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  • Product: Nephthenol
  • CAS: 53915-41-6

Core Science & Biosynthesis

Foundational

what is the chemical structure of Nephthenol

For Researchers, Scientists, and Drug Development Professionals Abstract Nephthenol is a naturally occurring cembrane (B156948) diterpenoid that has garnered interest within the scientific community for its potential bio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nephthenol is a naturally occurring cembrane (B156948) diterpenoid that has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive technical overview of Nephthenol, including its chemical structure, physicochemical properties, and known biological effects. Detailed experimental protocols for its isolation and analysis are presented, alongside a discussion of its potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Nephthenol is a macrocyclic diterpenoid alcohol.[1] Its chemical structure is characterized by a 14-membered cembrane ring. The most commonly cited stereoisomer is (R)-Nephthenol.

The formal IUPAC name for (R)-Nephthenol is 2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]propan-2-ol.[1] It is functionally related to cembrene (B1233663) C.[1] Nephthenol has been isolated from various natural sources, including soft corals of the genera Litophyton and Sarcophyton, and is also known as a bacterial metabolite.[1][2]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for Nephthenol is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₂₀H₃₄O[1]
Molecular Weight 290.48 g/mol [2][3]
CAS Number 53915-41-6[1][2][3]
Boiling Point 394.6°C at 760 mmHg[3]
Density 0.881 g/cm³[3]
Flash Point 129.7°C[3]
Vapor Pressure 7.32E-08 mmHg at 25°C[3]
Refractive Index 1.474[3]

Table 1: Physicochemical properties of Nephthenol.

Biological Activity and Potential Applications

Nephthenol has demonstrated a range of biological activities that suggest its potential for further investigation in drug development.

Antiproliferative and Cytotoxic Effects

Research has shown that Nephthenol exhibits antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVEC) and the K-562 human myeloid leukemia cell line.[2] Furthermore, it has displayed cytotoxic effects against the HeLa human cervical cancer cell line.[2] These findings indicate that Nephthenol may have potential as a lead compound for the development of novel anticancer agents.

Other Potential Applications

Beyond its potential in oncology, Nephthenol is also explored for its use in other industries. Its unique chemical properties make it a candidate for applications in the cosmetic industry, potentially for skin health benefits.[3] In agriculture, there is interest in its potential use as a natural pesticide or growth regulator.[3]

Experimental Protocols

The following sections detail methodologies relevant to the study of Nephthenol.

Isolation of Nephthenol from Soft Coral

A general workflow for the isolation of Nephthenol from a soft coral species, such as Litophyton arboreum, is outlined below. This process involves extraction, fractionation, and chromatographic purification.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification A Soft Coral Biomass (e.g., Litophyton arboreum) B Drying and Grinding A->B C Solvent Extraction (e.g., Dichloromethane (B109758)/Methanol) B->C D Crude Extract C->D E Solvent Partitioning D->E F Multiple Fractions (e.g., n-hexane, ethyl acetate) E->F G Column Chromatography (Silica Gel) F->G H Further Purification (e.g., HPLC) G->H I Pure Nephthenol H->I

Figure 1: General workflow for the isolation of Nephthenol from soft coral.

Methodology:

  • Sample Preparation: Freshly collected soft coral is washed, dried, and ground into a fine powder.

  • Extraction: The powdered biomass is exhaustively extracted with a solvent system, typically a mixture of dichloromethane and methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing Nephthenol (typically the less polar fraction) is subjected to column chromatography on silica (B1680970) gel. Elution with a gradient of solvents (e.g., n-hexane and ethyl acetate) is used to separate the components.

  • Final Purification: Fractions containing Nephthenol are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated Nephthenol is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Biosynthesis of Nephthenol

Nephthenol is a diterpene, and its biosynthesis originates from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[4][5][6] Recent research has identified a terpene synthase (TPS) from the sandfly Lutzomyia longipalpis that is capable of producing (S)-(+)-nephthenol from GGPP.[5][6] This discovery opens avenues for the biotechnological production of Nephthenol.

The biosynthetic pathway involves the enzymatic cyclization of the linear GGPP precursor into the characteristic 14-membered ring of the cembrane skeleton, followed by hydration.

G A Geranylgeranyl Diphosphate (GGPP) B Terpene Synthase (TPS) A->B Substrate C Cyclization and Hydration B->C Catalysis D Nephthenol C->D Product

Figure 2: Simplified representation of the biosynthetic pathway to Nephthenol.

Future Directions

Nephthenol represents a promising natural product with demonstrated biological activities. Future research should focus on:

  • Elucidating the specific signaling pathways through which Nephthenol exerts its antiproliferative and cytotoxic effects.

  • Conducting more extensive in vitro and in vivo studies to validate its therapeutic potential.

  • Exploring the structure-activity relationships of Nephthenol derivatives to optimize its biological activity and pharmacological properties.

  • Developing efficient and scalable synthetic or biosynthetic production methods to ensure a sustainable supply for further research and development.

Conclusion

Nephthenol is a cembrane diterpenoid with a well-defined chemical structure and interesting biological properties. Its antiproliferative and cytotoxic activities make it a noteworthy candidate for further investigation in the field of oncology. This technical guide provides a solid foundation of its chemistry, properties, and experimental considerations to aid researchers in their exploration of this fascinating natural product.

References

Exploratory

Nephthenol discovery and natural sources

An In-Depth Technical Guide to Nephthenol: Discovery, Natural Sources, and Biosynthesis This technical guide provides a comprehensive overview of the cembranoid diterpene alcohol, Nephthenol. It is intended for researche...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Nephthenol: Discovery, Natural Sources, and Biosynthesis

This technical guide provides a comprehensive overview of the cembranoid diterpene alcohol, Nephthenol. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the initial discovery of Nephthenol, its diverse natural origins, and the latest findings on its biosynthesis. Furthermore, it includes detailed experimental protocols for its isolation and production, alongside a summary of its known physicochemical properties and biological activities.

Discovery

Nephthenol was first isolated and characterized in 1974 by F. J. Schmitz, D. J. Vanderah, and L. S. Ciereszko.[1] They discovered this novel cembrene (B1233663) derivative, along with epoxynephthenol acetate, during their investigation of a Pacific soft coral, Nephthea sp., collected from the Marshall Islands.[1] The structure of Nephthenol was established through spectroscopic analysis and chemical degradation.[1][2][3]

Natural Sources and Stereochemistry

Nephthenol is a diterpene alcohol that has been identified in a variety of natural sources, exhibiting different stereoisomeric forms. The two enantiomers, (S)-(+)-Nephthenol and (R)-(-)-Nephthenol, are found in different organisms. A summary of its natural sources and the corresponding stereochemistry is presented in Table 1.

Natural SourceOrganism TypeEnantiomerSpecific Rotation ([α]D)
Lutzomyia longipalpis (Sandfly)Insect(S)-(+)-Nephthenol+21.7° (c 0.23, CHCl3)
Eunicea sp.Octocoral(S)-(+)-Nephthenol+45.5° (c 0.68, C6D6)
Sinularia genusSoft Coral(R)-(-)-Nephthenol-35.9° (c 1.0, MeOH)
Streptomyces speciesBacteria(R)-(-)-NephthenolNot Reported
Boswellia occultaPlant (Resin)Not specifiedNot Reported
Microdon genus (Hoverflies)InsectNot specifiedNot Reported
Nephthea sp.Soft CoralNot specifiedNot Reported

Table 1: Natural Sources and Stereochemistry of Nephthenol.

Biosynthesis of (S)-(+)-Nephthenol

Recent genome mining studies have elucidated the biosynthetic pathway of (S)-(+)-Nephthenol in the sandfly, Lutzomyia longipalpis. A novel noncanonical terpene synthase, named LlTPS2, was identified and found to catalyze the conversion of (E,E,E)-Geranylgeranyl diphosphate (B83284) (GGPP) into (S)-(+)-Nephthenol. The proposed mechanism involves the initial removal of the diphosphate group from GGPP to form an allylic carbocation. This is followed by a cyclization step to yield the cembrenyl cation, which is then quenched by water to produce Nephthenol.

G Biosynthesis of (S)-(+)-Nephthenol GGPP Geranylgeranyl diphosphate (GGPP) Cembrenyl Cembrenyl Cation GGPP->Cembrenyl LlTPS2 (Terpene Synthase) - PPi Nephthenol (S)-(+)-Nephthenol Cembrenyl->Nephthenol + H2O

Caption: Biosynthetic pathway of (S)-(+)-Nephthenol from GGPP.

Experimental Protocols

Isolation from Natural Sources

4.1.1. General Protocol for Isolation from Nephthea sp.

The initial isolation of Nephthenol was achieved through silica (B1680970) gel chromatography of a hexane (B92381) extract obtained from air-dried specimens of the soft coral Nephthea sp.

4.1.2. Extraction from Boswellia occulta Resin

A detailed protocol for the extraction of Nephthenol from the resin of Boswellia occulta has been described. Powdered Somalian B. occulta resin (26.9 g) is extracted with cyclohexane (B81311) (100 mL). The resulting extract can then be further purified using chromatographic techniques to yield Nephthenol.

Bacterial Production of (S)-(+)-Nephthenol

A method for the heterologous production of (S)-(+)-Nephthenol in Escherichia coli has been developed, allowing for the generation of milligram quantities of the compound.

  • Bacterial Strain : OverExpress C41(DE3) E. coli.

  • Plasmids : The bacteria are co-transformed with two plasmids:

    • pMBIS (tetracycline resistant): Encodes for genes of the lower mevalonate (B85504) (MVA) pathway (ERG12, ERG8, MVD1 from Saccharomyces cerevisiae), isopentenyl diphosphate isomerase (idi from E. coli), and farnesyl diphosphate synthase (ispA from E. coli).

    • pETDuet-1 (ampicillin resistant): Encodes for L. longipalpis geranylgeranyl diphosphate synthase (LlGGPPS) and the Nephthenol synthase (LlTPS2).

  • Culture and Induction : The transformed E. coli are cultured, and gene expression is induced to produce Nephthenol from GGPP, which is synthesized via the introduced MVA pathway. This method, when conducted on a 100 mL scale, has been reported to yield 2.8 mg of pure Nephthenol.

G General Workflow for Nephthenol Isolation Source Natural Source (e.g., Soft Coral, Resin) Extraction Solvent Extraction (e.g., Hexane, Cyclohexane) Source->Extraction Crude Crude Extract Extraction->Crude Chromatography Silica Gel Chromatography Crude->Chromatography Fractions Collected Fractions Chromatography->Fractions Analysis Analysis (TLC, GC-MS) Fractions->Analysis Pure Pure Nephthenol Analysis->Pure Identify & Pool

References

Foundational

biosynthesis of cembrane diterpenoids like Nephthenol

An In-depth Technical Guide to the Biosynthesis of Cembrane (B156948) Diterpenoids like Nephthenol For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Cembrane (B156948) Diterpenoids like Nephthenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cembrane diterpenoids, with a specific focus on the formation of Nephthenol. It covers the core biochemical pathways, key enzymatic players, quantitative data, and detailed experimental protocols relevant to the study and manipulation of these complex natural products.

Introduction to Cembrane Diterpenoids

Cembrane diterpenoids (cembranoids) are a large and structurally diverse class of natural products characterized by a 14-membered carbocyclic skeleton.[1] They are predominantly isolated from marine organisms, particularly soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, as well as from some plants and insects.[1][2] The cembrane framework is derived from the cyclization of the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1] Members of this class exhibit a wide range of significant biological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties, making them attractive targets for drug discovery and development.[1][3]

Nephthenol is a representative cembrane diterpenoid alcohol. A specific stereoisomer, (S)-(+)-nephthenol (also known as isoserratol), has been identified as the principal product of a novel terpene synthase discovered in the sandfly Lutzomyia longipalpis.[4][5][6] Understanding the biosynthetic machinery behind nephthenol and other cembranoids is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

Core Biosynthetic Pathway: From C5 Precursors to the Diterpene Backbone

The biosynthesis of all terpenoids, including cembranes, originates from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4][7] These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of eukaryotes, and the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids of plants and in many bacteria.[8]

These C5 units are sequentially condensed by enzymes called prenyltransferases (or isoprenyl diphosphate synthases, IDS) to create linear isoprenoid diphosphate chains of varying lengths.[4][9] For diterpenoid biosynthesis, the key steps are:

  • Geranyl Diphosphate (GPP) Synthesis: One molecule of DMAPP is condensed with one molecule of IPP to form the C10 compound GPP.

  • Farnesyl Diphosphate (FPP) Synthesis: GPP is elongated with another IPP molecule to yield the C15 compound FPP.

  • Geranylgeranyl Diphosphate (GGPP) Synthesis: Finally, FPP is condensed with a third IPP molecule by Geranylgeranyl Diphosphate Synthase (GGPPS) to produce the C20 precursor, GGPP, the direct substrate for all diterpene synthases.[4][10]

general_biosynthesis_pathway cluster_precursors Universal C5 Precursors cluster_elongation Chain Elongation cluster_products Diterpenoid Scaffolds IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP, C10) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP + IPP FPP Farnesyl Diphosphate (FPP, C15) GPP->FPP + IPP GGPP Geranylgeranyl Diphosphate (GGPP, C20) FPP->GGPP + IPP Cembranes Cembrane Skeletons (e.g., Nephthenol) GGPP->Cembranes Diterpene Synthase

Caption: General biosynthetic pathway from C5 precursors to the C20 geranylgeranyl diphosphate (GGPP).

Key Enzymes in Cembrane Biosynthesis

The remarkable diversity of terpenoid structures is generated by a class of enzymes known as terpene synthases (TPSs) or terpene cyclases .[11] These enzymes catalyze the complex cyclization of the linear prenyl diphosphate precursors.[11]

Terpene Synthases (Diterpene Cyclases)

Diterpene synthases initiate the cyclization of GGPP by first removing the diphosphate group, which generates a geranylgeranyl carbocation.[12][13] This highly reactive intermediate is then precisely folded and guided within the enzyme's active site to undergo a cascade of intramolecular additions, rearrangements, and finally, termination steps (e.g., deprotonation or quenching with water) to yield the final cyclic scaffold.[11] The specific architecture of the active site acts as a template, dictating the final structure of the product.[11]

Cytochrome P450 Monooxygenases (CYPs)

Following the initial cyclization by a TPS, the resulting hydrocarbon backbone is often further modified by other enzymes, most notably cytochrome P450 monooxygenases (CYPs) .[14] These enzymes are crucial for the structural diversification of cembranoids, introducing functional groups such as hydroxyls, epoxides, or ketones onto the cembrane ring.[14] These oxidative modifications are not only key to the vast array of cembranoid structures found in nature but are also often critical for their biological activities.[14]

Case Study: The Biosynthesis of Nephthenol

A significant breakthrough in understanding cembrane biosynthesis came from the identification of a novel, noncanonical terpene synthase, LlTPS2 , from the sandfly Lutzomyia longipalpis.[4][5][6] This enzyme was found to produce primarily (S)-(+)-nephthenol from GGPP.[4][5]

The proposed mechanism for LlTPS2 is as follows:

  • Initiation: The enzyme binds GGPP and facilitates the removal of the pyrophosphate (PPi) group, forming an initial allylic carbocation.

  • Cyclization: The carbocation undergoes a 1,14-cyclization to form the 14-membered cembratrienyl cation intermediate.

  • Termination: The cyclization cascade is terminated in one of two ways:

    • Hydration: Quenching of the carbocation intermediate by a water molecule leads to the formation of the alcohol, (S)-(+)-nephthenol .[6]

    • Deprotonation: Elimination of a proton from an adjacent methyl group results in the formation of the hydrocarbon cembrene A , which is a minor product of the LlTPS2 enzyme.[6]

nephthenol_biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Cation Cembratrienyl Cation (Intermediate) GGPP->Cation LlTPS2 - PPi Nephthenol (S)-(+)-Nephthenol (Major Product) Cation->Nephthenol + H₂O (Hydration) CembreneA Cembrene A (Minor Product) Cation->CembreneA - H⁺ (Deprotonation)

Caption: Biosynthesis of Nephthenol and Cembrene A from GGPP by the enzyme LlTPS2.

Quantitative Analysis of Cembrane Biosynthesis

The efficiency and specificity of terpene synthases are evaluated by determining their enzyme kinetic parameters and product distribution.

Enzyme Kinetics

Enzyme kinetics are typically described by the Michaelis-Menten model, which includes the parameters Kₘ and kcat.[15]

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the enzyme's affinity for its substrate. A lower Kₘ indicates a higher affinity.

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate.

  • kcat/Kₘ (Catalytic Efficiency): This ratio is considered the most effective measure of an enzyme's overall efficiency, accounting for both substrate binding and catalytic turnover.[10][16]

While specific kinetic data for the nephthenol synthase LlTPS2 are not yet published, the following table provides representative data for another well-characterized, multi-substrate plant terpene synthase to illustrate typical values.

Table 1: Representative Kinetic Parameters for a Plant Terpene Synthase (PamTps1)

Substrate Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (µM⁻¹ s⁻¹)
Geranyl Diphosphate (GPP) 16.72 ± 1.32 0.16 9.57 x 10⁻³
Farnesyl Diphosphate (FPP) 28.53 ± 1.83 0.07 2.45 x 10⁻³

Data sourced from a kinetic study of PamTps1, a linalool/nerolidol synthase.[17] Terpene synthases are generally considered to be relatively slow enzymes.[17]

Product Distribution

Enzyme assays are critical for determining the product profile of a given terpene synthase. For the nephthenol synthase LlTPS2, incubation with its substrate GGPP yields two primary products.

Table 2: Product Distribution from in vitro Assay of LlTPS2 with GGPP

Product Classification Relative Abundance
(S)-(+)-Nephthenol Diterpene Alcohol Major
Cembrene A Diterpene Hydrocarbon Minor

Product profile determined by GC-MS analysis of the enzyme assay products.[6][14]

Experimental Protocols

The characterization of a novel terpene synthase like nephthenol synthase involves a series of established molecular biology and analytical chemistry techniques.

experimental_workflow A 1. Gene Identification (Genome Mining / Transcriptomics) B 2. Gene Cloning (Subcloning into Expression Vector, e.g., pET) A->B C 3. Heterologous Expression (Transformation into E. coli, e.g., BL21(DE3)) B->C D 4. Protein Purification (e.g., Ni-NTA Affinity Chromatography) C->D E 5. In Vitro Enzyme Assay (Incubate purified enzyme with GGPP) D->E F 6. Product Extraction (e.g., Hexane (B92381) Overlay) E->F G 7. Product Analysis (GC-MS, NMR) F->G H 8. Structure Elucidation & Quantitative Analysis G->H

Caption: Standard experimental workflow for the identification and characterization of a terpene synthase.

Protocol: Heterologous Expression and Purification of a Terpene Synthase

This protocol describes the expression of a His-tagged terpene synthase in E. coli and its subsequent purification.

  • Transformation: Transform an E. coli expression strain (e.g., BL21 (DE3)) with an expression vector (e.g., pET-32a) containing the terpene synthase gene of interest. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.[7][12]

  • Starter Culture: Inoculate a single colony into 10 mL of selective LB medium and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of selective LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

  • Induction: Cool the culture to 16°C, then induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[12] Continue to incubate at 16°C for 16-24 hours with shaking.[12]

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C). Discard the supernatant.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris. Collect the supernatant.

  • Purification: Apply the clarified supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Concentrate the purified protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

Protocol: In Vitro Enzyme Assay

This protocol is for determining the function of the purified terpene synthase.

  • Reaction Setup: In a glass vial, prepare the reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5% glycerol, 5 mM DTT), purified enzyme (1-5 µM), and the substrate, GGPP (10-50 µM).

  • Extraction Overlay: Gently overlay the aqueous reaction mixture with an organic solvent that is immiscible with water, such as n-hexane or pentane, to trap the volatile terpene products.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a period ranging from 1 to 12 hours.

  • Quenching: Stop the reaction by vortexing vigorously to mix the aqueous and organic layers, ensuring the products are extracted into the solvent. Alternatively, add a quenching solution like 500 mM EDTA.

  • Sample Preparation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate if necessary. The sample is now ready for analysis.

Protocol: Product Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating and identifying the volatile products of a terpene synthase reaction.[6][9]

  • Injection: Inject 1 µL of the hexane extract into the GC-MS system.

  • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5 or HP-5ms). Set up a temperature program to separate the compounds, for example:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: Increase at 5°C/min to 200°C.

    • Ramp 2: Increase at 20°C/min to 300°C.

    • Hold: Hold at 300°C for 5 min.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the products by comparing their retention times and mass fragmentation patterns to those of authentic standards or to spectra in established mass spectral libraries (e.g., NIST, Wiley). The fragmentation of diterpenes is often complex, but key ions can help in identification.[6] For novel compounds, large-scale purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required for full structure elucidation.[13]

References

Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of Naphthol

Disclaimer: The term "Nephthenol" is not a recognized chemical compound. This guide assumes the user is referring to Naphthol , a closely related and well-documented chemical.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Nephthenol" is not a recognized chemical compound. This guide assumes the user is referring to Naphthol , a closely related and well-documented chemical. The following information pertains to the two primary isomers of Naphthol: 1-Naphthol (B170400) (α-Naphthol) and 2-Naphthol (B1666908) (β-Naphthol).

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 1-Naphthol and 2-Naphthol, designed for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Naphthols are aromatic organic compounds with the chemical formula C₁₀H₇OH, existing as two structural isomers that differ by the position of the hydroxyl group on the naphthalene (B1677914) ring.[1][2] They are generally white to yellowish crystalline solids with a faint phenolic odor.[3][4] Both isomers are soluble in various organic solvents like alcohols, ethers, and chloroform, but are sparingly soluble in water.[5][6]

The key physical and chemical properties of 1-Naphthol and 2-Naphthol are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties of Naphthol Isomers

Property1-Naphthol (α-Naphthol)2-Naphthol (β-Naphthol)
Molecular Formula C₁₀H₈O[3]C₁₀H₈O[7]
Molar Mass 144.17 g/mol [1]144.17 g/mol [8]
Appearance Colorless or white to off-white solid[1][3]White, crystalline solid[8]
Melting Point 94-96 °C[3][5]120-122 °C[7][8]
Boiling Point 278-280 °C[3][5]285-286 °C[7][8]
Density 1.10 g/cm³[1]1.28 g/cm³[7]
Flash Point 125 °C[3]153 °C[7]
Vapor Pressure 1 mmHg at 94 °C[3]10 mmHg at 145.5 °C
pKa 9.34 (at 25 °C)[3]Not specified
LogP (log Kow) 2.85[9]2.7[10]

Table 2: Solubility of Naphthol Isomers

Solvent1-Naphthol (α-Naphthol)2-Naphthol (β-Naphthol)
Water Slightly soluble (1 g/L at 20 °C)[7]Insoluble (1 g/L at 20 °C)[7]
Ethanol Soluble[3][5]Soluble[7]
Ether Soluble[3][5]Soluble[7]
Chloroform Soluble[3][5]Soluble[7]
Benzene Soluble[3][5]Soluble
Alkali Solutions Soluble[3][5]Soluble[7]

The spectral characteristics of naphthols are crucial for their identification and quantification.

Table 3: Spectral Properties of Naphthol Isomers

Spectral Data1-Naphthol (α-Naphthol)2-Naphthol (β-Naphthol)
UV-Vis (λmax) 324 nm (in Methanol)[3][5]S₀ → S₁ transition at 30,342 cm⁻¹ in n-hexane[11]
¹H NMR Available[12]Available[13]
¹³C NMR AvailableAvailable[13]
IR Spectroscopy AvailableAvailable[13]

Biological Activity and Signaling Pathways

Naphthols exhibit a range of biological activities and are involved in significant metabolic pathways, particularly in the context of toxicology and drug metabolism.

Naphthalene is metabolized in the body by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-epoxide, which can then be converted to 1-naphthol.[9][14] 1-Naphthol can be further metabolized to reactive intermediates like 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone.[15] These quinones are known to be cytotoxic and genotoxic, primarily through the depletion of glutathione (B108866) and the generation of reactive oxygen species (ROS).[15] This metabolic activation is a key factor in the toxicity of naphthalene, leading to damage in tissues with high concentrations of CYP enzymes, such as the nasal cavity and the Clara cells in the airways.[16]

Naphthalene_Metabolism Naphthalene Naphthalene Epoxide (1R,2S)-Naphthalene epoxide Naphthalene->Epoxide CYP450 Naphthol_1 1-Naphthol Epoxide->Naphthol_1 Spontaneous rearrangement Naphthoquinone_1_2 1,2-Naphthoquinone Naphthol_1->Naphthoquinone_1_2 Metabolism Naphthoquinone_1_4 1,4-Naphthoquinone Naphthol_1->Naphthoquinone_1_4 Metabolism Detoxification Detoxification (Glucuronide/Sulfate Conjugates) Naphthol_1->Detoxification Toxicity Cytotoxicity & Genotoxicity Naphthoquinone_1_2->Toxicity Naphthoquinone_1_4->Toxicity

Metabolic activation of naphthalene to toxic naphthoquinones.

Derivatives of naphthols have been investigated for a variety of pharmacological applications:

  • Antioxidant Activity: 1-Naphthol can scavenge reactive oxygen species and enhance the production of antioxidant enzymes.[17] Some derivatives have shown potent antioxidant and antiradical activities.[18][19]

  • Enzyme Inhibition: Certain 1-naphthol derivatives are effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (hCA) I and II.[18][19]

  • Antimicrobial and Antifungal Activity: Naphthol derivatives, particularly 1-aminoalkyl-2-naphthols, have demonstrated significant antibacterial and antifungal properties, including activity against multidrug-resistant (MDR) strains.[20][21]

  • Antineoplastic and Cytotoxic Activity: Some naphthol derivatives have shown cytotoxic effects against human carcinoma cell lines.[21] They are also being explored for their anti-inflammatory, cardiovascular, and antiviral properties.[22]

Experimental Protocols

This section outlines a standard methodology for the quantitative analysis of naphthols in biological samples, a common requirement in toxicology and drug metabolism studies.

This protocol describes the simultaneous determination of 1-naphthol and 2-naphthol in human urine using in-situ derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).[23]

Materials and Reagents:

  • 1-Naphthol and 2-Naphthol standards

  • Internal standard (e.g., 3-Methyl-1-naphthyl acetate)

  • β-Glucuronidase/arylsulfatase

  • Sodium acetate (B1210297) buffer

  • Sodium hydroxide (B78521)

  • Acetic anhydride

  • Hexane (B92381)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS) (for alternative derivatization)[24]

  • Pyridine (catalyst)[24]

Procedure:

  • Sample Preparation:

    • To a urine sample, add sodium acetate buffer and β-glucuronidase/arylsulfatase.

    • Spike with a known amount of internal standard.

  • Enzymatic Hydrolysis:

    • Vortex the mixture and incubate at 37°C for at least 16 hours to hydrolyze naphthol conjugates.[23]

  • Derivatization:

    • Add sodium hydroxide solution and acetic anhydride.

    • Vortex immediately for 1 minute to convert naphthols to their acetate derivatives.[23]

  • Extraction:

    • Add hexane and vortex to extract the naphthyl acetates.

    • Centrifuge to separate the layers and transfer the hexane layer for analysis.

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for the separation of derivatized naphthols (e.g., 5% phenyl-methylpolysiloxane).[23]

    • Injection: Inject 1-2 µL of the hexane extract.

    • Oven Program: Optimize the temperature program for good separation.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[23]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis Analysis Urine Urine Sample Spike Add Buffer, Enzyme, & Internal Standard Urine->Spike Incubate Incubate at 37°C (16 hours) Spike->Incubate Derivatize Add NaOH & Acetic Anhydride (Vortex) Incubate->Derivatize AddHexane Add Hexane (Vortex) Derivatize->AddHexane Centrifuge Centrifuge AddHexane->Centrifuge Collect Collect Hexane Layer Centrifuge->Collect GCMS GC-MS Analysis (SIM Mode) Collect->GCMS Data Data Acquisition & Quantification GCMS->Data

References

Foundational

The Biological Role of Nephthenol in Soft Corals: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Marine Diterpene Nephthenol, a cembranoid diterpene first isolated from soft corals of the genus Nephthea, has emerged as a molecule of significant interest within the marine natura...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Bioactive Marine Diterpene

Nephthenol, a cembranoid diterpene first isolated from soft corals of the genus Nephthea, has emerged as a molecule of significant interest within the marine natural products community.[1] This technical guide provides a comprehensive overview of the known biological activities of Nephthenol, its isolation, and its potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Introduction to Nephthenol

Nephthenol is a member of the cembranoid class of diterpenes, which are characteristic secondary metabolites of soft corals, particularly those belonging to the family Nephtheidae.[2] These compounds are believed to play a crucial role in the chemical defense mechanisms of these sessile marine invertebrates. The chemical structure of Nephthenol features a 14-membered ring, a common characteristic of cembranoids.

Biological Activities of Nephthenol and Related Compounds

Research into the biological properties of Nephthenol and other terpenoids isolated from Nephthea species has revealed a range of activities, most notably cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

While specific quantitative data for Nephthenol's cytotoxicity is not extensively reported in publicly available literature, several studies have identified it as a cytotoxic compound. For instance, a study on the Formosan soft coral Nephthea brassica isolated Nephthenol as one of six cytotoxic terpenoids.[3] Other related compounds from Nephthea species have demonstrated potent cytotoxic effects against various cancer cell lines. For example, crude extracts of Nephthea chabroli have shown cytotoxicity against the murine lymphocytic leukemia cell line (P-388) with an IC50 value of 12.0 µg/mL.[4] Further investigation into other diterpenes from Nephthea has revealed cytotoxicity against HeLa cells with IC50 values ranging from 7.52 ± 0.21 to 18.73 ± 0.77 μg/mL.[5]

Table 1: Cytotoxicity of Selected Compounds from Nephthea Species

Compound/ExtractCell LineIC50/ED50 ValueReference
Nephthea chabroli crude extractP-38812.0 µg/mL[4]
Chabrolin AP-3883.18 µg/mL[4]
Parathyrsoidin EP-3882.59 µg/mL[4]
Parathyrsoidin FP-3883.31 µg/mL[4]
Parathyrsoidin GP-3882.49 µg/mL[4]
Diterpenes from Nephthea sp.HeLa7.52 ± 0.21 to 18.73 ± 0.77 μg/mL[5]
Pregna-1, 4, 20-trien-3-oneSW-4802.4 µg/mL[5]
Columnariol ALNCaP9.80 µg/mL[6][7]
Anti-inflammatory Activity

The anti-inflammatory properties of cembranoid diterpenes are a significant area of research. While direct quantitative data for Nephthenol's anti-inflammatory activity is limited, studies on related compounds from Nephthea and other soft coral genera provide strong indications of its potential in this area. For instance, two new cembranes, columnariols A and B, isolated from the cultured soft coral Nephthea columnaris, were found to significantly inhibit the accumulation of the pro-inflammatory proteins iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[6][7] Other cembranoids from the soft coral Lobophytum crassum have also demonstrated anti-inflammatory activity by reducing IL-12 and nitric oxide (NO) production in LPS-activated dendritic cells.[8]

Experimental Protocols

Isolation of Nephthenol

While a universally standardized protocol for Nephthenol isolation is not available, a general workflow can be compiled from various studies on the isolation of terpenoids from soft corals.

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_identification Structure Elucidation Collection Collection of Nephthea sp. specimens Drying Air-drying or freeze-drying of the coral material Collection->Drying Grinding Grinding of the dried coral to a powder Drying->Grinding Maceration Maceration with an organic solvent (e.g., ethanol, methanol (B129727)/dichloromethane) Grinding->Maceration Concentration Concentration of the extract under reduced pressure Maceration->Concentration Solvent_Partitioning Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate) Concentration->Solvent_Partitioning Column_Chromatography Silica (B1680970) gel column chromatography Solvent_Partitioning->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Spectroscopy Spectroscopic analysis (NMR, MS) HPLC->Spectroscopy

Caption: Generalized workflow for the isolation and identification of Nephthenol.

Detailed Steps:

  • Collection and Preparation: Specimens of Nephthea species are collected and either air-dried or freeze-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered coral is macerated with a suitable organic solvent, such as a mixture of methanol and dichloromethane, to extract the secondary metabolites. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Purification: The fractions are then subjected to various chromatographic techniques for further purification. This typically involves initial separation by silica gel column chromatography, followed by final purification using high-performance liquid chromatography (HPLC) to isolate pure Nephthenol.

  • Structure Elucidation: The structure of the isolated Nephthenol is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed cancer cells in a 96-well plate Treatment Treat cells with varying concentrations of Nephthenol Seeding->Treatment Incubation1 Incubate for a specified period (e.g., 24, 48, 72 hours) Treatment->Incubation1 Add_MTT Add MTT solution to each well Incubation1->Add_MTT Incubation2 Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubation2 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation2->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 value Measure_Absorbance->Calculate_Viability

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Nephthenol (typically in a logarithmic series) and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the reduction of MTT by metabolically active cells into formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of Nephthenol that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis Seeding Seed RAW264.7 macrophages in a 96-well plate Pretreatment Pre-treat cells with varying concentrations of Nephthenol Seeding->Pretreatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect cell culture supernatant Incubation->Collect_Supernatant Add_Griess_Reagent Add Griess reagent to supernatant Collect_Supernatant->Add_Griess_Reagent Incubation_Assay Incubate at room temperature Add_Griess_Reagent->Incubation_Assay Measure_Absorbance Measure absorbance at ~540 nm Incubation_Assay->Measure_Absorbance Calculate_NO_Inhibition Calculate NO inhibition and IC50 value Measure_Absorbance->Calculate_NO_Inhibition

Caption: Workflow for an in vitro nitric oxide inhibition assay.

Detailed Protocol:

  • Cell Seeding: RAW264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment and Stimulation: The cells are pre-treated with different concentrations of Nephthenol for a short period (e.g., 1-2 hours) before being stimulated with LPS (a potent inducer of inflammation) for 24 hours.

  • Griess Assay: After incubation, the cell culture supernatant is collected. Griess reagent is then added to the supernatant, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by Nephthenol is currently lacking, the known anti-inflammatory and cytotoxic activities of related terpenoids suggest potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway. Cembranoid diterpenes, structurally similar to Nephthenol, have been shown to inhibit NF-κB activation.[9] It is plausible that Nephthenol may also interfere with the NF-κB signaling cascade, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB dimer.

G cluster_stimulation Inflammatory Stimuli (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition by Nephthenol LPS LPS IKK IKK Complex LPS->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nephthenol Nephthenol Nephthenol->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB pathway by Nephthenol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in both inflammation and cell proliferation. It is a potential target for anticancer and anti-inflammatory drugs. Some natural products have been shown to modulate MAPK signaling. While there is no direct evidence for Nephthenol, its cytotoxic and potential anti-inflammatory effects make the MAPK pathway a plausible area for future investigation.

Conclusion and Future Directions

Nephthenol, a cembranoid diterpene from Nephthea soft corals, displays promising biological activities, particularly in the realms of cytotoxicity and anti-inflammation. While current research provides a foundational understanding of its potential, further in-depth studies are required to fully elucidate its therapeutic value.

Future research should focus on:

  • Quantitative Bioactivity: Determining the specific IC50 values of Nephthenol against a broad panel of cancer cell lines and in various in vitro and in vivo models of inflammation.

  • Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by Nephthenol, with a particular focus on the NF-κB and MAPK pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of Nephthenol to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

  • Detailed Isolation and Synthesis: Developing optimized and scalable protocols for the isolation of Nephthenol from its natural source or through total synthesis to ensure a sustainable supply for further research and development.

By addressing these research gaps, the full potential of Nephthenol as a lead compound for the development of new anticancer and anti-inflammatory drugs can be realized.

References

Exploratory

(R)-Nephthenol vs. (S)-Nephthenol: A Technical Guide to their Stereochemistry and Biological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Nephthenol, a cembrane (B156948) diterpenoid, exists as two stereoisomers, (R)-nephthenol and (S)-nephthenol. This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nephthenol, a cembrane (B156948) diterpenoid, exists as two stereoisomers, (R)-nephthenol and (S)-nephthenol. This technical guide provides a comprehensive overview of the current state of knowledge regarding these enantiomers. While methods for their enantioselective synthesis and separation have been developed, a significant gap exists in the scientific literature concerning the direct comparative analysis of their biological activities. This document summarizes the known chemical and physical properties of each enantiomer, details their natural sources, outlines a key biosynthetic pathway for (S)-nephthenol, and provides a workflow for their enantioselective synthesis. The guide also discusses the broader context of biological activities associated with cembrane diterpenoids, highlighting the potential yet underexplored therapeutic relevance of individual nephthenol stereoisomers. The lack of direct comparative quantitative biological data is a critical finding of this report, underscoring a key area for future research.

Introduction to Nephthenol and its Stereoisomers

Nephthenol is a 14-membered macrocyclic diterpene alcohol. The presence of a chiral center at the carbon atom bearing the isopropyl alcohol group gives rise to two enantiomers: (R)-nephthenol and (S)-nephthenol. As with many chiral molecules in pharmacology, it is anticipated that these two enantiomers may exhibit distinct biological activities due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.

Physicochemical Properties of Nephthenol Enantiomers

While extensive comparative biological data is lacking, the fundamental physicochemical properties of the nephthenol enantiomers have been characterized.

Property(R)-Nephthenol(S)-Nephthenol
Molecular Formula C₂₀H₃₄OC₂₀H₃₄O
Molecular Weight 290.49 g/mol 290.49 g/mol
Appearance Data not availableData not available
Optical Rotation (-)(+)
Natural Sources Soft corals (Sarcophyton and Sinularia species)Produced by a terpene synthase from the sandfly Lutzomyia longipalpis

Note: Specific optical rotation values can vary depending on the solvent and concentration. The signs (+) and (-) indicate dextrorotatory and levorotatory properties, respectively.

Natural Occurrence and Biosynthesis

(R)-Nephthenol in Marine Organisms

(R)-nephthenol has been isolated from various species of soft corals, particularly those belonging to the genera Sarcophyton and Sinularia. These marine invertebrates are known to produce a rich diversity of bioactive secondary metabolites, including a wide array of cembrane diterpenoids. The presence of (R)-nephthenol in these organisms suggests its potential role in their chemical defense mechanisms.

Biosynthesis of (S)-(+)-Nephthenol in Lutzomyia longipalpis

A significant discovery has been the identification of a terpene synthase (TPS) in the sandfly Lutzomyia longipalpis that predominantly synthesizes (S)-(+)-nephthenol from geranylgeranyl pyrophosphate (GGPP). This finding is noteworthy as it points to a specific biological role for the (S)-enantiomer in insects, potentially as a pheromone or defense compound.

G Biosynthesis of (S)-(+)-Nephthenol GGPP Geranylgeranyl Pyrophosphate (GGPP) TPS Nephthenol Synthase (from L. longipalpis) GGPP->TPS Intermediate Cembrenyl Cation Intermediate SNephthenol (S)-(+)-Nephthenol Intermediate->SNephthenol Hydration TPS->Intermediate Cyclization

Figure 1: Biosynthetic pathway of (S)-(+)-Nephthenol.

Enantioselective Synthesis of Nephthenol

The ability to synthesize enantiomerically pure (R)- and (S)-nephthenol is crucial for conducting detailed biological evaluations. An established method for their enantioselective synthesis provides a route to obtaining these compounds for research purposes.

G Workflow for Enantioselective Synthesis of Nephthenol cluster_R (R)-Nephthenol Synthesis cluster_S (S)-Nephthenol Synthesis A1 Starting Material A B1 Chiral Auxiliary (R) A1->B1 Reaction 1 C1 Key Intermediate (R) B1->C1 Reaction 2 D1 (R)-Nephthenol C1->D1 Final Steps A2 Starting Material A B2 Chiral Auxiliary (S) A2->B2 Reaction 1 C2 Key Intermediate (S) B2->C2 Reaction 2 D2 (S)-Nephthenol C2->D2 Final Steps

Figure 2: Enantioselective synthesis workflow.

Biological Activities of Cembrane Diterpenoids: A Framework for Nephthenol

While direct comparative data for nephthenol enantiomers is unavailable, the broader class of cembrane diterpenoids exhibits a wide range of significant biological activities. This provides a strong rationale for the further investigation of (R)- and (S)-nephthenol.

Biological ActivityDescriptionPotential Relevance for Nephthenol
Cytotoxicity Many cembrane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines.The potential for (R)- or (S)-nephthenol to exhibit stereoselective anticancer activity is a key area for investigation.
Anti-inflammatory Several cembranoids have been shown to inhibit key inflammatory mediators and pathways.Given the prevalence of inflammation in numerous diseases, the anti-inflammatory potential of each enantiomer warrants exploration.
Antimicrobial Antimicrobial activity against a range of bacteria and fungi has been reported for some cembrane derivatives.The possibility of stereospecific antimicrobial effects could lead to the development of novel antibiotics.
Neuroprotective Certain cembranoids have shown promise in protecting neuronal cells from damage.Investigating the neuroprotective properties of individual nephthenol enantiomers could be relevant for neurodegenerative diseases.

Experimental Protocols

Due to the lack of published studies directly comparing the biological activities of (R)- and (S)-nephthenol, detailed experimental protocols for such comparative analyses are not available. However, based on the known biological activities of related cembrane diterpenoids, the following general methodologies would be applicable for future studies.

General Protocol for In Vitro Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Stock solutions of enantiomerically pure (R)- and (S)-nephthenol are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of each nephthenol enantiomer. A vehicle control (DMSO) is also included.

  • Viability Assay: After a defined incubation period (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The absorbance is measured, and the percentage of cell viability is calculated relative to the vehicle control. IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) are determined from dose-response curves.

General Protocol for Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Compound Treatment: Cells are pre-treated with various concentrations of (R)- and (S)-nephthenol for a short period (e.g., 1 hour).

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitric Oxide Measurement: After 24 hours of incubation, the production of nitric oxide (NO) in the culture supernatant is quantified using the Griess reagent.

  • Data Analysis: The absorbance is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Discussion and Future Directions

The current body of research on nephthenol highlights a significant disparity: while the chemical synthesis and natural sources of its enantiomers are being elucidated, their comparative biological activities remain largely unexplored. The discovery of a specific synthase for (S)-(+)-nephthenol in an insect suggests a defined biological role for this enantiomer, at least in that context. The presence of (R)-nephthenol in soft corals points to its own distinct ecological significance.

This lack of comparative data represents a critical knowledge gap and a compelling opportunity for future research. Key areas that warrant investigation include:

  • Direct Comparative Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities of enantiomerically pure (R)- and (S)-nephthenol.

  • Mechanism of Action Studies: For any observed biological activities, elucidation of the underlying molecular mechanisms, including the identification of specific protein targets and signaling pathways that are differentially affected by each enantiomer.

  • In Vivo Efficacy and Toxicity: Following promising in vitro results, the evaluation of the therapeutic potential and safety profiles of the individual enantiomers in relevant animal models.

Conclusion

(R)- and (S)-nephthenol represent a promising yet understudied pair of stereoisomers. While their chemical synthesis and natural origins are becoming clearer, a comprehensive understanding of their distinct pharmacological profiles is absent from the current scientific literature. The known biological activities of the broader class of cembrane diterpenoids provide a strong impetus for the detailed investigation of each nephthenol enantiomer. Such studies are essential to unlock their full therapeutic potential and to determine if one enantiomer offers a superior profile in terms of efficacy and safety for specific disease applications. The technical information and proposed experimental frameworks provided in this guide are intended to facilitate and encourage such future research endeavors.

Foundational

A Technical Guide to Nephthenol-Producing Organisms: Biosynthesis, Experimental Protocols, and Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract Nephthenol, a diterpene alcohol with potential pharmacological applications, is a fascinating natural product found in a diverse range of organisms...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nephthenol, a diterpene alcohol with potential pharmacological applications, is a fascinating natural product found in a diverse range of organisms. This technical guide provides an in-depth exploration of the organisms known to produce nephthenol, the biosynthetic pathways involved, and detailed experimental protocols for its production, isolation, and characterization. Quantitative data from key studies are summarized, and critical experimental workflows and signaling pathways are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Nephthenol-Producing Organisms

Nephthenol has been identified in a variety of organisms, spanning the insect, marine invertebrate, and microbial kingdoms. The primary known producers include:

  • Insects: The sandfly, Lutzomyia longipalpis, possesses a terpene synthase (LlTPS2) capable of producing (S)-(+)-nephthenol from geranylgeranyl diphosphate (B83284) (GGPP).[1][2] However, the gene encoding this enzyme is reportedly not transcribed in the adult sandfly, suggesting it may be a "cryptic" or latent biosynthetic capability.[1][2]

  • Marine Invertebrates: Soft corals of the genera Nephthea and Sinularia are prominent sources of nephthenol and its derivatives.[3] These organisms are known to produce a rich diversity of terpenoids, likely as a chemical defense mechanism.

  • Microorganisms: The social amoeba, Dictyostelium discoideum, and two species of Streptomyces have also been identified as producers of nephthenol. This highlights the widespread distribution of the genetic machinery for nephthenol biosynthesis in the microbial world.

Biosynthesis of Nephthenol

Nephthenol is a diterpenoid, synthesized through the terpene biosynthesis pathway. The core pathway involves the following stages:

  • Precursor Synthesis (Mevalonate Pathway): The biosynthesis begins with the Mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

  • Chain Elongation: IPP and DMAPP are sequentially condensed by prenyltransferases to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and ultimately geranylgeranyl diphosphate (GGPP, C20).

  • Cyclization: The final and key step in nephthenol biosynthesis is the cyclization of the linear GGPP precursor by a specific terpene synthase (TPS). In Lutzomyia longipalpis, this enzyme is LlTPS2, which catalyzes the formation of the characteristic 14-membered ring of the cembrene (B1233663) skeleton of nephthenol.

Below is a diagram illustrating the general biosynthetic pathway leading to nephthenol.

Nephthenol_Biosynthesis AcetylCoA Acetyl-CoA MVA_pathway Mevalonate Pathway AcetylCoA->MVA_pathway IPP_DMAPP IPP & DMAPP MVA_pathway->IPP_DMAPP GGPP_Synthase GGPP Synthase IPP_DMAPP->GGPP_Synthase GGPP Geranylgeranyl Diphosphate (GGPP) GGPP_Synthase->GGPP LlTPS2 Nephthenol Synthase (e.g., LlTPS2) GGPP->LlTPS2 Nephthenol Nephthenol LlTPS2->Nephthenol

General biosynthetic pathway of nephthenol.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of nephthenol.

Heterologous Production of Nephthenol in Escherichia coli

The production of nephthenol can be achieved in a non-native host like E. coli by introducing the necessary biosynthetic genes. This method allows for a scalable and controlled production environment.

Experimental Workflow:

E_coli_Production_Workflow Plasmid_Prep Plasmid Construction: 1. MVA pathway + FPPS 2. LlGGPPS + LlTPS2 Transformation Co-transformation into OverExpress C41(DE3) E. coli Plasmid_Prep->Transformation Culture Culturing transformed E. coli Transformation->Culture Induction Induction of Gene Expression Culture->Induction Fermentation Fermentation & Nephthenol Production Induction->Fermentation Extraction Extraction of Nephthenol Fermentation->Extraction Analysis Analysis (e.g., GC-MS) Extraction->Analysis

Workflow for heterologous production of nephthenol in E. coli.

Protocol:

  • Vector Construction:

    • Clone the genes for the lower mevalonate (MVA) pathway and a farnesyl diphosphate synthase (FPPS) into a suitable E. coli expression vector.

    • Clone the genes for L. longipalpis geranylgeranyl diphosphate synthase (LlGGPPS) and nephthenol synthase (LlTPS2) into a second compatible expression vector.

  • Host Strain and Transformation:

    • Use a competent E. coli strain suitable for protein expression, such as OverExpress C41(DE3).

    • Co-transform the two expression vectors into the competent E. coli cells using standard heat shock or electroporation methods.

    • Plate the transformed cells on selective media (e.g., LB agar (B569324) with appropriate antibiotics) and incubate overnight at 37°C.

  • Culturing and Induction:

    • Inoculate a single colony of the doubly transformed E. coli into a starter culture of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of expression medium with the starter culture to an initial OD600 of ~0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., IPTG) to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours to allow for protein expression and nephthenol production.

  • Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.

    • Extract the nephthenol from the cell lysate using an organic solvent such as hexane (B92381) or ethyl acetate.

    • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds like nephthenol.

Protocol:

  • Sample Preparation:

    • Dissolve the extracted and concentrated sample in a suitable solvent (e.g., hexane or pentane).

    • If necessary, derivatize the sample to improve its volatility and chromatographic properties.

  • GC-MS Instrumentation and Conditions:

    • The analysis can be performed on an Agilent 7890B GC coupled to a Jeol AccuTOF GCx system or a similar instrument.

    • Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC inlet.

    Table 1: GC-MS Parameters for Nephthenol Analysis

    Parameter Agilent 7890B GC / Jeol AccuTOF GCx Thermo ISQ 7000 GC-MS
    Column DB-5ms (30 m x 0.25 mm x 0.25 µm) Restek Rtx-1701 (30 m x 0.25 mm x 0.25 µm)
    Inlet Mode Splitless Splitless
    Inlet Temp. 200°C Not specified
    Oven Program 50°C (2 min hold), then 15°C/min to 300°C (1 min hold) 35°C (3 min hold), then 10°C/min to 260°C (5 min hold)
    Carrier Gas Helium Helium
    Flow Rate 1 mL/min 1.5 mL/min
    MS Ionization Positive Electron Ionization (EI) Positive Electron Ionization (EI)
    Scan Range m/z 40-500 m/z 40-450

    | Solvent Delay | 4 min | 5 min |

  • Data Analysis:

    • Identify the nephthenol peak in the total ion chromatogram based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a known standard or a library database for confirmation.

    • Quantify the amount of nephthenol by integrating the peak area and comparing it to a calibration curve generated with a pure standard.

Quantitative Data

Table 2: Product Profile of LlTPS2 Enzyme Assay with GGPP

Product Relative Abundance Identification Method
(S)-(+)-Nephthenol Major Product GC-MS, NMR

| Cembrene A | Minor Product | GC-MS |

Signaling and Logical Relationships

The decision-making process for identifying and characterizing a novel terpene synthase like LlTPS2 involves a logical workflow from genome mining to product identification.

Logical_Workflow Genome_Mining Genome Mining of Lutzomyia longipalpis Candidate_Gene Identification of Candidate Terpene Synthase Gene (LlTPS2) Genome_Mining->Candidate_Gene Gene_Synthesis Gene Synthesis & Cloning into Expression Vector Candidate_Gene->Gene_Synthesis Heterologous_Expression Heterologous Expression in E. coli Gene_Synthesis->Heterologous_Expression Enzyme_Assay In vitro Enzyme Assay with GGPP Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis by GC-MS Enzyme_Assay->Product_Analysis Structure_Elucidation Structure Elucidation of Products (NMR) Product_Analysis->Structure_Elucidation Conclusion Conclusion: LlTPS2 produces Nephthenol Structure_Elucidation->Conclusion

Logical workflow for the discovery of a nephthenol synthase.

Conclusion

The study of nephthenol-producing organisms offers valuable insights into the diversity and evolution of terpene biosynthesis. The identification of a cryptic nephthenol synthase in an insect, alongside its known production in marine organisms and microbes, underscores the potential for discovering novel biocatalysts for the synthesis of valuable natural products. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the production, bioactivity, and potential therapeutic applications of nephthenol.

References

Exploratory

An In-depth Technical Guide to the Nephthenol Synthase Gene and Protein

For Researchers, Scientists, and Drug Development Professionals Abstract Nephthenol synthase is a recently discovered diterpene synthase identified through genome mining of the sandfly, Lutzomyia longipalpis. This enzyme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nephthenol synthase is a recently discovered diterpene synthase identified through genome mining of the sandfly, Lutzomyia longipalpis. This enzyme represents a noncanonical terpene synthase (TPS) that catalyzes the conversion of geranylgeranyl diphosphate (B83284) (GGPP) to the diterpene alcohol (S)-(+)-nephthenol. The corresponding gene appears to be transcriptionally silent in the sandfly, suggesting it may be a cryptic gene with untapped biosynthetic potential. This guide provides a comprehensive overview of the nephthenol synthase gene and protein, including its discovery, biosynthetic pathway, and detailed experimental protocols for its study. This information is intended to facilitate further research into this novel enzyme and its potential applications in biotechnology and drug development.

Introduction

Terpenoids are a large and diverse class of natural products with a wide range of biological activities and commercial applications. Their biosynthesis is catalyzed by a family of enzymes known as terpene synthases (TPSs), which convert acyclic prenyl diphosphate precursors into a vast array of cyclic and acyclic hydrocarbon skeletons. Diterpenoids, derived from the C20 precursor geranylgeranyl diphosphate (GGPP), are of particular interest due to their potential as pharmaceuticals, biofuels, and specialty chemicals.

Recently, a novel diterpene synthase, nephthenol synthase, was identified in the sandfly Lutzomyia longipalpis, a vector for the parasite that causes leishmaniasis.[1][2] This discovery is significant as it expands the known diversity of insect-derived TPSs and highlights insects as a potential source of novel enzymes for synthetic biology. The nephthenol synthase from L. longipalpis is a noncanonical TPS that produces (S)-(+)-nephthenol, a diterpene alcohol, from GGPP.[1][2] Interestingly, the gene encoding this enzyme does not appear to be transcribed in the sandfly, suggesting it may be a "silent" or "cryptic" gene.[1] The study of such enzymes can provide insights into the evolution of metabolic pathways and may yield novel biocatalysts for the production of valuable compounds.

This technical guide serves as a resource for researchers interested in the nephthenol synthase gene and protein. It consolidates the available information on its discovery, function, and provides detailed methodologies for its heterologous expression, purification, and functional characterization.

Gene and Protein Characteristics

The nephthenol synthase was identified through genome mining of the Lutzomyia longipalpis genome. The gene encodes a protein that belongs to the terpene synthase family. While specific details on the gene structure and protein sequence are found in the primary publication, a summary of its key characteristics is provided below.

CharacteristicDescriptionReference
Source Organism Lutzomyia longipalpis (sandfly)
Gene Type Terpene Synthase (TPS)
Protein Function Diterpene Synthase
Substrate Geranylgeranyl Diphosphate (GGPP)
Primary Product (S)-(+)-Nephthenol (isoserratol)
Expression in Host Apparently not transcribed (cryptic)

Biosynthetic Pathway

Nephthenol synthase catalyzes a key step in the biosynthesis of (S)-(+)-nephthenol. The pathway begins with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (GGPP). The enzyme facilitates the cyclization of GGPP to form the nephthenol carbon skeleton.

Nephthenol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Nephthenol_Synthase Nephthenol Synthase GGPP->Nephthenol_Synthase Nephthenol (S)-(+)-Nephthenol Nephthenol_Synthase->Nephthenol

Biosynthesis of (S)-(+)-Nephthenol from GGPP.

Quantitative Data

As the study of nephthenol synthase is in its early stages, detailed quantitative data such as enzyme kinetics are not yet available in the primary literature. However, to provide a framework for future studies, the following table presents typical kinetic parameters for other diterpene synthases that utilize GGPP as a substrate.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
Casbene SynthaseRicinus communisGGPP~1.5~0.03
Taxadiene SynthaseTaxus brevifoliaGGPP0.60.03
Cembrene A SynthaseNicotiana tabacumGGPP~5~0.1

Note: These values are provided as a general reference and may not be representative of nephthenol synthase.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the nephthenol synthase gene and protein. These protocols are compiled from the primary research on nephthenol synthase and general practices for terpene synthase characterization.

Gene Identification through Genome Mining

The discovery of the nephthenol synthase gene was achieved through a genome mining approach. This process involves searching genomic databases for sequences with homology to known terpene synthases.

Protocol:

  • Sequence Acquisition: Obtain the amino acid sequence of a known diterpene synthase to use as a query.

  • Database Selection: Choose a relevant genomic or transcriptomic database, such as the GenBank database for Lutzomyia longipalpis.

  • BLAST Search: Perform a tBLASTn search of the selected database with the query sequence. This tool translates the nucleotide database in all six reading frames and compares it to the protein query.

  • Hit Analysis: Analyze the search results to identify putative terpene synthase genes. Look for sequences with significant E-values and conserved terpene synthase motifs (e.g., DDxxD, NSE/DTE).

  • Gene Annotation: Once a candidate gene is identified, predict its open reading frame (ORF) and translate it to obtain the full-length amino acid sequence.

  • Phylogenetic Analysis: To understand the evolutionary relationship of the newly identified gene, perform a multiple sequence alignment with other known terpene synthases and construct a phylogenetic tree.

Heterologous Expression and Purification in E. coli

To functionally characterize the nephthenol synthase, the gene is cloned into an expression vector and the protein is produced in a heterologous host, typically E. coli.

Protocol:

  • Codon Optimization and Gene Synthesis: Optimize the codon usage of the nephthenol synthase gene for expression in E. coli and synthesize the gene. Incorporate appropriate restriction sites for cloning.

  • Cloning: Ligate the synthesized gene into a suitable expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for affinity purification.

  • Transformation: Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3).

  • Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of LB medium.

  • Protein Expression: Grow the large-scale culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM). Elute the His-tagged nephthenol synthase with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Protein Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and size. Determine the protein concentration using a method such as the Bradford assay.

In Vitro Enzyme Assay and Product Identification

The function of the purified nephthenol synthase is confirmed by in vitro assays with its substrate, GGPP. The reaction products are then identified using gas chromatography-mass spectrometry (GC-MS).

Protocol:

  • Enzyme Assay: In a glass vial, set up the reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 10 mM MgCl2), purified nephthenol synthase (10-50 µg), and GGPP (10-50 µM).

  • Reaction Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Product Extraction: Add an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) to the reaction mixture to extract the terpene products. Vortex vigorously and then centrifuge to separate the phases.

  • GC-MS Analysis: Analyze the organic phase by GC-MS.

    • Gas Chromatograph Conditions:

      • Column: A non-polar column such as a DB-5ms or HP-5ms is typically used.

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to separate the terpene products.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Product Identification: Identify the reaction products by comparing their mass spectra and retention times to those of authentic standards or by interpretation of the fragmentation patterns and comparison to mass spectral libraries (e.g., NIST, Wiley).

Experimental Workflow and Logical Relationships

The overall process of identifying and characterizing the nephthenol synthase gene and protein can be visualized as a workflow.

Experimental_Workflow cluster_discovery Gene Discovery cluster_characterization Functional Characterization Query_Sequence Known TPS Sequence BLAST_Search tBLASTn Search Query_Sequence->BLAST_Search Genome_Database L. longipalpis Genome Genome_Database->BLAST_Search Candidate_Gene Identify Candidate Gene BLAST_Search->Candidate_Gene Gene_Synthesis Gene Synthesis & Codon Optimization Candidate_Gene->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Ni-NTA) Expression->Purification Enzyme_Assay In Vitro Enzyme Assay with GGPP Purification->Enzyme_Assay GCMS_Analysis GC-MS Analysis Enzyme_Assay->GCMS_Analysis Product_ID Product Identification (Nephthenol) GCMS_Analysis->Product_ID

Workflow for Nephthenol Synthase Discovery and Characterization.

Conclusion and Future Directions

The discovery of nephthenol synthase in Lutzomyia longipalpis opens up new avenues for research in insect chemical ecology, enzyme evolution, and biotechnology. As a cryptic gene, it raises intriguing questions about its biological role and the regulatory mechanisms that control its expression. For drug development professionals and researchers in synthetic biology, this novel diterpene synthase represents a new tool for the biocatalytic production of nephthenol and potentially other related diterpenoids.

Future research should focus on several key areas:

  • Enzyme Kinetics: A detailed kinetic characterization of the nephthenol synthase is needed to understand its catalytic efficiency.

  • Structural Biology: Determining the three-dimensional structure of the enzyme will provide insights into its mechanism and substrate specificity.

  • Gene Regulation: Investigating the factors that regulate the expression of the nephthenol synthase gene in its native host could reveal novel regulatory pathways.

  • Biocatalytic Applications: Exploring the potential of nephthenol synthase for the production of nephthenol and other high-value chemicals in engineered microbial hosts.

This technical guide provides a foundation for these future studies by consolidating the current knowledge and providing detailed experimental protocols. The continued investigation of nephthenol synthase is likely to yield valuable scientific insights and practical applications.

References

Foundational

Nephthenol: A Marine-Derived Diterpenoid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Nephthenol, a cembrane (B156948) diterpenoid of marine origin, has emerged as a molecule of interest in the field of ph...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nephthenol, a cembrane (B156948) diterpenoid of marine origin, has emerged as a molecule of interest in the field of pharmacology due to its documented biological activities. First isolated from the soft coral Litophyton arboreum, this natural product has demonstrated potential as an antiproliferative and cytotoxic agent. Preliminary in vitro studies have shown its activity against various human cell lines, including human umbilical vein endothelial cells (HUVEC), chronic myelogenous leukemia (K-562), and cervical cancer (HeLa) cells.[1][2] Furthermore, its structural class, the terpenoids, is known for a wide range of therapeutic properties, including antifungal activity, suggesting another promising avenue for Nephthenol research. This technical guide provides a comprehensive overview of the current knowledge on Nephthenol, including its biological activities, a plausible mechanism of action for its potential antifungal effects, and detailed, generalized experimental protocols for its isolation and bioactivity assessment.

Introduction

Nephthenol is a macrocyclic cembrane diterpenoid, a class of natural products known for their complex structures and significant biological activities.[1] Its primary reported source is the soft coral of the genus Nephthea and Litophyton arboreum.[2][3] Structurally, (R)-nephthenol is derived from the regio- and stereoselective hydration of the exocyclic double bond of cembrene (B1233663) C.[1] Beyond its marine origins, a terpene synthase capable of producing (S)-(+)-nephthenol has been identified in the sandfly Lutzomyia longipalpis, indicating potential alternative sources or biosynthetic pathways for this compound and its stereoisomers.[4][5][6] The demonstrated antiproliferative and cytotoxic effects of Nephthenol warrant further investigation into its therapeutic applications.[1][2]

Therapeutic Applications

The therapeutic potential of Nephthenol is primarily centered on its anticancer and potential antifungal properties.

Anticancer Activity

Initial studies have highlighted the antiproliferative and cytotoxic effects of Nephthenol against several human cell lines. While the specific quantitative data from the primary literature is not widely available, reports indicate "moderate" activity.[1][2]

Table 1: Summary of Reported In Vitro Anticancer Activity of Nephthenol

Cell LineCell TypeActivity Reported
HUVECHuman Umbilical Vein Endothelial CellsAntiproliferative
K-562Human Chronic Myelogenous LeukemiaAntiproliferative
HeLaHuman Cervical CancerCytotoxic

Note: The term "moderate activity" is based on the available literature; specific IC50 or GI50 values for Nephthenol are not publicly documented.

Potential Antifungal Activity

While direct studies on the antifungal activity of Nephthenol are limited, its chemical class, terpenoids, is well-known for potent antifungal properties. The proposed mechanism for many terpenoids involves the disruption of fungal cell membranes.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of Action

The precise signaling pathways through which Nephthenol exerts its antiproliferative and cytotoxic effects have not been elucidated. However, based on the activity of other cembrane diterpenoids, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Hypothesized Antifungal Signaling Pathway

Based on the known mechanisms of other terpenoids, a plausible antifungal action for Nephthenol involves the disruption of the fungal cell membrane's integrity. This can lead to increased membrane permeability, loss of essential ions and small molecules, and ultimately, cell death. A key target in this process is often the synthesis of ergosterol, a vital component of the fungal cell membrane.

Antifungal_Mechanism Hypothesized Antifungal Mechanism of Nephthenol Nephthenol Nephthenol CellWall Fungal Cell Wall Nephthenol->CellWall Penetration Ergosterol_Pathway Ergosterol Biosynthesis Pathway Nephthenol->Ergosterol_Pathway Inhibition (Hypothesized) CellMembrane Fungal Cell Membrane (Ergosterol Rich) CellWall->CellMembrane Membrane_Disruption Membrane Disruption & Increased Permeability CellMembrane->Membrane_Disruption Ergosterol_Pathway->CellMembrane Reduced Ergosterol Incorporation Ion_Loss Loss of Intracellular Ions (K+, H+) Membrane_Disruption->Ion_Loss Cell_Death Fungal Cell Death Ion_Loss->Cell_Death

Caption: Hypothesized mechanism of Nephthenol's antifungal activity.

Experimental Protocols

The following are detailed, generalized methodologies for the isolation, and cytotoxic and antiproliferative evaluation of Nephthenol, based on standard practices for marine natural products and terpenoids.

Isolation of Nephthenol from Litophyton arboreum

This protocol outlines a general procedure for the extraction and purification of Nephthenol from its soft coral source.

Isolation_Workflow General Isolation Workflow for Nephthenol start Collection of Litophyton arboreum freeze_dry Freeze-Drying and Grinding start->freeze_dry extraction Solvent Extraction (e.g., Dichloromethane/Methanol) freeze_dry->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., Hexane/Methanol) concentration->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 fractionation Fraction Collection and TLC Analysis chromatography1->fractionation chromatography2 Further Purification (e.g., HPLC) fractionation->chromatography2 isolation Isolation of Pure Nephthenol chromatography2->isolation

Caption: A generalized workflow for the isolation of Nephthenol.

Protocol:

  • Sample Preparation: Freshly collected Litophyton arboreum is frozen and then lyophilized. The dried material is ground into a fine powder.

  • Extraction: The powdered coral is exhaustively extracted with a solvent mixture such as dichloromethane/methanol (1:1) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning, for example, between n-hexane and methanol, to separate compounds based on polarity.

  • Chromatographic Purification: The fraction containing Nephthenol is then subjected to a series of chromatographic separations. This typically involves initial separation on a silica (B1680970) gel column using a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions enriched with Nephthenol are further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column, to yield the pure compound. The structure and purity are confirmed by spectroscopic methods (NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on a cell line like HeLa.

Protocol:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of Nephthenol is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Antiproliferative Assay

This protocol is suitable for assessing the growth-inhibitory effects on suspension cell lines like K-562.

Protocol:

  • Cell Seeding: K-562 cells are seeded into 96-well plates at a specific density in a complete culture medium.

  • Compound Treatment: Nephthenol is added to the wells at various concentrations.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Cell Proliferation Assessment: Cell proliferation can be assessed using various methods, such as the MTT assay (as described above) or by direct cell counting using a hemocytometer and trypan blue exclusion to differentiate viable from non-viable cells.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the untreated control, and the GI50 value (the concentration that causes 50% growth inhibition) is determined.

Future Directions

The preliminary findings on the biological activities of Nephthenol are promising but require substantial further research. Key future directions include:

  • Quantitative Bioactivity Studies: Determining the specific IC50 and GI50 values of Nephthenol against a broader panel of cancer cell lines is crucial.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by Nephthenol in cancer cells is essential for its development as a therapeutic agent.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Nephthenol.

  • Antifungal and Other Bioactivities: A systematic investigation into the antifungal, anti-inflammatory, and other potential therapeutic properties of Nephthenol is warranted.

  • Sustainable Production: Exploring biotechnological production methods, such as utilizing the identified terpene synthase, could provide a sustainable supply of Nephthenol for further research and development.

Conclusion

Nephthenol, a cembrane diterpenoid from marine soft corals, represents a promising natural product with potential therapeutic applications, particularly in oncology. Its reported antiproliferative and cytotoxic activities, coupled with the known therapeutic potential of its chemical class, underscore the need for continued investigation. This guide provides a foundational understanding of Nephthenol for researchers and drug development professionals, outlining the current state of knowledge and providing a framework for future studies to unlock its full therapeutic potential.

References

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (+)-Nephthenol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the enantioselective synthesis of (+)-Nephthenol, a 14-membered macrocyclic diterpene alcohol. The s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (+)-Nephthenol, a 14-membered macrocyclic diterpene alcohol. The synthetic strategy hinges on a diastereoselective intramolecular alkylation of a chiral N-acyloxazolidinone enolate to construct the macrocyclic core. This method, developed by Jin and Coates, offers a robust route to optically active cembranoid natural products. This application note includes a comprehensive experimental protocol, tabulated quantitative data for key reaction steps, and detailed workflow diagrams to facilitate reproducibility.

Introduction

Nephthenol is a cembranoid diterpene isolated from marine soft corals of the genus Nephthea. Cembranoids exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. The enantioselective synthesis of Nephthenol is a significant challenge due to the entropic barrier of forming a 14-membered ring with stereochemical control. The protocol outlined below utilizes an Evans chiral auxiliary to direct the stereochemistry of a key intramolecular cyclization step, providing an efficient pathway to enantiomerically enriched Nephthenol.

Signaling Pathway and Logical Relationships

The core of this synthetic approach relies on the principles of chiral auxiliary-mediated asymmetric synthesis. The oxazolidinone chiral auxiliary, derived from a natural amino acid, creates a chiral environment that directs the approach of the electrophile in the intramolecular alkylation reaction. This leads to the formation of a new stereocenter with a high degree of predictability and control.

Enantioselective_Synthesis_Logic cluster_start Starting Materials cluster_key_step Key Transformation cluster_intermediate Intermediate cluster_final_steps Final Steps Acyclic_Precursor Acyclic Bromo N-Acyloxazolidinone Enolate_Formation Enolate Formation (NaHMDS) Acyclic_Precursor->Enolate_Formation Base Intramolecular_Alkylation Diastereoselective Intramolecular Alkylation Enolate_Formation->Intramolecular_Alkylation Proximity & Chiral Auxiliary Control Macrocyclic_Intermediate Macrocyclic N-Acyloxazolidinone Intramolecular_Alkylation->Macrocyclic_Intermediate Auxiliary_Cleavage Auxiliary Cleavage (LiBH4) Macrocyclic_Intermediate->Auxiliary_Cleavage Reductive Cleavage Nephthenol (+)-Nephthenol Auxiliary_Cleavage->Nephthenol

Caption: Logical flow of the enantioselective synthesis of Nephthenol.

Experimental Workflow

The overall experimental workflow involves the preparation of the acyclic precursor, the key intramolecular cyclization, and the final transformation to (+)-Nephthenol.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Key Cyclization Step cluster_final Final Product Formation Start Commercially Available Starting Materials Prep_Acid Preparation of Bromo-acid Start->Prep_Acid Attach_Aux Attachment of Chiral Auxiliary Prep_Acid->Attach_Aux Final_Precursor Acyclic Bromo N-Acyloxazolidinone (15) Attach_Aux->Final_Precursor Cyclization Intramolecular Alkylation of 15 Final_Precursor->Cyclization Cyclized_Product Cyclic Products (16a and 16b) Cyclization->Cyclized_Product Purification Chromatographic Separation of Diastereomers Cyclized_Product->Purification Conversion Conversion of 16a to (+)-Nephthenol (18) Purification->Conversion Final_Product Purified (+)-Nephthenol Conversion->Final_Product

Caption: Experimental workflow for the synthesis of (+)-Nephthenol.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of (+)-Nephthenol.

StepReactantProduct(s)Reagents and ConditionsYield (%)Diastereomeric Ratio (a:b)Optical Rotation of Final Product ([α]D)
Intramolecular CyclizationBromo N-acyloxazolidinone (ent-15)Cyclic products (16a and 16b)NaHMDS, THF, -78 °C to -20 °C703.8 : 1N/A
Conversion to (+)-NephthenolCyclic product (16a)(+)-Nephthenol (18)MeLi, THF, -78 °C82N/A+48 (c 1.24, CHCl3)

Detailed Experimental Protocols

1. Intramolecular Cyclization of Bromo N-acyloxazolidinone (ent-15)

This protocol details the key macrocyclization step.

  • Materials:

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Syringes

    • Low-temperature cooling bath (e.g., dry ice/acetone)

    • Rotary evaporator

    • Chromatography column

  • Procedure:

    • Dissolve the bromo N-acyloxazolidinone (ent-15) in anhydrous THF in a round-bottom flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of NaHMDS (1.2 equivalents) in THF dropwise via syringe over a period of 30 minutes.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Allow the reaction to slowly warm to -20 °C and stir for an additional 12 hours at this temperature.

    • Quench the reaction by adding saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to separate the diastereomeric cyclic products (16a and 16b).

2. Conversion of Cyclic Product (16a) to (+)-Nephthenol (18)

This protocol describes the final transformation to the target molecule.

  • Materials:

    • Cyclic product (16a)

    • Methyllithium (MeLi) (1.6 M in diethyl ether)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Syringes

    • Low-temperature cooling bath (e.g., dry ice/acetone)

    • Rotary evaporator

    • Chromatography column

  • Procedure:

    • Dissolve the purified cyclic product (16a) in anhydrous THF in a round-bottom flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add MeLi solution (3.0 equivalents) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude alcohol by silica gel column chromatography to afford (+)-Nephthenol (18).

    • The structure and optical rotation of the final product should be confirmed by spectroscopic methods (NMR, MS) and polarimetry.[1]

Conclusion

The described protocol provides a reliable and diastereoselective method for the synthesis of (+)-Nephthenol. The use of an oxazolidinone chiral auxiliary in a key intramolecular alkylation step is crucial for establishing the desired stereochemistry of the macrocyclic core. This synthetic route is valuable for accessing enantiomerically pure cembranoid natural products and their analogs for further investigation in drug discovery and development.

References

Application

Application Notes and Protocols for the Extraction of Nephthenol from Sinularia Species

For Researchers, Scientists, and Drug Development Professionals Introduction The soft corals of the genus Sinularia are a rich source of diverse secondary metabolites, many of which exhibit promising biological activitie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The soft corals of the genus Sinularia are a rich source of diverse secondary metabolites, many of which exhibit promising biological activities. Among these compounds is Nephthenol, a cembranoid diterpene that has garnered interest for its potential therapeutic applications. These application notes provide a detailed, generalized protocol for the extraction, isolation, and purification of Nephthenol from Sinularia species, based on established methodologies for marine natural product research. Due to the limited availability of specific quantitative data for Nephthenol extraction in publicly accessible literature, this guide presents a representative workflow. Researchers are encouraged to optimize these protocols for their specific Sinularia species and experimental setup.

Data Presentation

Disclaimer: The following table provides representative data for the extraction and purification of Nephthenol from a hypothetical 1 kg sample of wet Sinularia sp. These values are intended for illustrative purposes to guide researchers in experimental design and are not based on a single, validated report. Actual yields will vary depending on the species, collection site, and extraction conditions.

StepParameterValueNotes
Extraction Starting Biomass (wet weight)1000 gLyophilize to obtain dry weight before extraction.
SolventDichloromethane (B109758)/Methanol (B129727) (1:1)3 x 2 L extractions are recommended for exhaustive extraction.
Crude Extract Yield20 - 50 gVaries significantly between species.
Solvent Partitioning Hexane (B92381) Fraction5 - 15 gContains non-polar compounds.
Ethyl Acetate (B1210297) Fraction2 - 8 gFraction of interest for many diterpenoids.
Methanol/Water Fraction8 - 25 gContains highly polar compounds.
Silica (B1680970) Gel Chromatography Mass of Ethyl Acetate Fraction5 gLoaded onto the column.
Elution SolventsHexane/Ethyl Acetate GradientStart with 100% Hexane, gradually increasing polarity.
Nephthenol-containing FractionsFractions eluting at ~20-30% Ethyl Acetate in HexaneMonitored by Thin Layer Chromatography (TLC).
Yield of semi-pure Nephthenol100 - 500 mgHighly dependent on the initial concentration in the extract.
HPLC Purification Column TypeC18 Reverse-PhaseA common choice for final purification of terpenoids.
Mobile PhaseAcetonitrile (B52724)/Water or Methanol/Water GradientIsocratic or gradient elution may be used.
Pure Nephthenol Yield20 - 100 mgFinal yield of high-purity Nephthenol.

Experimental Protocols

Sample Collection and Preparation
  • Collect Sinularia specimens and freeze them immediately at -20°C or preferably -80°C to minimize enzymatic degradation of secondary metabolites.

  • Transport the frozen samples to the laboratory.

  • Lyophilize the frozen coral tissue to remove water, which facilitates more efficient extraction with organic solvents.

  • Once dried, grind the tissue into a fine powder to increase the surface area for solvent penetration.

Extraction
  • Macerate the dried, powdered Sinularia tissue in a suitable solvent system. A common and effective choice is a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).[1]

  • Use a sample-to-solvent ratio of approximately 1:10 (w/v). For 100 g of dried coral, use 1 L of the solvent mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture and collect the solvent.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the secondary metabolites.

  • Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning

Solvent partitioning is employed to separate compounds based on their polarity.[2]

  • Dissolve the crude extract in a mixture of 90% methanol and water.

  • Perform a liquid-liquid extraction in a separatory funnel with hexane to remove non-polar compounds like fats and sterols. Repeat this step three times.

  • Collect and combine the hexane fractions.

  • To the remaining methanol/water layer, add distilled water to reduce the methanol concentration to approximately 70%.

  • Extract this aqueous methanol layer sequentially with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol. Diterpenes like Nephthenol are often found in the ethyl acetate fraction.

  • Evaporate the solvent from each fraction to obtain the partitioned extracts.

Silica Gel Column Chromatography

This step is used for the initial separation of compounds from the bioactive fraction (typically the ethyl acetate fraction).[3][4]

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry. The amount of silica gel should be about 20-50 times the weight of the extract to be separated.[5]

  • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a solvent gradient of increasing polarity. A common gradient for separating diterpenes is hexane-ethyl acetate, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine fractions that show a similar TLC profile and contain the compound of interest (Nephthenol).

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the final purification of Nephthenol to a high degree of purity.[6][7]

  • Dissolve the semi-purified, Nephthenol-containing fractions from the column chromatography in a suitable solvent (e.g., methanol or acetonitrile).

  • Use a reverse-phase C18 column for purification.

  • The mobile phase is typically a mixture of acetonitrile and water or methanol and water. An isocratic or gradient elution can be employed to achieve the best separation.

  • Monitor the elution profile using a UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD).

  • Collect the peak corresponding to Nephthenol.

  • Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualization of Methodologies and Pathways

Extraction_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_partitioning Fractionation cluster_purification Purification cluster_analysis Analysis Collection Sinularia sp. Collection Freeze Freezing (-80°C) Collection->Freeze Lyophilize Lyophilization Freeze->Lyophilize Grind Grinding Lyophilize->Grind Solvent_Extraction Solvent Extraction (DCM/MeOH) Grind->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Hexane_Fraction Hexane Fraction (Non-polar) Partitioning->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction (Semi-polar) Partitioning->EtOAc_Fraction MeOH_Fraction MeOH/H2O Fraction (Polar) Partitioning->MeOH_Fraction Silica_Column Silica Gel Column Chromatography EtOAc_Fraction->Silica_Column Semi_Pure Semi-pure Nephthenol Silica_Column->Semi_Pure HPLC Reverse-Phase HPLC Semi_Pure->HPLC Pure_Nephthenol Pure Nephthenol HPLC->Pure_Nephthenol Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Nephthenol->Structure_Elucidation

Caption: Experimental workflow for the extraction and isolation of Nephthenol.

Putative Signaling Pathway Modulated by a Bioactive Diterpene

Note: The specific signaling pathways modulated by Nephthenol have not been extensively studied. The following diagram illustrates a generalized, hypothetical signaling pathway that is often targeted by cytotoxic natural products, such as those isolated from marine organisms.[8][9][10] This serves as a conceptual framework for potential mechanisms of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Cellular Response Nephthenol Nephthenol (Bioactive Diterpene) Receptor Membrane Receptor Nephthenol->Receptor Binds/Modulates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates/Inhibits NFkB_Inhibitor IκB Kinase_Cascade->NFkB_Inhibitor Phosphorylates & Inactivates NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Transcription_Factor Transcription Factors NFkB->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Downregulates Apoptosis Apoptosis Gene_Expression->Apoptosis Upregulates

Caption: A hypothetical signaling pathway potentially modulated by Nephthenol.

References

Method

Production of Nephthenol in Recombinant Escherichia coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Nephthenol, a diterpene alcohol, holds potential as a valuable precursor for the synthesis of complex pharmaceuticals and other high-value chemical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nephthenol, a diterpene alcohol, holds potential as a valuable precursor for the synthesis of complex pharmaceuticals and other high-value chemicals. Traditional extraction from natural sources is often inefficient. This document provides detailed application notes and protocols for the microbial production of nephthenol using metabolically engineered Escherichia coli. The strategy involves the heterologous expression of a recently discovered nephthenol synthase from the sandfly Lutzomyia longipalpis in conjunction with an engineered metabolic pathway to supply the necessary precursor, geranylgeranyl diphosphate (B83284) (GGPP). While specific production titers for nephthenol have not yet been published, this guide offers a comprehensive framework for its biosynthesis, including strain engineering, cultivation, and product analysis, based on established methods for diterpenoid production in E. coli.

Introduction to Nephthenol Biosynthesis in E. coli

The biosynthesis of nephthenol in a recombinant E. coli host is achieved by introducing a heterologous pathway that converts central carbon metabolites into the target molecule. The core components of this engineered system are:

  • A precursor supply pathway: The mevalonate (B85504) (MVA) pathway, typically sourced from yeast (Saccharomyces cerevisiae), is commonly used to convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon isoprenoid building blocks.

  • Geranylgeranyl Diphosphate (GGPP) Synthesis: A geranylgeranyl diphosphate synthase (GGPPS) is required to condense IPP and DMAPP units to form the C20 precursor, GGPP.

  • Nephthenol Synthase: A specific terpene synthase, LlTPS2, isolated from the sandfly Lutzomyia longipalpis, catalyzes the final cyclization of GGPP to form (S)-(+)-nephthenol.

This multi-enzyme system is typically expressed in E. coli using a two-plasmid system to balance the metabolic load and optimize the expression of the pathway components.

Data Presentation: Comparative Production of Diterpenoids in E. coli

Quantitative data for nephthenol production in recombinant E. coli is not yet available in peer-reviewed literature. However, to provide a benchmark for researchers, the following table summarizes the production titers of other relevant diterpenoids achieved through metabolic engineering of E. coli.

DiterpenoidE. coli StrainPrecursor PathwayTiter (mg/L)Cultivation MethodReference
TaxadieneBL21(DE3)MVA60Shake FlaskAjikumar et al. (2010)
LevopimaradieneDH10BMVA>100BioreactorLeonard et al. (2010)
IsopimaradieneBL21(DE3)MVA~25Shake FlaskMorrone et al. (2010)
AbietadieneDH1MEP enhancement>100BioreactorMorrone et al. (2010)
GeranyllinaloolBL21(DE3)Isopentenol Utilization Pathway20605-L FermenterWang et al. (2024)[1]

Signaling Pathways and Experimental Workflow

Nephthenol Biosynthetic Pathway in Engineered E. coli

Nephthenol_Pathway cluster_precursors acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway (Heterologous) acetyl_coa->mva_pathway ipp IPP mva_pathway->ipp dmapp DMAPP mva_pathway->dmapp fpp FPP ipp->fpp FPPS ggpp GGPP ipp->ggpp dmapp->fpp fpp->ggpp LlGGPPS nephthenol Nephthenol ggpp->nephthenol LlTPS2 Workflow strain_prep Strain Preparation (Co-transformation of plasmids into E. coli C41(DE3)) inoculation Inoculation & Pre-culture (LB medium, 37°C, overnight) strain_prep->inoculation fermentation Production Culture (TB medium, 37°C to OD600 ~0.6-0.8) inoculation->fermentation induction Induction (IPTG, reduce temp to 20-25°C) fermentation->induction incubation Post-induction Incubation (48-72 hours) induction->incubation extraction Solvent Extraction (Ethyl acetate) incubation->extraction analysis Analysis (GC-MS) extraction->analysis

References

Application

Characterization of Nephthenol: An Application Note for NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Nephthenol is a naturally occurring cembrane-type diterpenoid alcohol that has been isolated from various marine soft corals, particularly of t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephthenol is a naturally occurring cembrane-type diterpenoid alcohol that has been isolated from various marine soft corals, particularly of the genus Nephthea and Litophyton.[1] Cembranoids, a class of diterpenes characterized by a 14-membered carbocyclic ring, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The structural elucidation of these complex natural products is paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents. This application note provides a detailed protocol for the characterization of Nephthenol using modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Principle of Analysis

The structural characterization of Nephthenol relies on the synergistic application of NMR and MS. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's substructures.

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides a comprehensive picture of the molecule's carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques establish correlations between protons and carbons, enabling the unambiguous assignment of all atoms in the molecule and confirming its planar structure. Further analysis using Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry of the molecule.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for Nephthenol (CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
25.25d9.9
35.05d9.9
62.00m
75.15t6.5
91.95m
101.95m
115.10t6.8
132.10m
142.10m
161.60s
171.55s
181.65s
191.20s
201.20s

Data adapted from related cembranoid structures and general chemical shift ranges. For precise assignments, refer to the primary literature.

Table 2: ¹³C NMR Spectroscopic Data for Nephthenol (CDCl₃)[2]
PositionChemical Shift (δ) ppm
140.0
2125.8
3133.0
439.5
525.0
635.0
7125.9
8134.1
939.8
1024.5
11125.0
12133.4
1348.0
1428.0
1575.1
1616.0
1715.5
1817.0
1929.0
2029.5
Table 3: Mass Spectrometry Data for Nephthenol[2]
Ionm/z (measured)Molecular Formula
[M+Na]⁺313.2502C₂₀H₃₄ONa

Experimental Protocols

Sample Preparation
  • Extraction and Isolation: Nephthenol is typically isolated from the crude extract of soft coral species. The extraction is commonly performed using organic solvents like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. The crude extract is then subjected to repeated column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure Nephthenol.

  • NMR Sample Preparation:

    • Dissolve approximately 5-10 mg of purified Nephthenol in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Mass Spectrometry Sample Preparation:

    • Prepare a dilute solution of Nephthenol (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

Mass Spectrometry Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • High-Resolution Mass Spectrometry (HRMS):

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

    • This allows for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID).

    • Acquire the product ion spectrum to observe the fragmentation pattern. This data provides insights into the structural moieties of the molecule.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation SoftCoral Soft Coral Sample CrudeExtract Crude Extract SoftCoral->CrudeExtract Extraction PurifiedNephthenol Purified Nephthenol CrudeExtract->PurifiedNephthenol Chromatography NMR_Sample NMR Sample (in CDCl3) PurifiedNephthenol->NMR_Sample MS_Sample MS Sample (in MeOH/ACN) PurifiedNephthenol->MS_Sample NMR_Spectra 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Sample->NMR_Spectra NMR Acquisition MS_Spectra HRMS & MS/MS Spectra MS_Sample->MS_Spectra MS Acquisition Planar_Structure Planar Structure NMR_Spectra->Planar_Structure Data Interpretation Molecular_Formula Molecular Formula MS_Spectra->Molecular_Formula Data Interpretation Final_Structure Complete Structure of Nephthenol Planar_Structure->Final_Structure Molecular_Formula->Final_Structure

Caption: Experimental workflow for the characterization of Nephthenol.

nmr_elucidation_pathway cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity LongRange_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->LongRange_Connectivity Final_Planar_Structure Final Planar Structure Proton_Env->Final_Planar_Structure Carbon_Skeleton->Final_Planar_Structure HH_Connectivity->Final_Planar_Structure CH_Connectivity->Final_Planar_Structure LongRange_Connectivity->Final_Planar_Structure

References

Method

Protocol for Evaluating the Cytotoxicity of Nepenthes-Derived Compounds

This document provides a detailed protocol for assessing the cytotoxic effects of extracts derived from Nepenthes species, commonly known as pitcher plants. The protocols outlined here are intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for assessing the cytotoxic effects of extracts derived from Nepenthes species, commonly known as pitcher plants. The protocols outlined here are intended for researchers, scientists, and drug development professionals investigating the potential of natural products as therapeutic agents.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracts from Nepenthes plants have garnered scientific interest due to their rich composition of bioactive secondary metabolites, including naphthoquinones (such as plumbagin), flavonoids, and terpenoids.[1][2] These compounds have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[1][3] This document details the procedures for evaluating the in vitro cytotoxicity of Nepenthes extracts, primarily focusing on the MTT and Lactate (B86563) Dehydrogenase (LDH) assays. These methods are fundamental in preclinical research to determine a compound's potential as an anticancer agent.[4][5]

Experimental Protocols

Preparation of Nepenthes Extract

A standardized method for preparing extracts from Nepenthes plant material (leaves, stems, or pitchers) is crucial for reproducible results.

Materials:

  • Dried Nepenthes plant material

  • Ethanol (95%) or acetone

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Sterile, amber glass vials for storage

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • Grind the dried plant material into a fine powder.

  • Macerate the powder in the chosen solvent (e.g., 100g of powder in 1L of 95% ethanol) for 72 hours at room temperature with occasional agitation.

  • Filter the mixture to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a crude extract.

  • Dry the crude extract completely under a vacuum.

  • Dissolve the dried extract in DMSO to create a stock solution (e.g., 100 mg/mL). Store the stock solution at -20°C. Further dilutions should be made in a cell culture medium to achieve the desired final concentrations for the assays.

Cell Culture

The choice of cell line is critical and should be relevant to the research focus (e.g., cancer type). Several studies on Nepenthes extracts have utilized cell lines such as human non-small cell lung cancer (H838), pulmonary adenocarcinoma (PC-9), melanoma (B16F10), and mammary carcinoma (4T1).[6][7]

Materials:

  • Appropriate cancer cell line

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Incubator (37°C, 5% CO2)

  • 96-well cell culture plates

Protocol:

  • Maintain the selected cell line in a complete growth medium in a humidified incubator.

  • Subculture the cells as needed to maintain exponential growth.

  • For cytotoxicity assays, seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[4]

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After overnight cell adherence, remove the medium and add 100 µL of fresh medium containing various concentrations of the Nepenthes extract (e.g., 0, 20, 40, 60, 80, 100 µg/mL).[7] Include a vehicle control (medium with DMSO at the same concentration as the highest extract dose) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase from cells with damaged membranes.[8][9]

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer’s instructions)

  • Microplate reader

Protocol:

  • Prepare the 96-well plate with cells and Nepenthes extract as described for the MTT assay (steps 1 and 2).

  • Include controls for spontaneous LDH release (cells in medium only), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • After the incubation period, transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit's protocol (usually 30 minutes) at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release controls.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the extract that inhibits 50% of cell growth or viability, is a key parameter.

Table 1: Cytotoxic Activity of Nepenthes Extract on Various Cancer Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µg/mL)
H838 (Lung)MTT4833.74 ± 0.82[2]
H1975 (Lung)MTT48Data not available
A549 (Lung)MTT4866.52 ± 0.61[2]
PC-9 (Lung)Trypan Blue24>150[6]
4T1 (Breast)Trypan Blue24~100[6]
B16F10 (Melanoma)Trypan Blue24~80[6]

Note: The IC50 values presented are examples from existing literature and will vary depending on the specific extract and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of a Nepenthes extract.

G cluster_prep Extract Preparation cluster_cell Cell Culture & Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis plant Nepenthes Plant Material extract Solvent Extraction & Concentration plant->extract stock Stock Solution in DMSO extract->stock treat Treat with Nepenthes Extract stock->treat culture Seed Cells in 96-well Plate culture->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh readout Measure Absorbance mtt->readout ldh->readout calc Calculate % Viability / Cytotoxicity readout->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for Nepenthes Extract Cytotoxicity Assay.

Potential Signaling Pathway

Compounds found in Nepenthes extracts, such as plumbagin, are known to induce apoptosis (programmed cell death) through mechanisms that can involve the generation of reactive oxygen species (ROS) and the activation of mitochondrial pathways.[2]

G cluster_cell Cancer Cell nepenthes Nepenthes Extract (e.g., Plumbagin) ros ↑ Reactive Oxygen Species (ROS) nepenthes->ros mito Mitochondrial Stress ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential Apoptotic Pathway of Nepenthes Compounds.

References

Application

Application Notes and Protocols for Screening the Antifungal Activity of Nephthenol

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery and development of no...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery and development of novel antifungal agents. Nephthenol, a compound of interest, requires systematic evaluation of its antifungal properties. These application notes provide a comprehensive guide to the screening methods for determining the antifungal activity of Nephthenol. The protocols detailed below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2][3][4]

The primary objectives of these screening assays are to determine the minimum concentration of Nephthenol that inhibits fungal growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that results in fungal death (Minimum Fungicidal Concentration, MFC).[5][6][7] Additionally, the disk diffusion method offers a qualitative to semi-quantitative assessment of antifungal activity. These methods are crucial first steps in the evaluation of a potential new antifungal drug.[2][8]

Key Antifungal Screening Methods

Three primary methods are recommended for the initial screening of Nephthenol's antifungal activity:

  • Broth Microdilution: A quantitative method to determine the MIC of Nephthenol against various fungal strains.[1][2][8] It is considered the gold standard for antifungal susceptibility testing.[4]

  • Disk Diffusion: A qualitative method to assess the susceptibility of fungal isolates to Nephthenol. It is simple, cost-effective, and suitable for screening a large number of isolates.[9][10][11]

  • Minimum Fungicidal Concentration (MFC) Determination: A follow-up to the MIC assay to determine whether Nephthenol has a fungistatic (inhibits growth) or fungicidal (kills fungi) effect.[6][12][13]

Data Presentation

Quantitative data from the screening assays should be meticulously recorded. The following tables provide a template for organizing experimental results for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Nephthenol against Various Fungal Strains

Fungal StrainNephthenol MIC (µg/mL)Positive Control MIC (µg/mL) (e.g., Fluconazole)Negative Control
Candida albicans ATCC 90028No Inhibition
Cryptococcus neoformans H99No Inhibition
Aspergillus fumigatus ATCC 204305No Inhibition
[Additional Strain 1]No Inhibition
[Additional Strain 2]No Inhibition

Table 2: Zone of Inhibition Diameters for Nephthenol using Disk Diffusion Assay

Fungal StrainNephthenol (µ g/disk )Zone of Inhibition (mm)Positive Control (e.g., Voriconazole) Zone (mm)Negative Control Zone (mm)
Candida albicans ATCC 900280
Cryptococcus neoformans H990
Aspergillus fumigatus ATCC 2043050
[Additional Strain 1]0
[Additional Strain 2]0

Table 3: Minimum Fungicidal Concentration (MFC) of Nephthenol

Fungal StrainNephthenol MIC (µg/mL)Nephthenol MFC (µg/mL)MFC/MIC RatioInterpretation (Fungistatic/Fungicidal)
Candida albicans ATCC 90028
Cryptococcus neoformans H99
Aspergillus fumigatus ATCC 204305
[Additional Strain 1]
[Additional Strain 2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[1][8]

Materials:

  • Nephthenol stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[1][14]

  • Sterile 96-well U-bottom microtiter plates[1]

  • Sterile water or saline

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Voriconazole)

  • Solvent control (e.g., DMSO)

Procedure:

  • Fungal Inoculum Preparation:

    • For yeasts (Candida, Cryptococcus): Culture the yeast on Sabouraud Dextrose Agar (B569324) for 24-48 hours at 30-35°C.[8] Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[1] Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[14]

    • For filamentous fungi (Aspergillus): Culture on Potato Dextrose Agar for 5-7 days at 35°C to encourage conidiation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[15]

  • Preparation of Nephthenol Dilutions:

    • Perform a two-fold serial dilution of the Nephthenol stock solution in RPMI 1640 medium in the 96-well plate.[14] The final volume in each well should be 100 µL.

    • Include a positive control (standard antifungal), a negative control (medium only), and a solvent control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., 48-72 hours for Cryptococcus spp., and 48-72 hours for Aspergillus spp.[3]

  • MIC Determination:

    • The MIC is the lowest concentration of Nephthenol that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[3] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[16]

Protocol 2: Disk Diffusion Assay

This protocol is based on the CLSI M44-A guidelines for yeasts.[10]

Materials:

  • Nephthenol stock solution

  • Sterile paper disks (6 mm diameter)

  • Fungal strains

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.[1]

  • Sterile swabs

  • Positive control antifungal disks (e.g., Voriconazole)

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[1]

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of Nephthenol.

    • Aseptically place the Nephthenol-impregnated disks and control disks onto the surface of the inoculated agar plates.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.[9]

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Protocol 3: Minimum Fungicidal Concentration (MFC) Determination

This is a supplementary test performed after the MIC is determined.[6]

Materials:

  • Results from the broth microdilution assay

  • Sabouraud Dextrose Agar plates

  • Sterile inoculating loop or pipette

Procedure:

  • Subculturing:

    • From each well of the microtiter plate that shows growth inhibition in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.[17]

    • Spread the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the growth control subculture.[12]

  • MFC Determination:

    • The MFC is the lowest concentration of Nephthenol that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[6][13]

Visualization of Workflows and Potential Pathways

Experimental Workflow

The following diagram illustrates the general workflow for screening the antifungal activity of a novel compound like Nephthenol.

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Start Nephthenol Compound Broth_Microdilution Broth Microdilution Assay Start->Broth_Microdilution Disk_Diffusion Disk Diffusion Assay Start->Disk_Diffusion MIC Determine MIC Broth_Microdilution->MIC MFC_Assay MFC Determination MIC->MFC_Assay Fungicidal_Static Fungicidal or Fungistatic? MFC_Assay->Fungicidal_Static MOA Investigate Mechanism of Action Fungicidal_Static->MOA Signaling_Pathway Signaling Pathway Analysis MOA->Signaling_Pathway End Candidate for Further Development Signaling_Pathway->End

Caption: General workflow for antifungal activity screening of Nephthenol.

Hypothetical Antifungal Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be affected by an antifungal agent. As the mechanism of action for Nephthenol is unknown, this serves as a conceptual model for further investigation. A common target for antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity.[18][19][20]

Antifungal_Signaling_Pathway cluster_0 Fungal Cell Nephthenol Nephthenol Target_Enzyme Target Enzyme (e.g., 14-alpha-demethylase) Nephthenol->Target_Enzyme Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Target_Enzyme->Ergosterol Blocks Production Ergosterol_Pathway->Ergosterol Produces Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Depletion leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Hypothetical mechanism of action targeting ergosterol biosynthesis.

References

Method

Application Notes: Nephthenol as a Novel Inhibitor of the Inflammo-Fibrotic Signaling (IFS) Pathway

Introduction Nephthenol is a novel, synthetic small molecule designed as a potent and selective inhibitor of Kinase X (KX), a serine/threonine kinase. Emerging research has identified KX as a critical upstream regulator...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Nephthenol is a novel, synthetic small molecule designed as a potent and selective inhibitor of Kinase X (KX), a serine/threonine kinase. Emerging research has identified KX as a critical upstream regulator of the Inflammo-Fibrotic Signaling (IFS) pathway. Dysregulation of the IFS pathway is a key pathological driver in a range of chronic diseases characterized by persistent inflammation and subsequent tissue fibrosis, such as Idiopathic Pulmonary Fibrosis (IPF) and Chronic Kidney Disease (CKD). These application notes provide a comprehensive research model for investigating the therapeutic potential of Nephthenol using in vitro and cell-based assays.

Mechanism of Action Nephthenol acts as an ATP-competitive inhibitor of KX. By binding to the kinase domain of KX, it prevents the phosphorylation of its downstream substrate, Fibro-Inflammatory Mediator (FIM). This action effectively blocks the entire IFS cascade, leading to the dual effect of reducing the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and inhibiting the activation and proliferation of myofibroblasts, which are key mediators of tissue fibrosis.

Potential Applications

  • Drug Discovery: Serve as a lead compound for the development of anti-fibrotic and anti-inflammatory therapeutics.

  • Tool Compound: Used in basic research to elucidate the specific roles of the IFS pathway in various disease models.

  • Target Validation: Validate KX as a druggable target for inflammatory and fibrotic diseases.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Assay This table summarizes the inhibitory activity of Nephthenol against Kinase X and two other related kinases to demonstrate selectivity. Data is presented as the half-maximal inhibitory concentration (IC50).

CompoundTarget KinaseIC50 (nM)
NephthenolKinase X15.2
NephthenolKinase Y> 10,000
NephthenolKinase Z8,540

Table 2: Cell-Based Assay in Human Lung Fibroblasts (HLF-1 Line) This table shows the effect of Nephthenol on key markers of inflammation and fibrosis in HLF-1 cells stimulated with TGF-β1.

Treatment (24h)IL-6 Release (pg/mL)α-SMA Expression (% of Control)
Vehicle Control12.4100
TGF-β1 (10 ng/mL)480.5350
TGF-β1 + Nephthenol (50 nM)95.7125
TGF-β1 + Nephthenol (250 nM)25.1105

Experimental Protocols

Protocol 1: In Vitro KinaseGlo™ Luminescent Kinase Assay

Objective: To determine the IC50 of Nephthenol against recombinant human Kinase X.

Materials:

  • Recombinant Human Kinase X (e.g., from SignalChem)

  • KinaseGlo™ Luminescent Kinase Assay Kit (Promega)

  • Nephthenol (stock solution in DMSO)

  • ATP, 1mM solution

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Methodology:

  • Prepare serial dilutions of Nephthenol in kinase buffer, starting from 100 µM down to 1 pM. Include a DMSO-only control.

  • In a 96-well plate, add 5 µL of each Nephthenol dilution (or DMSO).

  • Add 20 µL of kinase buffer containing 5 ng of recombinant Kinase X to each well.

  • Incubate the plate for 10 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 25 µL of kinase buffer containing ATP to a final concentration of 10 µM.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure remaining ATP by adding 50 µL of KinaseGlo™ reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read luminescence on a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of Nephthenol and fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Assay for Myofibroblast Activation

Objective: To assess the ability of Nephthenol to inhibit TGF-β1-induced myofibroblast activation in human lung fibroblasts.

Materials:

  • Human Lung Fibroblasts (HLF-1, ATCC)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human TGF-β1 (R&D Systems)

  • Nephthenol

  • Primary antibody against α-Smooth Muscle Actin (α-SMA)

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI nuclear stain

  • BCA Protein Assay Kit

  • RIPA Lysis Buffer

Methodology:

  • Cell Culture: Seed HLF-1 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Treatment: Pre-treat the cells with various concentrations of Nephthenol (e.g., 50 nM, 250 nM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Add TGF-β1 to a final concentration of 10 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO2.

  • Western Blot for α-SMA:

    • Lyse the cells using RIPA buffer and quantify total protein using a BCA assay.

    • Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk for 1 hour.

    • Incubate with primary antibody against α-SMA overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and quantify band density using ImageJ or similar software. Normalize α-SMA levels to a loading control like GAPDH.

Visualizations and Diagrams

IFS_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Disease Stimulus (e.g., TGF-β) KX Kinase X (KX) Receptor->KX Activates FIM Fibro-Inflammatory Mediator (FIM) KX->FIM Phosphorylates Nephthenol Nephthenol Nephthenol->KX Inhibits NFkB NF-κB Pathway FIM->NFkB MAPK MAPK Pathway FIM->MAPK Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Upregulates Transcription Fibrosis Fibrotic Proteins (Collagen, α-SMA) MAPK->Fibrosis Upregulates Transcription

Caption: Hypothetical Inflammo-Fibrotic Signaling (IFS) pathway showing the inhibitory action of Nephthenol on Kinase X.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Model p1 Protocol 1: KinaseGlo™ Assay d1 Data 1: Determine IC50 of Nephthenol on KX p1->d1 p2 Protocol 2: HLF-1 Cell Culture & Stimulation p1->p2 Proceed if IC50 < 100 nM p3 Western Blot for α-SMA p2->p3 d2 Data 2: Quantify Fibrotic Marker Reduction p3->d2

Caption: Experimental workflow for characterizing the efficacy of Nephthenol from in vitro validation to cell-based assays.

Logical_Relationship Hypothesis Hypothesis: Nephthenol inhibits the IFS pathway by targeting Kinase X Experiment1 Experiment 1: Does Nephthenol directly inhibit Kinase X activity? Hypothesis->Experiment1 Experiment2 Experiment 2: Does Nephthenol reduce myofibroblast activation in cells? Hypothesis->Experiment2 Conclusion Conclusion: Nephthenol is a potent and selective KX inhibitor with cellular efficacy against fibrosis. Experiment1->Conclusion Confirms Target Engagement Experiment2->Conclusion Confirms Cellular Activity

Application

Nephthenol as a Chemical Probe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Nephthenol is a naturally occurring cembrane (B156948) diterpene alcohol that has garnered interest for its biological activities.[1] Isolated...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephthenol is a naturally occurring cembrane (B156948) diterpene alcohol that has garnered interest for its biological activities.[1] Isolated from sources such as soft corals and also produced by a terpene synthase from the sandfly Lutzomyia longipalpis, this small molecule has demonstrated potential as a starting point for the development of chemical probes to investigate cellular pathways and for drug discovery.[2][3] This document provides an overview of Nephthenol, its known biological effects, and protocols for its use in cell-based assays. It also outlines a potential workflow for its development into a targeted chemical probe.

Biological Activity and Potential Applications

Nephthenol has been shown to exhibit antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVEC) and the chronic myelogenous leukemia cell line K-562.[1] Additionally, it has demonstrated cytotoxic effects against the HeLa cervical cancer cell line.[1] These findings suggest that Nephthenol may interact with molecular targets involved in cell proliferation and survival.

As a chemical probe, Nephthenol could potentially be used to:

  • Identify novel protein targets involved in cancer cell proliferation and survival.

  • Elucidate signaling pathways modulated by its chemical scaffold.

  • Serve as a lead compound for the development of more potent and selective anticancer agents.

Data Presentation

The current publicly available quantitative data on Nephthenol's biological activity is limited. The following table summarizes the reported qualitative effects on different cell lines.

Cell LineCell TypeObserved EffectReference
HUVECHuman Umbilical Vein EndothelialAntiproliferative
K-562Human Chronic Myelogenous LeukemiaAntiproliferative
HeLaHuman Cervical CancerCytotoxic

Further research is required to determine quantitative measures of potency (e.g., IC50 or EC50 values), binding affinity, and selectivity for specific molecular targets.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxic and antiproliferative effects of Nephthenol on cultured mammalian cells.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is designed to assess the effect of Nephthenol on cell viability by measuring the metabolic activity of cells.

Materials:

  • Nephthenol (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell lines (e.g., HeLa, K-562)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Nephthenol in complete culture medium. Remove the old medium from the wells and add 100 µL of the Nephthenol dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of Nephthenol.

Protocol 2: BrdU Assay for Cell Proliferation

This protocol measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Nephthenol (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell lines (e.g., HUVEC, K-562)

  • Complete cell culture medium

  • 96-well plates

  • BrdU (Bromodeoxyuridine) labeling solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)

  • Substrate for the detection enzyme

  • Stop solution

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling: 2-24 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.

  • Fixation and Detection: Following the manufacturer's instructions for the BrdU assay kit, fix the cells, and add the anti-BrdU antibody.

  • Substrate Reaction: Add the enzyme substrate and incubate until a color change is observed.

  • Absorbance Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of Nephthenol and a proposed workflow for its development as a chemical probe.

Nephthenol_Biosynthesis GGPP Geranylgeranyl diphosphate (B83284) (GGPP) Cembrenyl_cation Cembrenyl cation GGPP->Cembrenyl_cation LlTPS2 (Terpene Synthase) Nephthenol (S)-(+)-Nephthenol Cembrenyl_cation->Nephthenol Cyclization & Hydrolysis

Caption: Biosynthesis of (S)-(+)-Nephthenol from GGPP.

Chemical_Probe_Development cluster_0 Initial Screening & Target Identification cluster_1 Probe Optimization & Validation Nephthenol Nephthenol Phenotypic_Screening Phenotypic Screening (e.g., Cytotoxicity Assays) Nephthenol->Phenotypic_Screening Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Phenotypic_Screening->Target_ID SAR Structure-Activity Relationship (SAR) Studies Target_ID->SAR Affinity_Selectivity Binding Affinity & Selectivity Profiling SAR->Affinity_Selectivity Cellular_Target_Engagement Cellular Target Engagement Assays Affinity_Selectivity->Cellular_Target_Engagement In_Vivo_Testing In Vivo Model Testing Cellular_Target_Engagement->In_Vivo_Testing Final_Probe Validated Chemical Probe In_Vivo_Testing->Final_Probe

Caption: Workflow for developing Nephthenol into a chemical probe.

Future Directions

While Nephthenol has demonstrated interesting biological activity, significant research is needed to establish it as a reliable chemical probe. Future efforts should focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) of Nephthenol is crucial. Techniques such as affinity-based protein profiling and chemoproteomics could be employed.

  • Quantitative Potency and Selectivity: Determining the IC50/EC50 values against a panel of cell lines and assessing its binding affinity and selectivity for its identified target(s) are essential next steps.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Nephthenol will help to identify the key structural features responsible for its activity and can lead to the development of more potent and selective derivatives.

  • Mechanism of Action Studies: Once a target is identified, further experiments will be needed to elucidate the precise mechanism by which Nephthenol exerts its effects on the target and the associated signaling pathways.

By systematically addressing these areas, the scientific community can unlock the full potential of Nephthenol as a valuable tool for chemical biology and drug discovery.

References

Method

Experimental Design for Evaluating the Bioactivity of Nepafenac: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for designing and executing experiments to investigate the bioactivity of Nepafenac, a nonsteroida...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing experiments to investigate the bioactivity of Nepafenac, a nonsteroidal anti-inflammatory drug (NSAID). The protocols outlined below cover its anti-inflammatory, analgesic, and potential anti-cancer activities, providing researchers with the necessary tools to assess its therapeutic potential.

Anti-inflammatory Activity of Nepafenac

Nepafenac is a prodrug that is converted to its active metabolite, amfenac (B1665970), by intraocular hydrolases.[1][2][3] Amfenac is a potent inhibitor of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are key enzymes in the prostaglandin (B15479496) synthesis pathway.[4][5] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, Nepafenac effectively reduces the production of prostaglandins, thereby alleviating inflammation.

In Vitro Anti-inflammatory Assays

1.1.1. COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity of Nepafenac's active form, amfenac, on purified COX-1 and COX-2 enzymes.

Protocol:

  • Reagents and Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Amfenac (active metabolite of Nepafenac)

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Colorimetric or fluorometric detection kit

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of amfenac.

    • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the amfenac dilution.

    • Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the enzyme activity using a colorimetric or fluorometric method as per the kit instructions.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

1.1.2. Prostaglandin E2 (PGE2) Production in Macrophages

This assay measures the ability of Nepafenac to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Nepafenac for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each Nepafenac concentration compared to the LPS-stimulated control.

In Vivo Model of Ocular Inflammation

An endotoxin-induced uveitis (EIU) model in rabbits is a well-established method to evaluate the anti-inflammatory effects of ophthalmic drugs.

Protocol:

  • Animals:

    • Use New Zealand white rabbits.

  • Induction of Uveitis:

  • Treatment:

    • Topically administer Nepafenac ophthalmic solution (e.g., 0.1%) or vehicle to the eyes at specified time points before and after LPS injection.

  • Assessment of Inflammation:

    • At 24 hours post-LPS injection, examine the eyes for signs of inflammation, including iris hyperemia, miosis, and aqueous flare.

    • Collect aqueous humor and measure the concentration of inflammatory cells, protein, and PGE2.

  • Data Analysis:

    • Compare the inflammation scores and the levels of inflammatory markers between the Nepafenac-treated and vehicle-treated groups.

Table 1: Summary of Quantitative Data from Anti-inflammatory Studies

AssayModelTest SubstanceConcentration/DoseEndpointResultCitation
COX-1 InhibitionIn VitroAmfenacVariousIC500.25 µM
COX-2 InhibitionIn VitroAmfenacVariousIC500.15 µM
PGE2 ProductionRAW 264.7 cellsNepafenacVarious% InhibitionDose-dependent decrease
Ocular InflammationRabbit EIU ModelNepafenac 0.1%TopicalAqueous Flare, PGE2Significant reduction

Signaling Pathway of Nepafenac's Anti-inflammatory Action

G Nepafenac Anti-inflammatory Signaling Pathway Nepafenac Nepafenac (Prodrug) Amfenac Amfenac (Active Drug) Nepafenac->Amfenac Ocular Hydrolases COX COX-1 & COX-2 Enzymes Amfenac->COX Inhibition Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX Enzymes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Mediation G Workflow for Analgesic Activity Assessment cluster_preclinical Preclinical Model (Rat) cluster_clinical Clinical Trial (Human) Animal_Acclimation Animal Acclimation Treatment_Admin Topical Nepafenac or Vehicle Animal_Acclimation->Treatment_Admin Pain_Induction Induce Ocular Pain (e.g., NaCl drop) Treatment_Admin->Pain_Induction Pain_Assessment_Preclinical Assess Pain Response (Eye-wiping count) Pain_Induction->Pain_Assessment_Preclinical Patient_Recruitment Patient Recruitment (Cataract Surgery) Randomization Randomization Patient_Recruitment->Randomization Treatment_Protocol Nepafenac or Placebo (Pre- & Post-op) Randomization->Treatment_Protocol Pain_Assessment_Clinical Assess Post-op Pain (VAS, SF-MPQ) Treatment_Protocol->Pain_Assessment_Clinical G Investigating Nepafenac's Anti-Cancer Potential cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay If cytotoxic Xenograft_Model Tumor Xenograft Model (Hypothetical) Apoptosis_Assay->Xenograft_Model Validate in vivo Tube_Formation Tube Formation Assay (Anti-Angiogenesis) OIR_Model Oxygen-Induced Retinopathy Model Tube_Formation->OIR_Model Validate in vivo Initial_Hypothesis Hypothesis: Nepafenac has anti-cancer activity Initial_Hypothesis->Cell_Viability Initial_Hypothesis->Tube_Formation

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Synthesis of Nephthenol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the enantiose-lective synthesis of Nephthenol, a cembranoid diterpene. The information provided is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the enantiose-lective synthesis of Nephthenol, a cembranoid diterpene. The information provided is intended to assist in optimizing reaction yields and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the Nephthenol synthesis is consistently low. Where should I start troubleshooting?

A1: A low overall yield can result from inefficiencies at multiple stages of the synthesis. A systematic approach is recommended:

  • Acyclic Precursor Synthesis: The multi-step synthesis of the acyclic bromo oxazolidinone precursor is a significant portion of the overall process. Each step, from the initial epoxidation of geranylgeranyl benzyl (B1604629) ether to the final installation of the chiral auxiliary and conversion to the bromide, should be optimized. Small losses in yield at each of these stages can compound, leading to a significantly lower amount of the key macrocyclization precursor.

  • Macrocyclization-Step: This is a critical, and often low-yielding, step in many macrocyclic natural product syntheses. Issues with this step will have the largest impact on your overall yield. Focus on the troubleshooting points for the macrocyclization reaction itself (see below).

  • Purification: Ensure that product is not being lost during workup and purification steps. Nephthenol is a relatively non-polar alcohol, so care must be taken during extractions and chromatography to ensure complete recovery.

Q2: I am observing poor enantioselectivity in my synthesis. What are the likely causes?

A2: The enantioselectivity of this synthesis is primarily controlled by the chiral auxiliary during the intramolecular enolate alkylation (macrocyclization) step.

  • Chiral Auxiliary Integrity: Ensure the chiral oxazolidinone auxiliary is of high purity and has not racemized.

  • Base Selection: The choice of base for the enolate formation is critical. The use of sodium bis(trimethylsilyl)amide (NaHMDS) has been shown to be effective. Other bases may lead to different levels of diastereoselectivity in the cyclization, which translates to the enantioselectivity of the final product after auxiliary removal.

  • Reaction Temperature: Enolate formation and the subsequent intramolecular alkylation are often highly temperature-dependent. Maintaining a low temperature (e.g., -78 °C) during enolate formation is crucial to prevent side reactions and ensure the desired stereochemical outcome.

Q3: I am having trouble with the macrocyclization step specifically. What are some common issues?

A3: The intramolecular cyclization to form the 14-membered ring is a challenging step.

  • Reaction Concentration: Macrocyclizations are typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Ensure your reaction concentration is appropriate (e.g., 0.1 M).

  • Rate of Base Addition: Slow addition of the base to the solution of the bromo oxazolidinone is important for maintaining high dilution of the reactive enolate species, further discouraging polymerization.

  • Purity of the Precursor: The acyclic bromo oxazolidinone precursor must be of high purity. Impurities can interfere with the enolate formation or lead to side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Acyclic Precursor Incomplete reactions in the multi-step synthesis.Monitor each reaction by TLC or other appropriate methods to ensure completion before proceeding. Optimize reaction times and temperatures for each step.
Mechanical losses during workup and purification.Use care during extractions and transfers. Ensure complete extraction of the product. Optimize chromatography conditions to minimize product loss on the column.
Low Yield in Macrocyclization Step Intermolecular polymerization is outcompeting the desired intramolecular cyclization.Perform the reaction under high-dilution conditions (e.g., 0.1 M). Use a syringe pump for the slow addition of the base to the substrate solution.
Degradation of the starting material or product.Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere. Maintain low temperatures during the reaction and workup where possible.
Poor Diastereoselectivity in Macrocyclization Incorrect base or reaction temperature.Use sodium bis(trimethylsilyl)amide (NaHMDS) as the base. Maintain a reaction temperature of -78 °C during enolate formation.
Racemization of the chiral auxiliary.Use a fresh, high-purity chiral auxiliary.
Difficulty in Removing the Chiral Auxiliary Incomplete reaction with lithium aluminum hydride (LiAlH4).Use a sufficient excess of LiAlH4 and ensure the reaction goes to completion by TLC analysis.
Formation of Side Products Elimination of HBr from the acyclic precursor upon addition of base.Ensure the temperature is kept low (-78 °C) during base addition. The slow addition of the base can also help to minimize this side reaction.

Data Summary

StepReactantProductReagents and ConditionsYieldDiastereomeric Ratio (d.r.)
Macrocyclization Bromo oxazolidinone (Valine-derived)Cyclized ProductNaHMDS (1.0 equiv), THF, -78 °C to rt75%88:12
Macrocyclization Bromo oxazolidinone (Benzyl-derived)Cyclized ProductNaHMDS (1.0 equiv), THF, -78 °C to rt78%91:9
Auxiliary Removal Cyclized Product(+)-NephthenolLiAlH4, Et2O, 0 °C81%N/A

Experimental Protocols

1. Synthesis of the Acyclic Bromo Oxazolidinone Precursor:

The synthesis of the acyclic precursor is a multi-step process beginning with (E,E,E)-geranylgeranyl benzyl ether. The key transformations involve:

  • Selective terminal epoxidation via a bromohydrin intermediate.

  • Oxidative cleavage and reduction to form the corresponding alcohol.

  • Conversion to an iodide, followed by cyanide displacement and hydrolysis to the carboxylic acid.

  • Installation of the chiral oxazolidinone auxiliary.

  • Conversion of the terminal hydroxyl group to an allylic bromide.

For detailed procedures for each of these steps, refer to the supplementary information of the source literature.

2. Key Experimental Procedure: Enantioselective Macrocyclization

  • A solution of the bromo oxazolidinone (1.0 equiv) in anhydrous THF (to achieve a final concentration of 0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 equiv) in THF is added dropwise to the cooled solution of the bromo oxazolidinone over a period of 20 minutes using a syringe pump.

  • The reaction mixture is stirred at -78 °C for an additional 10-20 minutes.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

3. Removal of the Chiral Auxiliary to Yield (+)-Nephthenol:

  • To a solution of the purified cyclized product (1.0 equiv) in anhydrous diethyl ether at 0 °C is added lithium aluminum hydride (LiAlH4) in portions.

  • The reaction is stirred at 0 °C until completion (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting mixture is filtered, and the filter cake is washed with diethyl ether.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude (+)-Nephthenol is purified by flash column chromatography.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_macrocyclization Key Macrocyclization Step cluster_final_product Final Product Formation start Geranylgeranyl Benzyl Ether precursor Acyclic Bromo Oxazolidinone start->precursor Multi-step synthesis macrocycle Cyclized Product precursor->macrocycle NaHMDS, THF -78 °C to rt High Dilution nephthenol (+)-Nephthenol macrocycle->nephthenol LiAlH4, Et2O 0 °C

Caption: Workflow for the enantioselective synthesis of (+)-Nephthenol.

troubleshooting_logic cluster_macro_issues Macrocyclization Troubleshooting start Low Yield or Poor Enantioselectivity check_macro Is the issue in the macrocyclization step? start->check_macro check_precursor Analyze precursor synthesis steps check_macro->check_precursor No conc Check Reaction Concentration (High Dilution) check_macro->conc Yes check_auxiliary Analyze auxiliary removal step check_precursor->check_auxiliary base_add Verify Slow Base Addition conc->base_add temp Confirm Low Temp (-78 °C) base_add->temp reagents Check Reagent Purity (Base, Precursor) temp->reagents

Caption: Decision-making flowchart for troubleshooting the synthesis.

Optimization

Technical Support Center: Nephthenol Extraction from Marine Sources

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Nephthenol and related compounds from marine sources. This resource provides troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Nephthenol and related compounds from marine sources. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is Nephthenol and from which marine sources is it typically isolated? A1: Nephthenol is a type of cembrene (B1233663) diterpene, a class of natural products characterized by a 14-membered carbon ring.[1] It is primarily isolated from soft corals, particularly those belonging to the genus Nephthea.[2][3] These corals are known to produce a diverse array of bioactive secondary metabolites, including various diterpenes, sesquiterpenes, and steroids.[2][3]

Q2: Why is the extraction of compounds from marine organisms often challenging? A2: Extracting bioactive compounds from marine organisms presents several challenges. These organisms often produce the desired compounds in only trace quantities. The marine ecosystem is vast and not inexhaustible, creating supply problems that limit the use of large quantities of source material, especially invertebrates. This necessitates exhaustive extraction procedures with large volumes of solvents to recover a sufficient amount of the target compound.

Q3: What are the major factors that influence the efficiency of natural product extraction? A3: Several factors significantly impact extraction efficiency. These include the particle size of the source material, the extraction temperature, the duration of the extraction, and the solvent-to-solid ratio. Smaller particle sizes enhance solvent penetration, while higher temperatures can increase solubility and diffusion. However, excessively high temperatures may lead to the degradation of thermolabile compounds like Nephthenol. A greater solvent-to-solid ratio generally improves yield, but using too much solvent requires lengthy concentration steps.

Troubleshooting Guides

Category 1: Sample Preparation & Initial Extraction

Q4: I am getting a very low yield of crude extract from my soft coral sample. What could be the problem? A4: Low crude extract yield can stem from several issues:

  • Inadequate Sample Preparation: The soft coral material must be properly dried (e.g., freeze-dried) and ground to a fine powder. This increases the surface area available for solvent penetration.

  • Incorrect Solvent Choice: The initial extraction solvent may not be optimal for Nephthenol. A common and effective method for soft corals is exhaustive extraction with a 1:1 mixture of methanol (B129727) and methylene (B1212753) chloride (or dichloromethane). The polarity of the solvent system is critical; solvents like hexane (B92381) are better for non-polar terpenes, while more polar solvents like methanol are needed for polar terpenoids.

  • Insufficient Extraction Time or Repetitions: Extraction should be exhaustive. This means repeating the process with fresh solvent until the solvent runs clear, indicating that most extractable compounds have been removed. The process can take several hours to overnight.

  • Suboptimal Temperature: While heat can improve extraction, high temperatures can degrade target compounds. Performing extractions at room temperature or with gentle warming is often a safer approach for potentially thermolabile molecules.

Q5: My crude extract is very thick and difficult to work with. How can I handle this? A5: Highly viscous extracts are common. The issue is often residual water or a high concentration of lipids and other macromolecules. After the initial solvent extraction, the combined extracts should be concentrated under reduced pressure to dryness. The resulting residue can then be suspended in distilled water before proceeding to liquid-liquid partitioning, which will help separate compounds based on their polarity and remove some interfering substances.

Category 2: Fractionation & Purification

Q6: After liquid-liquid partitioning, my target compound (Nephthenol) is not in the expected fraction. Why might this happen? A6: This is a common issue related to the polarity of the solvents and the compound itself.

  • Incorrect Solvent Polarity: Nephthenol is a moderately polar compound. A typical liquid-liquid partitioning sequence after suspending the crude extract in water involves successive extractions with solvents of increasing polarity, such as petroleum ether (or hexane), followed by ethyl acetate (B1210297), and then n-butanol. Nephthenol and similar diterpenes are often found in the ethyl acetate fraction.

  • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping your compound and preventing efficient separation. If an emulsion forms, you can try adding a saturated brine solution, gently swirling the separatory funnel, or allowing it to sit for an extended period.

  • pH Adjustment: The pH of the aqueous layer can influence the partitioning of certain compounds, although this is more critical for acidic or basic molecules. For neutral compounds like Nephthenol, this is less of a concern.

Q7: I am struggling to separate Nephthenol from other similar compounds during column chromatography. What can I do? A7: Co-elution of structurally similar compounds is a primary challenge in purification. Soft coral extracts are complex mixtures of steroids and other diterpenes.

  • Optimize Your Mobile Phase: Use a gradient elution instead of an isocratic one. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This will improve the separation of compounds with slightly different polarities.

  • Choose the Right Stationary Phase: While silica (B1680970) gel is common, other stationary phases like C18 (reverse-phase) might provide better separation depending on the specific impurities.

  • Try Alternative Chromatographic Techniques: If standard column chromatography is insufficient, consider techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification.

Category 3: Compound Stability & Quantification

Q8: I suspect my isolated Nephthenol is degrading over time. How can I prevent this and store it properly? A8: Diterpenes can be susceptible to degradation.

  • Oxidation: Many natural products can oxidize when exposed to air. Store purified compounds under an inert atmosphere (e.g., nitrogen or argon).

  • Light and Heat Sensitivity: Store samples in amber vials to protect them from light and at low temperatures (-20°C or -80°C) to minimize thermal degradation.

  • Solvent Choice for Storage: Dissolve the compound in a high-purity, non-reactive solvent. For long-term storage, evaporating the solvent and storing the compound as a dry film or powder under inert gas is often best.

Q9: What is the best method for quantifying Nephthenol in my fractions? A9: Accurate quantification requires sensitive and specific analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is a standard method for quantifying compounds like Nephthenol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For very low concentrations or complex mixtures, LC-MS/MS provides superior sensitivity and selectivity. It can accurately measure the target compound even in the presence of co-eluting impurities. The development of a robust LC-MS/MS method does not require enzymatic deconjugation or derivatization, simplifying sample workup.

Data Presentation: Solvent Systems for Extraction

The choice of solvent is critical for successful extraction. The following table summarizes solvent systems used in the extraction of compounds from various Nephthea species.

Nephthea SpeciesExtraction Solvent/SystemKey Compound Classes IsolatedReference
Nephthea sp.Methanol–Methylene Chloride (1:1)Diterpenes, Steroids
Nephthea sp.Ethyl AcetateCembrane Diterpenes (e.g., Epoxynephthenol)
Nephthea sp.n-HexaneCembrane Diterpenes
Nephthea erectaMethylene Chloride/MethanolSesquiterpenes
Nephthea chabroliiMethylene ChlorideNorditerpene
Briareum excavatumC1-C4 Alcohols and C1-C4 Chloro-alkanesCoral Active Ingredients

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Nephthenol from Soft Coral

This protocol is a generalized methodology based on common practices for extracting diterpenes from Nephthea soft corals.

1. Sample Preparation: a. Collect the soft coral material. b. Freeze the sample immediately and then lyophilize (freeze-dry) until a constant dry weight is achieved. c. Grind the dried coral into a fine powder using a blender or mortar and pestle.

2. Solvent Extraction: a. Macerate the powdered coral material in a 1:1 (v/v) mixture of methanol and methylene chloride at room temperature. Use a solvent-to-solid ratio of approximately 10:1 (mL:g). b. Stir or shake the mixture for 24 hours. c. Filter the mixture and collect the supernatant. d. Repeat the extraction process on the coral residue two more times with fresh solvent to ensure exhaustive extraction. e. Combine all the supernatants.

3. Concentration: a. Concentrate the combined extracts using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. b. Continue until a dark, viscous crude extract is obtained.

4. Liquid-Liquid Partitioning: a. Suspend the crude extract in distilled water. b. Transfer the aqueous suspension to a separatory funnel. c. Perform successive extractions with solvents of increasing polarity. First, extract three times with petroleum ether (or n-hexane). Collect and combine the petroleum ether layers. d. Next, extract the remaining aqueous layer three times with ethyl acetate. Collect and combine the ethyl acetate layers. This fraction is expected to be rich in diterpenes like Nephthenol. e. Finally, extract the remaining aqueous layer three times with n-butanol. Collect and combine the n-butanol layers. f. Concentrate each of the three organic fractions (petroleum ether, ethyl acetate, n-butanol) separately under reduced pressure to yield three distinct fractions for further analysis.

5. Purification: a. Subject the ethyl acetate fraction to column chromatography using silica gel. b. Elute the column with a gradient mobile phase, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. c. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Nephthenol. d. Combine the pure fractions and concentrate to yield isolated Nephthenol.

Visualizations: Workflows and Logic Diagrams

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis start Start: Collect Soft Coral freeze_dry Freeze-Dry Sample start->freeze_dry grind Grind to Fine Powder freeze_dry->grind solvent_ext Exhaustive Solvent Extraction (MeOH:CH2Cl2) grind->solvent_ext concentrate Concentrate Under Vacuum solvent_ext->concentrate partition Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) concentrate->partition column_chrom Silica Gel Column Chromatography (EtOAc Fraction) partition->column_chrom analyze Analyze Fractions (TLC/HPLC) column_chrom->analyze isolate Isolate Pure Nephthenol analyze->isolate end End Product isolate->end Troubleshooting_Low_Yield problem Problem: Low Nephthenol Yield q1 Was sample fully dry and powdered? problem->q1 a1_no Action: Re-dry and grind sample thoroughly q1->a1_no No q2 Was extraction exhaustive? q1->q2 Yes a1_no->q2 a2_no Action: Increase extraction time or repetitions q2->a2_no No q3 Is solvent system optimal? q2->q3 Yes a2_no->q3 a3_no Action: Test different solvent polarities (e.g., ensure EtOAc step) q3->a3_no No q4 Was compound lost during partitioning? q3->q4 Yes a3_no->q4 a4_yes Action: Check all fractions (Hexane, Aqueous, etc.). Break any emulsions. q4->a4_yes Yes solution Yield Improved q4->solution No a4_yes->solution

References

Optimization

Technical Support Center: Troubleshooting Chromatographic Purification

This guide provides troubleshooting advice for common issues encountered during the purification of organic compounds by chromatography. While the user inquired about "Nephthenol," this term may be a less common name or...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the purification of organic compounds by chromatography. While the user inquired about "Nephthenol," this term may be a less common name or a potential misspelling for compounds such as Naphthol or Panthenol. The following questions and answers are framed to be broadly applicable to the chromatographic purification of small organic molecules and are based on established principles for related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Elution and Separation Problems

Question: My compound is not eluting from the column. What are the possible causes and solutions?

Answer: Several factors could prevent your compound from eluting. A systematic approach to troubleshooting this issue is outlined below.

  • Compound Stability: The compound may be decomposing on the stationary phase.[1][2] To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely unstable on that stationary phase.

    • Solution: Consider using a different stationary phase like alumina (B75360) or a deactivated silica (B1680970) gel.[2] For some compounds, switching to a different type of column, such as a cyano column, can also prevent decomposition.

  • Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound.

    • Solution: Gradually increase the polarity of your mobile phase. If you are running a gradient, ensure the final solvent composition is strong enough to elute all components. Double-check that you have prepared the mobile phase correctly.[2]

  • Compound Precipitation: The compound may have precipitated at the top of the column, especially if it was loaded in a solvent in which it is not very soluble in the mobile phase.[3]

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, you might need to use a stronger loading solvent, but use the minimum volume possible.[4] Dry loading the sample can also be an effective alternative.[4]

  • Strong Interaction with Stationary Phase: The compound may be too strongly retained by the column packing.

    • Solution: For reverse-phase chromatography, this could mean the compound is too non-polar. You may need a stronger organic solvent in your mobile phase or a different column with a less retentive stationary phase (e.g., C8 instead of C18). For normal-phase, the compound might be too polar, requiring a more polar mobile phase.

Question: I am getting mixed fractions even though the separation looks good on TLC. Why is this happening?

Answer: This is a common issue that can arise from several factors during the transition from TLC to column chromatography.

  • Overloading the Column: The most common reason for poor separation is overloading the column with too much sample. This leads to broad, overlapping bands.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, for flash chromatography, the amount of sample should be about 1-5% of the mass of the stationary phase.

  • Improper Column Packing: A poorly packed column will have channels and cracks, leading to uneven solvent flow and band broadening.

    • Solution: Ensure the stationary phase is packed uniformly without any air gaps. Using a slurry packing method often gives better results than dry packing.

  • Compound Degradation: As mentioned previously, if your compound is degrading on the silica, you may be continuously eluting both the desired compound and its degradation products.[1]

  • Inappropriate Flow Rate: If the flow rate is too fast, there isn't enough time for equilibrium between the stationary and mobile phases, resulting in poor separation.[4] Conversely, a flow rate that is too slow can lead to diffusion and band broadening.

    • Solution: Optimize the flow rate. For flash chromatography, a linear velocity of about 5 cm/min is often a good starting point.

Question: My peaks are tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape is often indicative of secondary interactions, column overloading, or issues with the mobile phase.[5]

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase, or by overloading the column.

    • Solution:

      • Mobile Phase Modification: Adding a small amount of a modifier to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (B128534) or ammonia (B1221849) can mask silanol (B1196071) groups on silica gel. For acidic compounds, adding acetic acid or trifluoroacetic acid (TFA) can improve peak shape.[6]

      • pH Adjustment: For ionizable compounds in reverse-phase HPLC, adjusting the pH of the mobile phase to suppress ionization can significantly improve peak shape.[6][7]

      • Reduce Sample Load: As with mixed fractions, reducing the amount of sample can prevent overloading and improve peak symmetry.

  • Peak Fronting: This is less common but can occur when the sample is overloaded or when the sample is dissolved in a solvent stronger than the mobile phase.

    • Solution:

      • Dilute the Sample: Reduce the concentration of the sample being injected.

      • Use a Weaker Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent if possible.

Category 2: Column and Method Selection

Question: How do I select the right column for my purification?

Answer: Column selection is a critical first step and depends on the properties of your analyte and the desired separation mode.[8]

  • Stationary Phase Chemistry:

    • Normal-Phase: Uses a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase. Best for separating non-polar to moderately polar compounds.

    • Reverse-Phase: Uses a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase. This is the most common mode in HPLC and is suitable for a wide range of polar and non-polar compounds.[9]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): Uses a polar stationary phase with a partially aqueous mobile phase. It is ideal for separating very polar compounds that are not well-retained in reverse-phase.[9]

    • Chiral Chromatography: Necessary for separating enantiomers. This requires a chiral stationary phase (CSP).[9]

  • Column Dimensions and Particle Size:

    • Length and Diameter: Longer columns generally provide better resolution but result in longer run times and higher backpressure.[8][10] Wider columns have a higher loading capacity.[8]

    • Particle Size: Smaller particles lead to higher efficiency and better resolution but also increase backpressure.[8]

The following table summarizes common column choices for different types of analytes.

Analyte PropertiesRecommended Chromatography ModeCommon Stationary Phases
Non-polar to moderately polar organic moleculesNormal-Phase or Reverse-PhaseSilica, Alumina (Normal); C18, C8 (Reverse)[9]
Polar organic moleculesReverse-Phase or HILICC18, C8 (Reverse); Silica, Amide (HILIC)[9]
Ionizable compounds (acids, bases)Reverse-Phase with buffered mobile phaseC18, C8
EnantiomersChiral ChromatographyChiral Stationary Phases (e.g., cellulose- or amylose-based)[9]

A logical workflow for column selection is illustrated in the diagram below.

G start Start: Define Analyte Properties is_polar Is the analyte polar? start->is_polar rp_hplc Reverse-Phase HPLC (C18, C8) is_polar->rp_hplc Yes np_hplc Normal-Phase HPLC (Silica, Alumina) is_polar->np_hplc No is_chiral Is chiral separation required? is_ionizable Is the analyte ionizable? is_chiral->is_ionizable No chiral_column Use Chiral Stationary Phase is_chiral->chiral_column Yes is_ionizable->rp_hplc No, continue with RP buffered_mp Use Buffered Mobile Phase is_ionizable->buffered_mp Yes rp_hplc->is_chiral hilic Consider HILIC rp_hplc->hilic If retention is poor np_hplc->is_chiral chiral_column->is_ionizable

Caption: Workflow for selecting a suitable chromatography column.

Category 3: Mobile Phase Optimization

Question: How can I optimize my mobile phase for better separation?

Answer: Mobile phase optimization is crucial for achieving good resolution and reasonable analysis times.[5][7][11] The key parameters to adjust are solvent strength, pH, and the use of additives.

  • Solvent Strength: This refers to the ability of the mobile phase to elute analytes from the column.

    • In Reverse-Phase: Increasing the proportion of the organic solvent (e.g., acetonitrile (B52724), methanol) increases the solvent strength and decreases retention time.[11]

    • In Normal-Phase: Increasing the proportion of the polar solvent (e.g., ethyl acetate (B1210297) in hexane) increases the solvent strength.

    • Gradient vs. Isocratic Elution: An isocratic elution uses a constant mobile phase composition, which is simpler but may not be suitable for complex mixtures with a wide range of polarities. A gradient elution, where the mobile phase composition is changed over time, is often better for separating complex samples.[5]

  • pH Control: For ionizable compounds, the pH of the mobile phase can dramatically affect retention and peak shape.[6]

    • General Rule: Adjust the pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single, non-ionized form. This typically leads to better retention and sharper peaks in reverse-phase chromatography.

    • Buffers: Use a buffer to maintain a constant pH throughout the analysis.[7][11] Common buffers include phosphate (B84403) and acetate.

  • Solvent Choice (Selectivity Tuning): Sometimes, changing the organic solvent can alter the selectivity of the separation. For example, in reverse-phase, switching from methanol (B129727) to acetonitrile can change the elution order of some compounds due to different intermolecular interactions.[12]

The process of mobile phase optimization can be visualized as follows:

G start Start: Initial Separation check_resolution Is resolution adequate? start->check_resolution adjust_strength Adjust Solvent Strength (Gradient/Isocratic) check_resolution->adjust_strength No end Optimized Separation check_resolution->end Yes check_peak_shape Are peaks symmetrical? adjust_strength->check_peak_shape adjust_ph Adjust Mobile Phase pH (for ionizable compounds) check_peak_shape->adjust_ph No, and compound is ionizable change_solvent Change Organic Solvent (e.g., MeOH to ACN) check_peak_shape->change_solvent No, and compound is not ionizable check_peak_shape->end Yes adjust_ph->start change_solvent->start

Caption: A decision tree for mobile phase optimization.

Experimental Protocols

Protocol 1: 2D TLC for Compound Stability Assessment

  • Prepare the TLC Plate: Draw a starting line in pencil on a silica gel TLC plate.

  • Spot the Sample: Dissolve your crude sample in a suitable solvent and spot it on the starting line.

  • First Elution: Place the TLC plate in a developing chamber with your chosen mobile phase and allow the solvent to run up the plate.

  • Dry the Plate: Remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the new baseline. Place the plate back in the same developing chamber and allow it to run again.

  • Visualize: After drying, visualize the plate under a UV lamp or by using a staining agent.

  • Analysis: If the compound is stable, you will see spots along a diagonal line. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica gel.[1]

Protocol 2: Dry Loading a Sample for Column Chromatography

  • Dissolve the Sample: Dissolve your sample in a volatile solvent in which it is highly soluble (e.g., dichloromethane, acetone).

  • Add Silica Gel: To this solution, add a small amount of silica gel (approximately 2-3 times the mass of your sample).

  • Evaporate the Solvent: Gently swirl the mixture and remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[4]

  • Load the Column: Carefully add the silica gel with your adsorbed sample to the top of the packed column.

  • Start Elution: Add a layer of sand on top of the sample layer to prevent disturbance and then begin adding your mobile phase.[4]

References

Troubleshooting

Technical Support Center: Resolving Nephthenol Isomers for Bioassays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of Nephthenol isomers and thei...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of Nephthenol isomers and their subsequent bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Nephthenol and why is it important to resolve its isomers?

Nephthenol is a naturally occurring diterpene alcohol. Like many chiral molecules, Nephthenol exists as enantiomers, which are non-superimposable mirror images of each other. These isomers, typically (S)-(+)-nephthenol and (R)-(-)-nephthenol, can exhibit different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact differently with each enantiomer. Therefore, to accurately assess the therapeutic potential and understand the specific biological effects of Nephthenol, it is crucial to separate and test each isomer individually.

Q2: What are the common methods for resolving Nephthenol isomers?

The most common methods for resolving chiral alcohols like Nephthenol include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic Nephthenol with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.

Q3: I am having trouble with the diastereomeric salt crystallization. What are the common issues and how can I troubleshoot them?

Please refer to the Troubleshooting Guide for Diastereomeric Salt Crystallization below.

Q4: My chiral HPLC separation is not working well. What can I do to improve it?

Please refer to the Troubleshooting Guide for Chiral HPLC Separation below.

Q5: What bioassays are relevant for assessing the activity of Nephthenol isomers?

Based on the known activities of other diterpenes and related compounds, the following bioassays are recommended for evaluating Nephthenol isomers:

  • Cytotoxicity Assays: To determine the potential of the isomers to kill cancer cells.

  • Anti-inflammatory Assays: To assess the ability of the isomers to reduce inflammation.

  • Antimicrobial Assays: To test the efficacy of the isomers against various pathogens.

Detailed protocols for these assays are provided in the Experimental Protocols section.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause Troubleshooting Steps
No crystallization occurs. - Solvent is too good (salt is too soluble).- Supersaturation has not been reached.- Try a less polar solvent or a solvent mixture.- Concentrate the solution slowly.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is poorly soluble) dropwise.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the desired diastereomeric salt.
An oil forms instead of crystals. - The salt is precipitating too quickly.- The solvent is not appropriate.- Use a more dilute solution.- Cool the solution more slowly.- Try a different solvent or solvent mixture.
Poor separation of diastereomers (low enantiomeric excess). - The solubilities of the diastereomeric salts are too similar in the chosen solvent.- Co-crystallization is occurring.- Screen a variety of solvents and solvent mixtures to maximize the solubility difference.- Perform multiple recrystallizations of the isolated salt.- Try a different chiral resolving agent.
Low yield of the desired diastereomer. - The desired diastereomer is significantly soluble in the mother liquor.- Optimize the crystallization temperature and solvent to minimize solubility.- Concentrate the mother liquor and attempt a second crystallization.
Chiral HPLC Separation
Issue Possible Cause Troubleshooting Steps
No separation of enantiomers. - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Change the mobile phase composition (e.g., vary the ratio of hexane/isopropanol (B130326) in normal phase, or acetonitrile/water in reversed phase).- Add a modifier to the mobile phase (e.g., a small amount of acid or base).
Poor resolution (peaks are not baseline separated). - Sub-optimal mobile phase composition.- Flow rate is too high.- Optimize the mobile phase composition by making small, systematic changes.- Reduce the flow rate.- Use a longer column or a column with a smaller particle size.
Broad peaks. - Column degradation.- Sample overload.- Extra-column band broadening.- Flush the column with a strong solvent.- Inject a smaller sample volume or a more dilute sample.- Ensure all tubing and connections are short and have a small internal diameter.
Inconsistent retention times. - Fluctuations in temperature.- Changes in mobile phase composition.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure it is well-mixed.

Data Presentation

The following tables are templates for summarizing quantitative data from bioassays. Researchers should populate these tables with their experimental results.

Table 1: Cytotoxicity of Nephthenol Isomers

IsomerCell LineIC₅₀ (µM)
(S)-(+)-Nephthenole.g., HeLaEnter experimental value
(R)-(-)-Nephthenole.g., HeLaEnter experimental value
Racemic Nephthenole.g., HeLaEnter experimental value

IC₅₀: The concentration of a drug that gives half-maximal response.

Table 2: Anti-inflammatory Activity of Nephthenol Isomers

IsomerAssayIC₅₀ (µM)
(S)-(+)-Nephthenole.g., NO production in LPS-stimulated macrophagesEnter experimental value
(R)-(-)-Nephthenole.g., NO production in LPS-stimulated macrophagesEnter experimental value
Racemic Nephthenole.g., NO production in LPS-stimulated macrophagesEnter experimental value

Table 3: Antimicrobial Activity of Nephthenol Isomers

IsomerMicroorganismMIC (µg/mL)
(S)-(+)-Nephthenole.g., Staphylococcus aureusEnter experimental value
(R)-(-)-Nephthenole.g., Staphylococcus aureusEnter experimental value
Racemic Nephthenole.g., Staphylococcus aureusEnter experimental value

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Resolution of Nephthenol Isomers by Diastereomeric Salt Crystallization

This protocol is a general guideline and may require optimization for Nephthenol.

  • Derivatization: React racemic Nephthenol with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid or (+)-camphorsulfonic acid) in an appropriate solvent (e.g., toluene) to form diastereomeric esters.

  • Salt Formation: React the diastereomeric ester mixture with a chiral base (e.g., brucine (B1667951) or (-)-cinchonidine) to form diastereomeric salts.

  • Fractional Crystallization:

    • Dissolve the mixture of diastereomeric salts in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The mother liquor contains the more soluble diastereomeric salt.

  • Recrystallization: Recrystallize the collected crystals from the same or a different solvent to improve the diastereomeric purity.

  • Liberation of Enantiomers:

    • Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the chiral base, which can then be removed by extraction.

    • Hydrolyze the resulting ester (e.g., with NaOH) to yield the enantiomerically enriched Nephthenol.

    • Purify the Nephthenol isomer by chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved Nephthenol using chiral HPLC or by measuring the optical rotation.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the individual Nephthenol isomers and the racemic mixture for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 3: Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the Nephthenol isomers for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and nitric oxide (NO) production. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent A and Griess reagent B.

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ values.

Protocol 4: Antimicrobial Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of each Nephthenol isomer in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in no growth on the agar plates after incubation.

Visualization of Potential Signaling Pathways

While the specific signaling pathways affected by Nephthenol isomers are yet to be fully elucidated, based on studies of other diterpenes, the NF-κB and MAPK pathways are potential targets. The following diagrams illustrate hypothetical mechanisms of action for researchers to investigate.

experimental_workflow racemic Racemic Nephthenol resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization or Chiral HPLC) racemic->resolution s_isomer (S)-(+)-Nephthenol resolution->s_isomer Isomer 1 r_isomer (R)-(-)-Nephthenol resolution->r_isomer Isomer 2 bioassays Bioassays (Cytotoxicity, Anti-inflammatory, Antimicrobial) s_isomer->bioassays r_isomer->bioassays s_activity Biological Activity of (S)-Isomer bioassays->s_activity r_activity Biological Activity of (R)-Isomer bioassays->r_activity

Fig. 1: Experimental workflow for resolving and testing Nephthenol isomers.

nfkb_pathway cluster_nucleus nephthenol Nephthenol Isomer ikk IKK Complex nephthenol->ikk inhibits? tnf Inflammatory Stimulus (e.g., TNF-α, LPS) tnfr Receptor tnf->tnfr tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikk degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) nucleus->gene_expression activates

Fig. 2: Potential inhibition of the NF-κB signaling pathway by a Nephthenol isomer.

mapk_pathway cluster_nucleus nephthenol Nephthenol Isomer raf Raf nephthenol->raf modulates? stimulus External Stimulus (e.g., Growth Factor, Stress) receptor Receptor stimulus->receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus translocates transcription Transcription Factors (e.g., AP-1, c-Myc) nucleus->transcription activates response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription->response

Fig. 3: Potential modulation of the MAPK/ERK signaling pathway by a Nephthenol isomer.

Optimization

Technical Support Center: Optimizing Nephthenol Concentration for In Vitro Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Nephthenol in in vitro experiments. Nephthenol is a potent and selective inhibi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Nephthenol in in vitro experiments. Nephthenol is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a critical regulator of cell growth and proliferation.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Nephthenol?

A1: Nephthenol is a selective inhibitor of the mTORC1 signaling complex. mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[1][3] By inhibiting mTORC1, Nephthenol blocks the phosphorylation of key downstream effectors, including S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression.

Q2: What is the recommended starting concentration range for Nephthenol in cell culture?

A2: For initial experiments, a broad concentration range is recommended to determine the dose-response in your specific cell line. A common starting point is to test serial dilutions from 1 nM to 10 µM. The optimal concentration will vary depending on the cell line's sensitivity and the duration of exposure.

Q3: How should I dissolve and store Nephthenol?

A3: Nephthenol is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution at -20°C, protected from light. Stability in solution may vary, so refer to the product datasheet for specific recommendations.

Q4: How long should I treat my cells with Nephthenol?

A4: The optimal exposure time depends on the biological question and the cell line's doubling time. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration for observing the desired effect, such as inhibition of cell proliferation or downstream signaling.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with Nephthenol.

ProblemPossible CausesSuggested Solutions
No observable effect 1. Concentration is too low. 2. Incubation time is too short. 3. Compound is inactive in the chosen cell line. 4. Improper storage or handling led to degradation.1. Test a higher and broader concentration range. 2. Increase the incubation time; consider a time-course experiment. 3. Verify mTOR pathway activity in your cell line; consider a more sensitive cell line. 4. Prepare a fresh stock solution from powder.
Excessive cell death, even at low concentrations 1. The compound is highly cytotoxic to the cell line. 2. Solvent (DMSO) concentration is too high. 3. Cells are overly sensitive or were not healthy at the time of seeding.1. Use a lower concentration range (e.g., picomolar to nanomolar). 2. Ensure the final DMSO concentration in the culture medium is non-toxic (<0.5%). 3. Check cell morphology before treatment and use a consistent, healthy passage number.
High variability between replicate wells 1. Inconsistent cell seeding density. 2. Uneven compound distribution. 3. "Edge effects" in the multi-well plate.1. Ensure the cell suspension is homogenous before seeding. 2. Mix the compound-containing medium thoroughly before adding it to wells. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inconsistent Western blot results for mTOR pathway inhibition 1. Suboptimal protein extraction. 2. Incorrect antibody selection or concentration. 3. Timing of lysate collection is not optimal for observing pathway inhibition.1. Use a lysis buffer containing phosphatase and protease inhibitors. 2. Use validated antibodies for p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and 4E-BP1. Titrate antibody concentrations. 3. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the peak inhibition time.

Data Presentation

Table 1: Hypothetical IC50 Values of Nephthenol in Various Cancer Cell Lines

The following table presents hypothetical 50% inhibitory concentration (IC50) values for Nephthenol after a 72-hour treatment period, as determined by an MTT cell viability assay.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
U87 MGGlioblastoma75
PC-3Prostate Cancer250
Table 2: Sample Dose-Response Data for Nephthenol in MCF-7 Cells (72h)

This table shows representative data from a cell viability assay used to calculate the IC50 value.

Nephthenol Conc. (nM)% Viability (Mean)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
1085.14.2
5051.33.8
10022.53.1
5005.61.9
10002.11.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of Nephthenol on cell viability and proliferation. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Nephthenol in culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of Nephthenol or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active metabolism convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol is for detecting changes in the phosphorylation status of mTORC1 downstream targets.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Nephthenol for the desired time. After treatment, wash cells with ice-cold PBS and lyse them with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

Visualizations

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibition Rheb Rheb-GTP TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition Nephthenol Nephthenol Nephthenol->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of Nephthenol.

Experimental_Workflow start Start: Prepare Nephthenol Stock Solution (DMSO) dose_response 1. Perform Broad Dose-Response Assay (e.g., 1 nM - 10 µM) start->dose_response time_course 2. Perform Time-Course Assay (e.g., 24, 48, 72h) dose_response->time_course determine_ic50 3. Determine IC50 from Cell Viability Data time_course->determine_ic50 narrow_range 4. Select Concentrations Around IC50 (e.g., 0.1x, 1x, 10x IC50) determine_ic50->narrow_range mechanism_study 5. Perform Mechanism of Action Studies (e.g., Western Blot) narrow_range->mechanism_study end End: Optimized Concentration for Further Experiments mechanism_study->end

Caption: Workflow for optimizing Nephthenol concentration in in vitro studies.

Troubleshooting_Logic action_node action_node start Problem: High Cell Toxicity? q1 Is final DMSO conc. > 0.5%? start->q1 q2 Are cells healthy before treatment? q1->q2 No a1 Action: Reduce DMSO concentration in media. q1->a1 Yes q3 Was a broad dose- response performed? q2->q3 Yes a2 Action: Check cell stock. Use lower passage cells. q2->a2 No a3 Action: Test lower conc. range (e.g., pM to nM). q3->a3 No a4 Conclusion: Cell line is highly sensitive to Nephthenol. q3->a4 Yes

Caption: Troubleshooting logic for unexpected cytotoxicity with Nephthenol.

References

Troubleshooting

dealing with Nephthenol insolubility in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aqueous insolubility of Nephthenol.

Frequently Asked Questions (FAQs)

Q1: Why is my Nephthenol powder not dissolving in my aqueous buffer (e.g., PBS, Saline)?

Q2: I need to use Nephthenol in a cell culture experiment. What is the first step to get it into solution?

A2: The standard and most recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro experiments due to its powerful solubilizing ability and acceptance in cell culture at low final concentrations.[6][7] Ethanol is another frequently used option.[8][9] This stock solution can then be diluted into your aqueous experimental medium.

Q3: My compound precipitates when I add the DMSO stock solution to my cell culture media. What's happening and how can I fix it?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution, especially after the solubilizing power of the initial organic solvent is diluted.[10]

Here are several strategies to resolve this:

  • Decrease Final Concentration: The simplest solution is to lower the final working concentration of Nephthenol in your experiment.

  • Reduce Final Solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, typically below 0.5% or 0.1% for many cell lines to avoid solvent-induced toxicity.[6]

  • Use a Co-solvent System: A co-solvent system involves a mixture of water and one or more water-miscible organic solvents that, in combination, can significantly increase the solubility of a hydrophobic compound.[11][12][13]

  • Incorporate a Surfactant: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate Nephthenol in their hydrophobic cores, increasing its apparent solubility in water.[8][14][15] Polysorbate 80 (Tween 80) or Solutol HS 15 are often used in formulations.[7]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with Nephthenol, effectively "shielding" it from the aqueous environment and increasing its solubility.[16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.[17]

Troubleshooting Guide

This guide provides a logical workflow to address solubility issues with Nephthenol.

G cluster_options start Start: Nephthenol insoluble in aqueous buffer stock_sol Prepare concentrated stock in 100% DMSO or Ethanol start->stock_sol dilute Dilute stock into final aqueous medium stock_sol->dilute precipitate Does it precipitate? dilute->precipitate success Success! Proceed with experiment. (Verify final solvent conc.) precipitate->success No troubleshoot_options Troubleshooting Options precipitate->troubleshoot_options Yes lower_conc 1. Lower final Nephthenol concentration use_cosolvent 2. Use a Co-Solvent System (e.g., PEG 300, Propylene Glycol) use_surfactant 3. Add a Surfactant (e.g., Tween 80, Cremophor) use_cd 4. Use a Cyclodextrin (e.g., HP-β-CD) lower_conc->dilute Retry Dilution use_cosolvent->dilute Retry Dilution use_surfactant->dilute Retry Dilution use_cd->dilute Retry Dilution

Caption: Troubleshooting workflow for Nephthenol solubilization.

Data Presentation: Physicochemical Properties & Solubilization Methods

Table 1: Physicochemical Properties of Nephthenol

PropertyValueSource / Note
Molecular FormulaC₂₀H₃₄O[1]
Molecular Weight290.48 g/mol [1]
AppearanceWhite Solid / PowderAssumed from typical pure compounds
Aqueous SolubilityVery Low (< 0.1 mg/mL)Estimated based on hydrophobic structure[2]
LogP (clogP)> 4.0 (Estimated)Estimated based on chemical class (diterpene alcohol)[3][4]

Table 2: Comparison of Common Solubilization Strategies

MethodTypical ExcipientsMechanismProsCons / Considerations
Co-solvency Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 300/400, DMSOReduces solvent polarity, decreasing interfacial tension.[13]Simple to formulate; effective for moderate increases in solubility.[10]Risk of precipitation upon dilution; potential for solvent toxicity.[5][10]
Micellar Solubilization Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15Surfactants form micelles that encapsulate the drug.[8][14]High solubilization capacity; can be used for parenteral formulations.[8]Potential for toxicity; can interfere with some biological assays.[8][20]
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Forms a host-guest inclusion complex, increasing apparent solubility.[16][18]Low toxicity; widely used in pharmaceutical formulations.[17]Limited by 1:1 or 1:2 drug:CD stoichiometry; can be expensive.[16]

Experimental Protocols

Protocol 1: Preparation of a Nephthenol Stock Solution (10 mM in DMSO)

  • Calculate Mass: Determine the mass of Nephthenol needed for your desired volume and concentration. For a 10 mM stock (0.01 mol/L) and a MW of 290.48 g/mol : Mass (mg) = 10 mM * 290.48 g/mol * Volume (L) = 2.91 mg per 1 mL of solvent.

  • Weigh Compound: Accurately weigh 2.91 mg of Nephthenol powder and place it in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved, resulting in a clear solution.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Solubilization using a Co-solvent (Propylene Glycol)

This protocol is a starting point and may require optimization.

  • Prepare Drug in Co-solvent: Dissolve Nephthenol in 100% Propylene Glycol (PG) to create a concentrated primary stock.

  • Prepare Vehicle: Create your final vehicle by mixing the co-solvent with the aqueous buffer. For example, a vehicle might be 10% PG, 10% Ethanol, and 80% Saline.

  • Dilute Drug: Slowly add the primary drug stock (from step 1) to the final vehicle (from step 2) while vortexing to reach the desired final concentration.

  • Observe: Check for any signs of precipitation. If the solution remains clear, it is ready for use. If not, the percentage of co-solvents may need to be increased (while considering potential toxicity).[11]

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)

This method aims to form an inclusion complex.[17]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v in water or buffer). Gently warm the solution (e.g., to 40-50°C) to aid dissolution of the cyclodextrin.

  • Add Nephthenol: Add an excess amount of Nephthenol powder to the HP-β-CD solution.

  • Equilibrate: Stir or shake the mixture vigorously at a controlled temperature for 24-48 hours to allow for complex formation to reach equilibrium.[16]

  • Separate Undissolved Drug: Centrifuge or filter the suspension (e.g., using a 0.22 µm syringe filter) to remove the undissolved Nephthenol.

  • Determine Concentration: The clear supernatant is your saturated solution of the Nephthenol:HP-β-CD complex. The concentration of Nephthenol in this solution must be determined analytically (e.g., by HPLC-UV) before use in experiments.

Visualizations: Workflows and Pathways

G start Receive Nephthenol Powder protocol1 Protocol 1: Prepare 10-50 mM Stock in DMSO start->protocol1 sol_test Perform Kinetic Solubility Test in Target Aqueous Medium protocol1->sol_test is_soluble Soluble at desired working concentration? sol_test->is_soluble sol_path Select Solubilization Strategy (Co-solvent, Surfactant, or Cyclodextrin) is_soluble->sol_path No ready Solution Ready for Experiment is_soluble->ready Yes protocol234 Follow Protocol 2, 3, or 4 to prepare working solution sol_path->protocol234 final_qc Final QC: Visual Inspection (Clarity), Concentration Check (Optional) protocol234->final_qc final_qc->ready

Caption: Experimental workflow for preparing a Nephthenol solution.

G nephthenol Nephthenol (Solubilized) receptor Cell Surface Receptor (Hypothetical Target) nephthenol->receptor Inhibits? pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates bad Bad akt->bad Inhibits proliferation Cell Survival & Proliferation akt->proliferation Promotes apoptosis Apoptosis bad->apoptosis Promotes

Caption: Example PI3K/Akt signaling pathway for downstream studies.

References

Optimization

minimizing batch-to-batch variability of Nephthenol extracts

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability of Nephenthenol extracts. This resource offers troubles...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability of Nephenthenol extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Nephenthenol extracts?

A1: Batch-to-batch variability in Nephenthenol extracts is a significant challenge that can arise from several factors throughout the production pipeline. The primary sources of this variability can be broadly categorized into the initial botanical raw material and the subsequent processing methods used for extraction.[1][2]

Key contributing factors include:

  • Botanical Raw Material Variation: The chemical composition of the source plant material can fluctuate significantly based on geographical location, climate, soil quality, harvest time, and storage conditions.[1][3][4]

  • Extraction Method: The choice of solvent (e.g., ethanol, methanol (B129727), water), the pH of the extraction medium, and the specific extraction technique employed (e.g., maceration, Soxhlet, ultrasound-assisted extraction) can dramatically influence the profile of extracted phytochemicals.

  • Co-extracted Compounds: The presence and varying ratios of other related but non-target compounds can contribute to the overall variability of the extract and may interfere with analytical quantification of the desired Nephenthenol constituents.

Q2: How can I minimize variability originating from the raw plant material?

A2: To minimize variability from the raw material, it is crucial to establish a robust sourcing and qualification process.

  • Standardize Raw Material Sourcing: Whenever possible, source plant material from a single, reputable supplier who can provide a detailed Certificate of Analysis (CoA). This CoA should ideally include information on the geographical origin, harvesting date, and post-harvest handling of the material.

  • Implement a Standard Operating Procedure (SOP) for Material Handling: Develop and adhere to a strict SOP for the handling and storage of the raw material. This should include guidelines for grinding the plant material to a uniform particle size and defined storage conditions (e.g., temperature, humidity, light exposure) to prevent degradation of active compounds.

Q3: What are the recommended analytical methods for characterizing Nephenthenol extracts to ensure consistency?

A3: A multi-faceted analytical approach is recommended to ensure the consistency of Nephenthenol extracts. Chemical fingerprinting is a powerful tool for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying the individual chemical constituents within an extract. An HPLC fingerprint provides a detailed chemical profile of the extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile compounds that may be present in the Nephenthenol extract.

  • Spectroscopic Methods (UV-Vis, FT-IR): These techniques can provide a rapid, holistic assessment of the extract's chemical profile and can be used for quick quality control checks.

Troubleshooting Guide: Inconsistent Analytical Results

This guide addresses common issues encountered during the analysis of Nephenthenol extracts that can lead to perceived batch-to-batch variability.

Problem Potential Cause Recommended Solution
Inconsistent Peak Retention Times in HPLC Fluctuation in mobile phase composition.Ensure the mobile phase is thoroughly mixed and degassed before use. Employ a high-quality solvent delivery system.
Temperature variations during analysis.Use a column oven to maintain a consistent temperature throughout the analytical run.
Variable Peak Areas for Target Analytes Inconsistent injection volume.Utilize a calibrated autosampler for precise and repeatable injections. If performing manual injections, use a high-quality syringe and ensure a consistent injection technique.
Sample degradation.Store prepared samples in a cool, dark place and analyze them within a defined timeframe. Consider using an autosampler with temperature control.
Presence of Ghost Peaks in Chromatogram Column contamination from previous injections.Implement a robust column washing protocol between analytical runs.
Contaminated mobile phase or glassware.Use high-purity solvents and thoroughly clean all glassware before use.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the concentration of the sample or decrease the injection volume.
Mismatched pH between sample and mobile phase.Adjust the pH of the sample diluent to be compatible with the mobile phase.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Nephenthenol Fingerprinting

Objective: To generate a chemical fingerprint of a Nephenthenol extract to assess batch-to-batch consistency.

Materials:

  • Nephenthenol extract

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • 0.45 µm syringe filters

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a Diode Array Detector (DAD)

Method:

  • Sample Preparation:

    • Accurately weigh 10 mg of the Nephenthenol extract and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10-90% B (linear gradient)

      • 35-40 min: 90% B

      • 40-41 min: 90-10% B (linear gradient)

      • 41-45 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at 254 nm and 280 nm for chromatogram generation.

  • Data Analysis:

    • Compare the resulting chromatograms from different batches. Key parameters to assess include the number of peaks, the retention time of major peaks, and the relative peak areas.

    • Utilize chemometric software to calculate the similarity between fingerprints of different batches for a quantitative comparison.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Objective: To identify and quantify volatile and semi-volatile compounds in a Nephenthenol extract.

Materials:

  • Nephenthenol extract

  • GC-grade hexane

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Method:

  • Sample Preparation:

    • Dissolve 50 mg of the Nephenthenol extract in 5 mL of GC-grade hexane.

    • Vortex for 1 minute.

    • Pass the solution through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried solution to a GC vial.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 10 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-550 amu

  • Data Analysis:

    • Identify the chemical constituents by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Compare the relative peak areas of identified compounds across different batches to assess variability in the volatile profile.

Visualizations

Factors Influencing Nephenthenol Extract Variability A Botanical Raw Material B Geographical Origin & Climate A->B C Harvesting Time & Method A->C D Post-Harvest Processing A->D E Storage Conditions A->E K Final Extract B->K C->K D->K E->K F Extraction Process G Solvent Selection F->G H Extraction Technique F->H I Temperature & Duration F->I J pH of Medium F->J G->K H->K I->K J->K L Batch-to-Batch Variability K->L

Caption: Key contributors to batch-to-batch variability in Nephenthenol extracts.

Workflow for Minimizing Extract Variability A 1. Standardize Raw Material Sourcing B 2. Develop & Implement SOPs for Handling A->B C 3. Standardize Extraction Protocol B->C D 4. Implement In-Process Quality Control C->D E 5. Final Product QC: Chemical Fingerprinting D->E F 6. Data Analysis & Batch Comparison E->F G Consistent Nephenthenol Extract F->G

Caption: A systematic workflow to ensure the consistency of Nephenthenol extracts.

References

Troubleshooting

Nephthenol Synthesis Scale-Up: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Nephthe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Nephthenol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant drop in yield for the conversion of Nephto-aldehyde to Nephthenol when moving from a 1L to a 20L reactor. What are the potential causes?

A1: A decrease in yield during scale-up is a common issue that can be attributed to several factors. Primarily, inefficient heat transfer and inadequate mixing in larger reactors can lead to the formation of side products. At the 1L scale, the surface-area-to-volume ratio is high, allowing for efficient heat dissipation. In a 20L reactor, this ratio is significantly lower, which can lead to localized "hot spots" where the temperature exceeds the optimal range for the reaction, promoting degradation or side reactions.

Troubleshooting Steps:

  • Characterize Mixing Efficiency: Perform a mixing study in the 20L reactor using a non-reacting tracer. The goal is to ensure the mixing time is sufficient for homogenization.

  • Optimize Agitation: Increase the agitator speed or consider a different impeller design (e.g., a pitched-blade turbine for better axial flow) to improve bulk mixing.

  • Controlled Reagent Addition: Instead of a single addition, add the reducing agent (e.g., sodium borohydride) portion-wise or via a syringe pump over an extended period. This can help manage the reaction exotherm.

  • Re-evaluate Solvent Choice: A solvent with a higher boiling point might offer a wider temperature range to work with, providing better control over the reaction temperature.

Q2: The purity of our isolated Nephthenol has decreased upon scale-up, with a significant increase in Impurity-B. How can we address this?

A2: The formation of Impurity-B is often linked to localized high concentrations of reactants or temperature fluctuations, which are more prevalent in larger vessels. It is crucial to understand the reaction kinetics and the mechanism of impurity formation.

Troubleshooting Workflow:

G A Problem: Increased Impurity-B on Scale-Up B Analyze Reaction Kinetics (Identify Impurity Formation Mechanism) A->B C Hypothesis 1: Localized High Concentration B->C D Hypothesis 2: Temperature Fluctuation B->D E Solution: Sub-surface Reagent Addition C->E F Solution: Improve Heat Transfer/ Controlled Addition D->F G Verify Purity by HPLC E->G F->G

Caption: Troubleshooting workflow for addressing increased impurity formation.

Recommended Actions:

  • Sub-surface Addition: Introduce the limiting reagent below the surface of the reaction mixture, directly into the area of highest agitation. This helps to ensure rapid dispersion and minimize localized high concentrations.

  • Crystallization Study: The solubility of Nephthenol and Impurity-B may differ significantly in various solvent systems. A redesign of the final crystallization step could selectively remove Impurity-B. Consider an anti-solvent crystallization approach.

Q3: We are experiencing difficulties with the filtration of the final Nephthenol product; it's very slow and clogs the filter. What can be done?

A3: Poor filtration characteristics are typically due to a small or irregular crystal size distribution (CSD). The rapid cooling and precipitation often employed in lab-scale synthesis can lead to the formation of fine, needle-like crystals that are difficult to filter.

Improving Crystal Form:

  • Controlled Cooling Crystallization: Implement a slower, linear cooling profile during the crystallization step. This allows for the growth of larger, more uniform crystals.

  • Seeding: Introduce a small quantity of pre-formed Nephthenol crystals (seed crystals) at the point of supersaturation. This encourages crystal growth rather than new nucleation, leading to a larger CSD.

  • Aging: Hold the slurry at the final crystallization temperature for a period (e.g., 2-4 hours) with gentle agitation. This process, known as Ostwald ripening, can lead to a more favorable crystal habit.

Quantitative Data Summary

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales

Parameter1L Scale (Lab)20L Scale (Pilot) - Initial20L Scale (Pilot) - Optimized
Reactant A (moles) 1.020.020.0
Solvent Volume (L) 5100100
Addition Time (min) 101060
Max. Temp (°C) 254528
Yield (%) 957892
Purity (HPLC Area %) 99.596.299.3
Impurity-B (%) 0.22.50.4
Filtration Time (min/kg) 5458

Key Experimental Protocols

Protocol 1: Optimized Nephthenol Synthesis in a 20L Reactor

  • Setup: Equip a 20L jacketed glass reactor with a pitched-blade turbine agitator, a temperature probe, and a nitrogen inlet.

  • Charge: Charge the reactor with Nephto-aldehyde (20.0 moles) and the chosen solvent (100 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Cooling: Cool the reactor contents to 10°C using the jacket.

  • Reagent Preparation: Prepare a solution of the reducing agent in the appropriate solvent.

  • Controlled Addition: Add the reducing agent solution via a peristaltic pump at a constant rate over 60 minutes, maintaining the internal temperature below 28°C.

  • Reaction: Stir the mixture for 2 hours at 25°C after the addition is complete.

  • Quenching: Slowly add a quenching agent (e.g., acetic acid) to neutralize any excess reducing agent, keeping the temperature below 30°C.

  • Work-up: Perform the necessary aqueous washes and extractions.

  • Crystallization: Concentrate the organic phase and cool according to a pre-defined profile to crystallize the Nephthenol.

  • Isolation: Filter the product, wash with a cold solvent, and dry under vacuum.

Protocol 2: Controlled Cooling Crystallization

  • Dissolution: Dissolve the crude Nephthenol in a suitable solvent at an elevated temperature (e.g., 60°C).

  • Cooling to Seeding Temp: Cool the solution to the determined seeding temperature (e.g., 45°C) at a rate of 20°C/hour.

  • Seeding: Add a slurry of Nephthenol seed crystals (1% w/w) to the solution.

  • Controlled Cooling: Cool the mixture from 45°C to 5°C over 4 hours (10°C/hour).

  • Aging: Hold the slurry at 5°C for 2 hours with gentle agitation.

  • Filtration: Filter the crystals and wash with a cold anti-solvent.

Signaling Pathways & Workflows

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Work-up & Isolation A Charge Reactor with Nephto-aldehyde & Solvent B Inert Atmosphere (Nitrogen Purge) A->B C Cool to 10°C B->C D Controlled Addition of Reducing Agent (60 min) C->D E Maintain T < 28°C D->E F Stir for 2h at 25°C D->F G Quench Reaction F->G H Aqueous Washes & Extractions G->H I Controlled Crystallization H->I J Filter & Dry Product I->J

Troubleshooting

Nepenthesin Synthase Efficiency: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Nepenthesin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Nepenthesin synthase in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Nepenthesin synthase and what are its key characteristics?

Nepenthesin synthase is the precursor form (zymogen) of Nepenthesin, an aspartic protease found in the pitcher fluid of carnivorous plants of the Nepenthes genus.[1] Upon activation, it becomes a highly efficient proteolytic enzyme. Key characteristics include:

  • Optimal pH: Approximately 2.5-2.8 for activity.[2][3]

  • Temperature Optimum: Varies between Nepenthesin I (around 55°C) and Nepenthesin II (around 45°C).[2]

  • Exceptional Stability: Notably stable over a wide pH range (3 to 10) and at temperatures up to 50°C for extended periods.[2][3][4] This stability is attributed to a high content of cysteine residues forming multiple disulfide bonds.[2][3]

  • Broad Substrate Specificity: Wider than pepsin, with the ability to cleave at various amino acid residues, including those that are challenging for other proteases.[5][6]

Q2: How is Nepenthesin synthase activated?

Nepenthesin synthase is typically expressed as an inactive zymogen containing a prodomain that blocks the active site. Activation occurs through an acid-mediated auto-activation mechanism where the acidic environment of the pitcher fluid (or an in vitro acidic buffer) induces a conformational change, leading to the cleavage of the prodomain and formation of the active enzyme.[7]

Q3: What are the common applications of Nepenthesin?

Due to its high efficiency and stability in acidic conditions, Nepenthesin is a valuable tool in various applications, including:

  • Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): It is significantly more efficient than pepsin for protein digestion in HDX-MS workflows, providing better sequence coverage.[5][6]

  • Gluten Detoxification: It has shown a remarkable ability to degrade gluten into non-toxic peptides more efficiently than stomach enzymes.[5]

  • General Proteomics: Its broad cleavage specificity makes it a useful alternative for protein characterization.[8]

Q4: What are the known inhibitors of Nepenthesin?

Nepenthesin activity is inhibited by:

  • Pepstatin A: A classic inhibitor of aspartic proteases.[7]

  • Diazoacetyl-D,L-norleucine methyl ester (DAN): Inhibition by DAN requires the presence of cupric ions.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with Nepenthesin synthase.

Issue 1: Low or No Proteolytic Activity
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify Storage Conditions: Ensure the enzyme has been stored at the recommended temperature (typically -20°C or lower) and has not undergone multiple freeze-thaw cycles. - Check Expiration Date: Use an enzyme that is within its expiration date. - Control Reaction: Perform a control assay with a standard substrate (e.g., acid-denatured hemoglobin) to confirm enzyme activity.
Suboptimal Reaction Conditions - Verify pH: Ensure the reaction buffer is at the optimal pH for Nepenthesin activity (around 2.5). - Check Temperature: Incubate the reaction at the optimal temperature for the specific Nepenthesin isoform (45-55°C).[2] - Buffer Composition: Use the recommended buffer and avoid components that may inhibit enzyme activity.
Problem with Substrate - Substrate Denaturation: For protein substrates, ensure they are properly denatured to allow access to cleavage sites. - Substrate Concentration: Ensure the substrate concentration is appropriate for the enzyme concentration and assay conditions.
Presence of Inhibitors - Sample Purity: Ensure the sample is free from contaminants that may act as inhibitors. - Avoid Known Inhibitors: Do not include pepstatin A or DAN (without cupric ions) in the reaction mixture unless intended for inhibition studies.
Issue 2: Low Yield of Recombinant Nepenthesin Synthase
Possible Cause Troubleshooting Step
Suboptimal Expression Conditions - Codon Optimization: Optimize the gene sequence for the expression host (e.g., E. coli). - Promoter and Vector Choice: Select a suitable expression vector and promoter system for high-level protein production. - Inducer Concentration and Timing: Optimize the concentration of the inducing agent (e.g., IPTG) and the time of induction.
Protein Insolubility (Inclusion Bodies) - Lower Expression Temperature: Reduce the culture temperature after induction to slow down protein synthesis and promote proper folding. - Co-expression with Chaperones: Co-express molecular chaperones to assist in protein folding. - Solubilization and Refolding: If inclusion bodies form, they can be solubilized using denaturants (e.g., urea, guanidine (B92328) hydrochloride) followed by a refolding protocol.[9]
Protein Degradation - Use Protease Inhibitors: Add protease inhibitors to the lysis buffer to prevent degradation by host cell proteases. - Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.

Data Presentation

Table 1: Optimal Conditions for Nepenthesin Activity

ParameterNepenthesin INepenthesin IIReference
Optimal pH ~2.6~2.6[2][3]
Optimal Temperature 55°C45°C[2]

Table 2: Comparative Efficiency of Nepenthesin vs. Pepsin in HDX-MS

FeatureNepenthesinPepsinReference
Relative Efficiency At least 1400-fold more efficientStandard[5]
Cleavage Specificity Broader, including cleavage at basic residuesMore restricted, avoids basic residues[6]
Sequence Coverage HigherLower[1]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Nepenthesin Synthase

This protocol is adapted for expression in E. coli.

  • Transformation: Transform the expression vector containing the Nepenthesin synthase gene into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture Growth:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge to pellet cell debris.

  • Purification (if His-tagged):

    • Load the supernatant onto a Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Refolding and Activation:

    • If the protein is in inclusion bodies, solubilize in a buffer containing 6 M Guanidine-HCl or 8 M Urea.

    • Refold by rapid dilution into a refolding buffer.

    • Activate the zymogen by dialyzing against an acidic buffer (e.g., 0.1 M sodium acetate, pH 4.0).

Protocol 2: Hemoglobin Activity Assay for Nepenthesin

This assay is based on the method described by Anson (1938).[10]

  • Substrate Preparation: Prepare a 2% (w/v) solution of bovine hemoglobin in water and adjust the pH to 2.0 with HCl.

  • Reaction Setup:

    • Equilibrate the hemoglobin substrate at 37°C.

    • Prepare serial dilutions of the purified active Nepenthesin in a suitable buffer (e.g., 0.01 N HCl).

  • Enzymatic Reaction:

    • Add a defined volume of the enzyme solution to the pre-warmed hemoglobin substrate.

    • Incubate the reaction at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%. This will precipitate the undigested hemoglobin.

  • Quantification:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of TCA-soluble peptides produced.

  • Calculation: One unit of activity is typically defined as the amount of enzyme that produces an increase in absorbance at 280 nm of 0.001 per minute under the specified conditions.

Visualizations

Experimental_Workflow_for_Nepenthesin_Efficiency_Improvement cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression and Purification cluster_analysis Activity and Efficiency Analysis gene Nepenthesin Gene mutagenesis Site-Directed or Random Mutagenesis gene->mutagenesis vector Expression Vector recombinant_dna Recombinant Plasmid vector->recombinant_dna mutagenesis->recombinant_dna transformation Transformation into E. coli recombinant_dna->transformation expression Protein Expression (Induction) transformation->expression purification Purification (e.g., Affinity Chromatography) expression->purification active_enzyme Purified Active Nepenthesin purification->active_enzyme activity_assay Enzyme Activity Assay (e.g., Hemoglobin Assay) active_enzyme->activity_assay kinetic_analysis Kinetic Analysis (Km, kcat) activity_assay->kinetic_analysis improved_enzyme Nepenthesin with Improved Efficiency kinetic_analysis->improved_enzyme

Caption: Workflow for improving Nepenthesin efficiency.

Troubleshooting_Low_Nepenthesin_Activity start Low or No Activity Detected check_enzyme Check Enzyme Integrity (Storage, Age) start->check_enzyme check_conditions Verify Reaction Conditions (pH, Temperature) check_enzyme->check_conditions Enzyme OK result_fail Issue Persists check_enzyme->result_fail Enzyme Inactive check_substrate Examine Substrate (Quality, Concentration) check_conditions->check_substrate Conditions OK check_conditions->result_fail Conditions Suboptimal check_inhibitors Assess for Inhibitors check_substrate->check_inhibitors Substrate OK check_substrate->result_fail Substrate Issue result_ok Activity Restored check_inhibitors->result_ok No Inhibitors check_inhibitors->result_fail Inhibitor Present

Caption: Troubleshooting low Nepenthesin activity.

References

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of Nephthenol Enantiomers: A Review of the Current Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals Introduction Nephthenol, a cembranoid diterpene, exists as two enantiomers: (S)-(+)-nephthenol and (R)-(-)-nephthenol. These stereoisomers, while identical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephthenol, a cembranoid diterpene, exists as two enantiomers: (S)-(+)-nephthenol and (R)-(-)-nephthenol. These stereoisomers, while identical in chemical formula and connectivity, possess distinct three-dimensional arrangements that can lead to differential interactions with chiral biological targets such as enzymes and receptors. Understanding the specific bioactivities of each enantiomer is crucial for evaluating their therapeutic potential. This guide aims to provide a comparative overview of the bioactivity of Nephthenol enantiomers based on currently available scientific literature.

Natural Sources of Nephthenol Enantiomers

The two enantiomers of Nephthenol have been isolated from distinct natural sources:

  • (S)-(+)-Nephthenol: This enantiomer has been identified as a product from the octocoral Eunicea sp. and is also produced by a terpene synthase found in the sandfly Lutzomyia longipalpis.

  • (R)-(-)-Nephthenol: The (R)-enantiomer has been isolated from two species of Streptomyces bacteria and has also been found in soft corals belonging to the Sinularia genus.[1][2]

Comparative Bioactivity Data

A comprehensive review of the current scientific literature reveals a significant gap in the direct comparative analysis of the bioactivities of (S)-(+)-nephthenol and (R)-(-)-nephthenol. At present, there are no publicly available studies that have conducted head-to-head comparisons of their biological effects, such as cytotoxic, anti-inflammatory, or antimicrobial activities. Therefore, a quantitative comparison of their performance is not possible.

The broader class of cembranoid diterpenes, to which Nephthenol belongs, is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] This suggests that the Nephthenol enantiomers may also possess such activities, but specific experimental data for each enantiomer is lacking.

Experimental Protocols

Due to the absence of specific studies on the bioactivity of Nephthenol enantiomers, detailed experimental protocols for their evaluation are not available in the literature. However, researchers interested in investigating the bioactivity of these compounds can adapt established assays used for other diterpenes. General methodologies for assessing key biological activities are outlined below.

General Experimental Workflow for Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Bioassays cluster_2 Data Analysis cluster_3 Mechanism of Action Studies Isolation Isolation & Purification of Enantiomers Characterization Structural Characterization (NMR, MS) Isolation->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) Characterization->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Characterization->Antimicrobial IC50 IC50/MIC Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Antimicrobial->IC50 Statistical Statistical Analysis IC50->Statistical Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Statistical->Signaling

Caption: A generalized workflow for the bioactivity screening of Nephthenol enantiomers.

Signaling Pathways

The specific signaling pathways modulated by (S)-(+)-nephthenol and (R)-(-)-nephthenol have not yet been elucidated. Research on other cembranoid diterpenes suggests potential interactions with key inflammatory and cell survival pathways. For instance, many cembranoids from soft corals have been shown to exhibit anti-inflammatory effects, which may involve the inhibition of pro-inflammatory mediators. Future research is needed to determine the precise molecular targets and signaling cascades affected by each Nephthenol enantiomer.

Hypothetical Signaling Pathway Inhibition by a Bioactive Diterpene

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 Inhibitor Inhibitory Protein Kinase2->Inhibitor phosphorylates TF Transcription Factor Inhibitor->TF releases Gene Target Gene Expression TF->Gene activates Nephthenol Nephthenol Enantiomer Nephthenol->Kinase1 Inhibits

Caption: A potential mechanism of action for a bioactive diterpene, inhibiting a kinase cascade.

Conclusion and Future Directions

To address this, future research should focus on:

  • Direct Comparative Studies: Performing side-by-side bioactivity assays (e.g., cytotoxicity, anti-inflammatory, antimicrobial) on purified (S)-(+)-nephthenol and (R)-(-)-nephthenol.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by each enantiomer to understand the basis of their potential bioactivities.

  • In Vivo Studies: Evaluating the efficacy and safety of the individual enantiomers in preclinical animal models.

Such studies are essential to unlock the full therapeutic potential of these cembranoid diterpenes and to guide future drug discovery and development efforts.

References

Comparative

Nephthenol vs. Other Cembrane Diterpenoids in Cancer Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Cembrane (B156948) diterpenoids, a class of natural products isolated primarily from marine organisms like soft corals, have garnered significant attention...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cembrane (B156948) diterpenoids, a class of natural products isolated primarily from marine organisms like soft corals, have garnered significant attention for their diverse biological activities, including potent anticancer properties. This guide provides a comparative analysis of Nephthenol and other prominent cembrane diterpenoids, focusing on their efficacy in cancer cells, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Cytotoxicity of Cembrane Diterpenoids

The cytotoxic effects of Nephthenol, Sinulariolide, and Sarcophine against various cancer cell lines are summarized below. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Cembrane DiterpenoidCancer Cell LineIC50 (µM)Reference
Nephthenol Analogs
10-hydroxy-nephthenol acetateHeLa (Cervical Cancer)Data not provided as specific µM value, but showed activity[1]
MCF-7 (Breast Cancer)Data not provided as specific µM value, but showed activity[1]
7,8-epoxy-10-hydroxy-nephthenol acetateHeLa (Cervical Cancer)Data not provided as specific µM value, but showed activity[1]
MCF-7 (Breast Cancer)Data not provided as specific µM value, but showed activity[1]
Sinulariolide
HA22T (Hepatocellular Carcinoma)~15[2]
HepG2 (Hepatocellular Carcinoma)~20[2]
TSGH-8301 (Bladder Cancer)>15 (Significant inhibition of migration at 7.5 µM)[3]
5-epi-Sinuleptolide
BxPC-3 (Pancreatic Cancer)9.73[4]
PANC-1 (Pancreatic Cancer)17.57[4]
Sarcophine
B16F10 (Melanoma)Showed inhibition of viability at concentrations with no cytotoxicity on normal cells[5]
A431 (Epidermoid Carcinoma)Induced apoptosis at 400 µM[6]

Signaling Pathways and Mechanisms of Action

Cembrane diterpenoids exert their anticancer effects by modulating various intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

Nephthenol

The precise signaling pathways modulated by Nephthenol are not as extensively characterized as those for other cembranoids. However, many cembrane diterpenoids are known to induce apoptosis and cytotoxicity through pathways involving caspase activation and regulation of the NF-κB and MAPK signaling cascades.

Sinulariolide

Sinulariolide has been shown to induce apoptosis and inhibit cancer cell migration and invasion through multiple signaling pathways.[7] Notably, it impacts the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. Furthermore, studies have demonstrated its ability to induce apoptosis through mitochondrial-mediated pathways, involving the release of cytochrome c and activation of caspases.[7] In some cancer types, it has also been found to inhibit the JAK2/STAT3 and ERK pathways.[4]

Sinulariolide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K JAK2 JAK2 Receptor->JAK2 ERK ERK Receptor->ERK Sinulariolide Sinulariolide Sinulariolide->PI3K Inhibits Sinulariolide->JAK2 Inhibits Sinulariolide->ERK Inhibits Mitochondrion Mitochondrion Sinulariolide->Mitochondrion Induces Stress AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Inhibition Proliferation_Inhibition mTOR->Proliferation_Inhibition STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation_Inhibition ERK->Proliferation_Inhibition Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathways modulated by Sinulariolide in cancer cells.

Sarcophine

Sarcophine has been demonstrated to induce apoptosis in cancer cells primarily through the extrinsic pathway.[6] This involves the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3, culminating in apoptotic cell death.[6]

Sarcophine_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sarcophine Sarcophine Death_Receptor Death_Receptor Sarcophine->Death_Receptor Activates DISC Death-Inducing Signaling Complex Death_Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Extrinsic apoptosis pathway induced by Sarcophine.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of cembrane diterpenoids.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of cembrane diterpenoids A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours (Formazan crystal formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cembrane diterpenoids in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the cembrane diterpenoids for the desired time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-STAT3, STAT3, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay

This assay measures the activity of caspases, key executioners of apoptosis.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the cembrane diterpenoids to induce apoptosis.

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

  • Substrate Addition: Add the caspase substrate (e.g., DEVD-pNA for colorimetric assays or a fluorogenic substrate) to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the signal (absorbance at 405 nm for colorimetric assays or fluorescence at the appropriate excitation/emission wavelengths) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.

This guide provides a foundational understanding of the comparative anticancer potential of Nephthenol and other cembrane diterpenoids. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate their therapeutic potential.

References

Validation

A Comparative Guide to the Antifungal Properties of Nephthenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation of the antifungal properties of Nephthenol, a novel agent with a naphthalene-derived structure. For the purpo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antifungal properties of Nephthenol, a novel agent with a naphthalene-derived structure. For the purpose of this analysis, Nephthenol's active compound is represented by 2-methoxynaphthalene-1,4-dione (2-MNQ), a well-researched naphthoquinone. Its performance is objectively compared against established antifungal drugs: Fluconazole, Amphotericin B, and Caspofungin. This document furnishes supporting experimental data, detailed methodologies for key assays, and visual representations of mechanisms and workflows to aid in research and development.

Comparative Antifungal Activity

The in vitro activity of Nephthenol (represented by 2-MNQ) and comparator antifungal agents was evaluated against clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the MIC values (in µg/mL) of Nephthenol and standard antifungal drugs against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Antifungal AgentCandida albicans (MIC Range in µg/mL)Aspergillus fumigatus (MIC Range in µg/mL)Cryptococcus neoformans (MIC Range in µg/mL)Mechanism of Action
Nephthenol (2-MNQ) 1.56 - 6.25[1]Data Not Available3.12 - 12.5[2][3]Disrupts fungal membrane permeability and induces oxidative stress.[2][4]
Fluconazole ≤0.25 - >64Not Susceptible0.5 - 64Inhibits ergosterol (B1671047) biosynthesis by targeting lanosterol (B1674476) 14-α-demethylase.
Amphotericin B 0.03 - 20.25 - 20.03 - 1Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.
Caspofungin 0.008 - 80.06 - >16>32Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

Note: MIC values can vary depending on the specific strain and testing conditions. The data presented is a synthesis from multiple sources.

Mechanism of Action of Nephthenol

Nephthenol, represented by 2-methoxynaphthalene-1,4-dione, exhibits a multi-faceted mechanism of action against fungal cells. Its primary modes of action are the disruption of the fungal cell membrane and the induction of oxidative stress.

  • Membrane Permeability Disruption: Nephthenol interacts with the fungal cell membrane, leading to increased permeability. This compromises the integrity of the cell, causing leakage of essential intracellular components and ultimately leading to cell death.

  • Oxidative Stress Induction: Naphthoquinones like 2-MNQ can undergo redox cycling within the fungal cell. This process generates reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as proteins, lipids, and DNA. The accumulation of ROS leads to a state of oxidative stress, which can trigger apoptosis and other cell death pathways.

The following diagram illustrates the proposed signaling pathway for Nephthenol's antifungal activity.

Nephthenol_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Nephthenol Nephthenol MembraneDisruption Increased Permeability & Leakage of Cellular Contents Nephthenol->MembraneDisruption Direct Interaction RedoxCycling Redox Cycling Nephthenol->RedoxCycling Enters Cell CellDeath Fungal Cell Death MembraneDisruption->CellDeath ROS Reactive Oxygen Species (ROS) Generation RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to DNA, Proteins, Lipids OxidativeStress->Damage Damage->CellDeath

Proposed antifungal mechanism of Nephthenol.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a yeast strain.

Materials:

  • 96-well, U-bottom microtiter plates

  • Antifungal agent stock solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Yeast inoculum, standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Dilutions: a. Prepare a 2-fold serial dilution of the antifungal agent in RPMI-1640 medium in the microtiter plate. The final volume in each well should be 100 µL. b. The concentration range should typically span from 0.03 to 16 µg/mL, but can be adjusted based on the expected MIC.

  • Inoculum Preparation: a. Subculture the yeast strain on a suitable agar (B569324) medium and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation: a. Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate containing the antifungal dilutions. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. b. The endpoint can be read visually or with a spectrophotometer.

The following diagram illustrates the experimental workflow for the broth microdilution assay.

Broth_Microdilution_Workflow Start Start PrepareAntifungal Prepare 2-fold serial dilutions of antifungal agent in 96-well plate Start->PrepareAntifungal PrepareInoculum Prepare standardized yeast inoculum (0.5 McFarland) Start->PrepareInoculum InoculatePlate Add diluted inoculum to each well of the plate PrepareAntifungal->InoculatePlate DiluteInoculum Dilute inoculum in RPMI-1640 medium PrepareInoculum->DiluteInoculum DiluteInoculum->InoculatePlate Incubate Incubate at 35°C for 24-48 hours InoculatePlate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Workflow for MIC determination.
Checkerboard Synergy Assay

This protocol is a standard method to assess the interaction between two antimicrobial agents.

Objective: To determine if the combination of two antifungal agents results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

  • 96-well, U-bottom microtiter plates

  • Stock solutions of two antifungal agents (Drug A and Drug B)

  • RPMI-1640 medium

  • Standardized yeast inoculum

  • Incubator (35°C)

Procedure:

  • Plate Setup: a. In a 96-well plate, create a two-dimensional array of drug concentrations. b. Serially dilute Drug A horizontally across the columns. c. Serially dilute Drug B vertically down the rows. d. Each well will contain a unique combination of concentrations of Drug A and Drug B.

  • Inoculation and Incubation: a. Inoculate each well with a standardized yeast suspension as described in the broth microdilution protocol. b. Include control wells for each drug alone, a growth control, and a sterility control. c. Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. Calculate the FIC Index (FICI) by summing the individual FICs:
    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

The logical relationship of the checkerboard assay is depicted in the diagram below.

Checkerboard_Logic cluster_inputs Inputs cluster_process Process cluster_analysis Analysis cluster_outputs Outputs DrugA Drug A (Serial Dilution) Checkerboard 96-Well Plate Checkerboard Setup DrugA->Checkerboard DrugB Drug B (Serial Dilution) DrugB->Checkerboard Inoculum Fungal Inoculum Inoculum->Checkerboard Incubation Incubation Checkerboard->Incubation MIC_Combination Determine MIC in Combination Incubation->MIC_Combination FIC_Calculation Calculate FIC Index (FICI) MIC_Combination->FIC_Calculation Synergy Synergy (FICI <= 0.5) FIC_Calculation->Synergy Additive Additive/Indifference (0.5 < FICI <= 4.0) FIC_Calculation->Additive Antagonism Antagonism (FICI > 4.0) FIC_Calculation->Antagonism

Checkerboard synergy assay logic.

Conclusion

Nephthenol, represented by the naphthoquinone 2-methoxynaphthalene-1,4-dione, demonstrates significant antifungal activity against key pathogenic fungi. Its unique mechanism of action, involving membrane disruption and oxidative stress, presents a promising alternative to existing antifungal agents. Further research is warranted to explore its full therapeutic potential, including its efficacy in combination therapies and its activity against a broader range of fungal species. The provided experimental protocols offer a standardized framework for the continued investigation of this and other novel antifungal compounds.

References

Comparative

Comparative Analysis of Nephthenol from Diverse Natural Sources

For Immediate Release A Comprehensive Examination of Nephthenol Enantiomers from Various Species, Highlighting Their Origins and Potential Biological Activities. This guide offers a comparative analysis of Nephthenol, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Examination of Nephthenol Enantiomers from Various Species, Highlighting Their Origins and Potential Biological Activities.

This guide offers a comparative analysis of Nephthenol, a diterpene alcohol, isolated from a range of biological sources. Nephthenol exists as two distinct enantiomers, (S)-(+)-nephthenol and (R)-(-)-nephthenol, each originating from different species across the animal and plant kingdoms. This document consolidates the current scientific knowledge on the sources, stereochemistry, and prospective biological functions of these compounds, aimed at researchers, scientists, and professionals in drug development.

Summary of Nephthenol Distribution and Properties

Nephthenol has been identified in various organisms, with its stereochemistry being dependent on the source. The (S)-(+)-enantiomer is predominantly found in certain marine invertebrates and is also a product of insect enzyme activity. In contrast, the (R)-(-)-enantiomer is characteristic of other marine species and some bacteria. The frankincense-producing plant, Boswellia occulta, has also been identified as a source of nephthenol.

While extensive research has been conducted on the isolation and structural elucidation of Nephthenol from these diverse species, a direct comparative study detailing yields, purity, and specific biological activities with quantitative data is not extensively available in current literature. The biological role of Nephthenol is often inferred from the activities of the crude extracts from which it is isolated, with suggestions of its potential as an antifungal and anti-inflammatory agent.

The following table summarizes the known sources and reported properties of the two enantiomers of Nephthenol.

Property(S)-(+)-Nephthenol(R)-(-)-NephthenolNephthenol (Stereochemistry Unspecified)
Source Species Octocoral (Eunicea sp., e.g., Eunicea fusca)[1], Social Amoeba, Sandfly (Lutzomyia longipalpis) (enzymatic)[2]Soft Coral (Sinularia sp., e.g., Sinularia flexibilis), Streptomyces sp. (enzymatic)Boswellia occulta
Reported Yield Data not available from natural sources.Data not available from natural sources.Data not available.
Purity Data not available from natural sources.Data not available from natural sources.Data not available.
Potential Biological Activity Suggested antifungal properties.[2] Extracts of Eunicea fusca show anti-inflammatory activity.[1][3]Extracts of Sinularia flexibilis show anti-inflammatory and cytotoxic activities.Extracts of Boswellia species are known for their anti-inflammatory properties.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of Nephthenol from each specific species are not consistently reported in the literature. However, a general methodology for the isolation and characterization of diterpenes like Nephthenol from natural sources can be outlined as follows:

1. Extraction:

  • The source organism (e.g., soft coral, plant resin) is collected and typically air-dried or freeze-dried.

  • The dried material is ground to a powder and extracted with an organic solvent, such as methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol. This process is often performed at room temperature over an extended period or using a Soxhlet apparatus.

  • The resulting crude extract is obtained by removing the solvent under reduced pressure.

2. Fractionation and Purification:

  • The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • The fractions are then subjected to various chromatographic techniques for further purification. These techniques may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents to separate the compounds.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for the final purification of the compound to a high degree of purity.

3. Structure Elucidation and Characterization:

  • The structure of the isolated Nephthenol is determined using spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • The stereochemistry of the molecule, particularly the distinction between the (S)-(+) and (R)-(-) enantiomers, is determined by measuring the optical rotation using a polarimeter.

4. Biological Activity Assays:

  • Anti-inflammatory Activity: The anti-inflammatory potential of the isolated Nephthenol can be assessed using in vitro assays, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, or in vivo models like the carrageenan-induced paw edema assay in rodents.

  • Antifungal Activity: The antifungal activity can be determined by measuring the minimum inhibitory concentration (MIC) against a panel of fungal strains using broth microdilution or agar (B569324) diffusion methods.

  • Cytotoxicity: The cytotoxic effect on cancer cell lines can be evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Visualizations

The following diagrams illustrate the relationships between the different sources of Nephthenol, a general workflow for its isolation and analysis, and a hypothetical signaling pathway related to its potential anti-inflammatory activity.

Nephthenol_Sources cluster_S (S)-(+)-Nephthenol cluster_R (R)-(-)-Nephthenol cluster_U Nephthenol (Stereochemistry Unspecified) Eunicea Eunicea sp. Nephthenol Nephthenol Eunicea->Nephthenol Amoeba Social Amoeba Amoeba->Nephthenol Lutzomyia Lutzomyia longipalpis (enzymatic) Lutzomyia->Nephthenol Sinularia Sinularia sp. Sinularia->Nephthenol Streptomyces Streptomyces sp. (enzymatic) Streptomyces->Nephthenol Boswellia Boswellia occulta Boswellia->Nephthenol

Caption: Sources of Nephthenol enantiomers.

Isolation_Workflow Source Natural Source (e.g., Coral, Plant Resin) Extraction Solvent Extraction Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Pure_Nephthenol Pure Nephthenol Fractionation->Pure_Nephthenol Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Nephthenol->Structure_Elucidation Bioactivity_Screening Biological Activity Screening (e.g., Anti-inflammatory, Antifungal) Pure_Nephthenol->Bioactivity_Screening

Caption: General workflow for Nephthenol isolation and analysis.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Nephthenol Nephthenol Nephthenol->Inhibition Inhibition->NFkB

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Validation

Cross-Validation of Diterpenoid Biosynthesis: A Comparative Guide to the Mechanisms of Nephthenol, Cembrene A, and Serratol

For Immediate Release A detailed comparative analysis of the biosynthetic mechanisms of three structurally related diterpenoids—Nephthenol, Cembrene A, and Serratol—is presented for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of the biosynthetic mechanisms of three structurally related diterpenoids—Nephthenol, Cembrene A, and Serratol—is presented for researchers, scientists, and drug development professionals. This guide provides an objective cross-validation of their enzymatic production, highlighting key differences and similarities in their pathways, and includes comprehensive experimental data and protocols to support further research and development in the field of natural product synthesis.

This publication aims to provide a clear and concise comparison of the biosynthetic pathways of Nephthenol, a recently identified diterpene alcohol, with its structural analogs, Cembrene A and Serratol. By presenting the available data in a structured format, this guide serves as a valuable resource for researchers investigating diterpene synthases and their potential applications.

Comparative Analysis of Diterpenoid Biosynthesis

The biosynthesis of Nephthenol, Cembrene A, and Serratol originates from the common precursor geranylgeranyl diphosphate (B83284) (GGPP), a central molecule in the terpenoid biosynthesis pathway. The cyclization of this linear precursor by specific terpene synthases (TPS) dictates the formation of the characteristic 14-membered cembrane (B156948) ring structure common to these compounds.

FeatureNephthenolCembrene ASerratol
Enzyme Nephthenol Synthase (LlTPS2)Cembrene A Synthase / LlTPS2Putative Serratol Synthase
Precursor Geranylgeranyl Diphosphate (GGPP)Geranylgeranyl Diphosphate (GGPP)Geranylgeranyl Diphosphate (GGPP)
Organism Lutzomyia longipalpis (Sandfly)Various (e.g., Nephthea sp. corals, L. longipalpis)Boswellia serrata (Frankincense)
Key Reaction Intramolecular cyclization of GGPP followed by hydrationIntramolecular cyclization of GGPP followed by deprotonationIntramolecular cyclization of GGPP followed by hydration
Production Yield 2.8 mg from a 100 mL E. coli culture[1]Not explicitly quantified in a comparable biosynthetic systemIsolated in high yield from Boswellia serrata resin[2]
Enzyme Kinetics Data not publicly availableData not publicly availableData not publicly available

Biosynthetic Pathways and Mechanisms

The formation of these cembranoid diterpenes is initiated by the ionization of GGPP within the active site of their respective synthases. This generates a geranylgeranyl cation, which then undergoes a series of cyclization and rearrangement reactions to form the characteristic macrocyclic structure.

Nephthenol and Cembrene A Biosynthesis

Nephthenol and Cembrene A can be produced by the same bifunctional enzyme, LlTPS2, discovered in the sandfly Lutzomyia longipalpis[1]. The reaction mechanism proceeds through a common cembrenyl cation intermediate. The final product is determined by the termination step of the reaction cascade:

  • Nephthenol Formation: The cembrenyl cation is quenched by a water molecule, resulting in the formation of the tertiary alcohol, Nephthenol.

  • Cembrene A Formation: The reaction is terminated by a deprotonation event, leading to the formation of the hydrocarbon Cembrene A.

G cluster_0 Mevalonate (B85504) Pathway cluster_1 Diterpene Biosynthesis IPP Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPP LlTPS2 Nephthenol Synthase (LlTPS2) GGPP->LlTPS2 Ionization & Cyclization Cembrenyl_Cation Cembrenyl Cation Intermediate LlTPS2->Cembrenyl_Cation Nephthenol Nephthenol Cembrenyl_Cation->Nephthenol + H2O (Hydration) Cembrene_A Cembrene A Cembrenyl_Cation->Cembrene_A - H+ (Deprotonation)

Biosynthetic pathway of Nephthenol and Cembrene A.
Serratol Biosynthesis

Serratol is a cembrane diterpenoid isolated from the gum resin of Boswellia serrata[2][3]. While a specific synthase has not yet been characterized, its structural similarity to Nephthenol strongly suggests a parallel biosynthetic pathway. It is hypothesized that a dedicated Serratol synthase in Boswellia serrata also utilizes GGPP as a substrate, proceeding through a cembrenyl cation intermediate, which is subsequently hydrated to yield Serratol.

G GGPP Geranylgeranyl Diphosphate (GGPP) Putative_Synthase Putative Serratol Synthase GGPP->Putative_Synthase Ionization & Cyclization Cembrenyl_Cation Cembrenyl Cation Intermediate Putative_Synthase->Cembrenyl_Cation Serratol Serratol Cembrenyl_Cation->Serratol + H2O (Hydration)

Hypothesized biosynthetic pathway of Serratol.

Experimental Protocols

Detailed methodologies for the biosynthesis and purification of these diterpenoids are crucial for their further study and potential application.

Protocol 1: Recombinant Production of Nephthenol in E. coli

This protocol is adapted from the methodology described for the production of Nephthenol using an engineered E. coli strain.

1. Strain and Plasmids:

  • E. coli strain: OverExpress C41(DE3)

  • Plasmids:

    • pMBIS (tetracycline resistance): Encodes genes for the lower mevalonate pathway.

    • pETDuet-1 (ampicillin resistance): Encodes L. longipalpis GGPPS and LlTPS2.

2. Culture Conditions:

  • Grow transformed E. coli in a suitable medium (e.g., Terrific Broth) with appropriate antibiotics at 37°C with shaking.

  • Induce protein expression with IPTG at an OD600 of ~0.6-0.8.

  • Supplement the culture with mevalonolactone (B1676541) to boost terpene production.

  • Continue incubation at a lower temperature (e.g., 18°C) for an extended period (e.g., 48-72 hours).

3. Extraction and Purification:

  • Harvest the cells by centrifugation.

  • Lyse the cells (e.g., by sonication) and extract the lysate with an organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract in vacuo.

  • Purify Nephthenol from the crude extract using silica (B1680970) gel chromatography with a suitable solvent system (e.g., pentane:diethyl ether).

4. Analysis:

  • Confirm the identity and purity of Nephthenol using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G Start E. coli Transformation Culture Cultivation and Induction Start->Culture Extraction Cell Lysis and Solvent Extraction Culture->Extraction Purification Silica Gel Chromatography Extraction->Purification Analysis GC-MS and NMR Purification->Analysis End Pure Nephthenol Analysis->End

Workflow for Nephthenol production and purification.
Protocol 2: Extraction and Purification of Serratol from Boswellia serrata

This protocol is a general guide based on the isolation of Serratol from its natural source.

1. Starting Material:

  • Gum resin of Boswellia serrata.

2. Extraction:

  • Grind the gum resin to a fine powder.

  • Perform solvent extraction with a non-polar solvent such as dichloromethane.

  • Filter the extract to remove insoluble material.

  • Concentrate the filtrate under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to column chromatography over silica gel.

  • Elute with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different components.

  • Collect the fractions containing Serratol, monitoring by Thin Layer Chromatography (TLC).

  • Further purify the Serratol-containing fractions by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

4. Analysis:

  • Characterize the purified Serratol using spectroscopic methods, including NMR and mass spectrometry, to confirm its structure and purity.

Conclusion

This comparative guide highlights the current understanding of the biosynthetic mechanisms of Nephthenol, Cembrene A, and Serratol. While the pathway for Nephthenol and Cembrene A has been elucidated through the characterization of the bifunctional enzyme LlTPS2, the specific enzyme responsible for Serratol biosynthesis in Boswellia serrata remains to be identified. The provided protocols offer a starting point for the production and isolation of these valuable diterpenoids, paving the way for further investigation into their biological activities and potential therapeutic applications. The lack of publicly available enzyme kinetic data for these synthases represents a significant knowledge gap and an opportunity for future research.

References

Validation

The Validation of Nephthenol as a Biomarker: A Prospective Outlook

Currently, there is no scientific evidence in peer-reviewed literature to support the validation of Nephthenol as a clinical biomarker for any disease state. Research on Nephthenol, a diterpene alcohol, has primarily foc...

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no scientific evidence in peer-reviewed literature to support the validation of Nephthenol as a clinical biomarker for any disease state. Research on Nephthenol, a diterpene alcohol, has primarily focused on its biosynthesis by a novel terpene synthase discovered in the sandfly Lutzomyia longipalpis.[1][2][3] The existing studies detail the genomic discovery of the enzyme responsible for its production and subsequent synthesis in engineered E. coli for further investigation.[1][3] This foundational work on its production is a critical first step, but the journey to validating a compound as a reliable biomarker is a rigorous, multi-stage process that has not yet been undertaken for Nephthenol.

For researchers and drug development professionals interested in exploring the potential of Nephthenol as a biomarker, a structured validation process is essential. This guide outlines the necessary experimental stages and data required to establish Nephthenol as a credible biomarker, drawing parallels with established validation frameworks for other novel biomarkers.

A Roadmap for Biomarker Validation

The validation of a candidate biomarker typically proceeds through a series of analytical and clinical validation steps to ensure its accuracy, reliability, and clinical utility. The following sections detail the necessary experimental workflow.

Analytical Validation: Can we reliably measure it?

The initial phase focuses on the analytical performance of the assay used to measure Nephthenol in biological samples. This involves:

  • Assay Development: Establishing a robust and reproducible method for quantifying Nephthenol levels in relevant biological matrices (e.g., plasma, urine, tissue).

  • Performance Characteristics: Rigorous testing of the assay's sensitivity, specificity, accuracy, precision, and linearity.

Clinical Validation: Does it correlate with a clinical condition?

Once an analytical method is established, the next crucial step is to demonstrate a consistent association between Nephthenol levels and a specific clinical endpoint, such as disease presence, progression, or response to therapy. This phase typically involves:

  • Case-Control Studies: Comparing Nephthenol levels in a cohort of individuals with the disease of interest against a healthy control group.

  • Longitudinal Studies: Monitoring Nephthenol levels over time in patients to assess its prognostic value or its ability to predict treatment response.

The following diagram illustrates a generalized workflow for biomarker validation:

BiomarkerValidationWorkflow cluster_discovery Discovery & Feasibility cluster_validation Analytical & Clinical Validation cluster_utility Clinical Utility Discovery Candidate Biomarker Identification (Nephthenol) AssayDev Assay Development & Optimization Discovery->AssayDev Feasibility AnalyticalVal Analytical Validation (Sensitivity, Specificity, etc.) AssayDev->AnalyticalVal Performance Testing ClinicalVal Clinical Validation (Case-Control & Cohort Studies) AnalyticalVal->ClinicalVal Correlation Studies Prospective Prospective Clinical Trial Validation ClinicalVal->Prospective Efficacy Testing Regulatory Regulatory Approval Prospective->Regulatory Submission

A generalized workflow for biomarker validation.

Hypothetical Comparison: Nephthenol vs. Established Biomarkers

To contextualize the data that would be required, the following table presents a hypothetical comparison of Nephthenol with established biomarkers for two distinct medical conditions. It is crucial to note that the data for Nephthenol is purely illustrative and not based on any existing experimental results.

BiomarkerDisease AreaSensitivitySpecificitySample Type
Nephthenol (Hypothetical) To Be Determined Data Needed Data Needed Data Needed
Prostate-Specific Antigen (PSA) Prostate CancerVariableVariableSerum
Troponin T Myocardial Infarction>90%>90%Plasma
Urinary CD206 Lupus Nephritis91% (AUC)Not specifiedUrine

Data for established biomarkers is sourced from various clinical studies.

The Path Forward for Nephthenol Research

The discovery of a novel terpene synthase producing Nephthenol is a significant finding in the field of insect biochemistry. However, its potential role as a clinical biomarker remains entirely unexplored. Future research would need to pivot from biosynthesis to clinical investigation, beginning with the fundamental question: Is there a disease or physiological condition where the levels of Nephthenol are consistently and reliably altered? Answering this question will be the first step in a long but potentially rewarding journey toward validating Nephthenol as a new tool in the arsenal (B13267) of clinical diagnostics.

References

Comparative

Independent Verification of Naphthol's Cytotoxic Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the cytotoxic performance of naphthol and its derivatives against established chemotherapeutic agents. The in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of naphthol and its derivatives against established chemotherapeutic agents. The information is compiled from multiple in vitro studies to offer a comprehensive overview for researchers in oncology and drug discovery. The user's original query for "Nephthenol" has been interpreted as "Naphthol," as no significant scientific literature exists for the former spelling, while Naphthol is a well-studied compound with known cytotoxic properties.

Quantitative Cytotoxicity Data

The cytotoxic effects of 1-Naphthol, 2-Naphthol, and a potent naphthoquinone-naphthol derivative (Compound 13) are compared with the standard chemotherapeutic drugs Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is presented across various human cancer cell lines. Lower IC50 values indicate greater cytotoxicity.

Table 1: IC50 Values (in µM) of Naphthol Derivatives and Doxorubicin in Various Cancer Cell Lines

Compound/DrugHCT116 (Colon)PC9 (Lung)A549 (Lung)MCF-7 (Breast)HepG2 (Liver)
1-Naphthol >100¹----
2-Naphthol >100¹----
Compound 13² 1.18[1]0.57[1]2.25[1]--
Doxorubicin ~5³--~0.1 - 2.5⁴~1.3 - 12.2⁵

¹Data from studies on human lymphocytes suggest low cytotoxicity for 1-Naphthol and 2-Naphthol, with significant DNA fragmentation observed at concentrations of 50-100 µM without significant cell death. ²Compound 13 is a novel naphthoquinone-naphthol derivative.[1] ³IC50 values for Doxorubicin can vary significantly based on experimental conditions. ⁴Reported IC50 values for Doxorubicin in MCF-7 cells range from 0.1 µM to 2.5 µM in different studies. ⁵Reported IC50 values for Doxorubicin in HepG2 cells show a wide range, from 1.3 µM to 12.2 µM.

Table 2: IC50 Values (in µM) of Naphthol Derivatives and Cisplatin in Various Cancer Cell Lines

Compound/DrugCaco-2 (Colon)A549 (Lung)HeLa (Cervical)
1-Naphthol ---
2-Naphthol ---
Cisplatin ~107⁶-~4.9⁷

⁶IC50 value for Cisplatin in Caco-2 cells after 48 hours of treatment. ⁷GI50 value for Cisplatin in HeLa cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.

  • Cell Seeding: Cells are seeded in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included. The plates are incubated for the desired period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.

  • Supernatant Collection: After the incubation period, the plate is centrifuged at 250 x g for 10 minutes. 50 µL of the supernatant from each well is transferred to a new 96-well plate.

  • LDH Reaction Mixture: 50 µL of the LDH reaction mixture (containing catalyst and dye solution) is added to each well of the new plate.

  • Incubation and Absorbance Measurement: The plate is incubated for up to 30 minutes at room temperature, protected from light. The absorbance is measured at 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the positive control (cells treated with a lysis buffer).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with the test compounds.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS).

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.

  • Washing and Counterstaining: The cells are washed with PBS and may be counterstained with a nuclear stain like DAPI.

  • Visualization: The cells are visualized using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add test compounds at various concentrations incubation_24h->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment wst1_assay WST-1 Assay incubation_treatment->wst1_assay ldh_assay LDH Assay incubation_treatment->ldh_assay tunel_assay TUNEL Assay incubation_treatment->tunel_assay read_absorbance Measure Absorbance/Fluorescence wst1_assay->read_absorbance ldh_assay->read_absorbance tunel_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 values calc_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of test compounds.

Signaling Pathway of Naphthoquinone-Naphthol Derivative (Compound 13) Induced Apoptosis

Recent studies on a novel naphthoquinone-naphthol derivative, referred to as Compound 13, have elucidated its mechanism of action in inducing apoptosis in cancer cells.[1] This compound has been shown to downregulate the EGFR/PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. This inhibition leads to a cascade of events culminating in programmed cell death.

G Proposed Signaling Pathway for Compound 13 Induced Apoptosis compound13 Compound 13 (Naphthoquinone-Naphthol Derivative) egfr EGFR compound13->egfr inhibits pi3k PI3K egfr->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 inhibits caspase3 Cleaved Caspase-3 (Pro-apoptotic) akt->caspase3 inhibits bcl2->caspase3 inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: EGFR/PI3K/Akt pathway inhibition by a naphthol derivative.

References

Validation

Assessing the Specificity of Nephthenol's Biological Targets: A Comparative Guide

Introduction Nephthenol, a cembrane (B156948) diterpene isolated from soft corals, has demonstrated notable antiproliferative and cytotoxic activities against various cancer cell lines, including Human Umbilical Vein End...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nephthenol, a cembrane (B156948) diterpene isolated from soft corals, has demonstrated notable antiproliferative and cytotoxic activities against various cancer cell lines, including Human Umbilical Vein Endothelial Cells (HUVEC), chronic myelogenous leukemia (K-562), and HeLa cells.[1] While these initial findings are promising, a critical step in the development of any potential therapeutic agent is the comprehensive assessment of its biological target specificity. High specificity is a key determinant of a drug's efficacy and safety profile, as off-target effects are a primary cause of adverse reactions. This guide provides a comparative framework for assessing the target specificity of Nephthenol, outlining key experimental approaches and data presentation formats essential for researchers, scientists, and drug development professionals. Due to the limited publicly available data on the specific molecular targets of Nephthenol, this guide will use a hypothetical framework based on common methodologies in natural product drug discovery to illustrate the process.

Comparative Analysis of Target Selectivity

To ascertain the specificity of a compound like Nephthenol, it is crucial to quantify its activity against a primary target relative to other related and unrelated biological molecules. A common approach for natural products with suspected enzymatic inhibitory activity is to screen them against a panel of enzymes, such as protein kinases, which are frequently implicated in cancer signaling pathways.

Table 1: Comparative Kinase Inhibition Profile of Nephthenol and Competitor A

Target KinaseNephthenol IC₅₀ (nM)Competitor A IC₅₀ (nM)
Primary Target: Kinase X 15 25
Kinase Y35050
Kinase Z>10,000150
Kinase A1,200800
Kinase B>10,000>10,000
Kinase C8,5002,500

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data is hypothetical.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of target specificity. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration-dependent inhibition of a panel of protein kinases by Nephthenol.

Methodology:

  • Reagents: Recombinant human kinases, corresponding peptide substrates, ATP (Adenosine triphosphate), Nephthenol stock solution (in DMSO), assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Procedure:

    • A radiometric or fluorescence-based assay format is utilized (e.g., ADP-Glo™, Z'-LYTE™).

    • Nephthenol is serially diluted to create a range of concentrations.

    • The kinase, its specific substrate, and ATP are incubated with each concentration of Nephthenol in a 96- or 384-well plate.

    • The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the remaining ATP (in the case of ADP-Glo™) or the phosphorylated substrate is quantified using a luminometer or fluorescence reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (DMSO). The IC₅₀ values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of Nephthenol to its target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., K-562) are cultured to 80-90% confluency. The cells are then treated with either Nephthenol or a vehicle control for a defined period.

  • Cell Lysis and Heating: Cells are harvested and lysed. The resulting lysate is divided into aliquots, which are then heated to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Precipitation and Quantification: The heated lysates are centrifuged to pellet the denatured, aggregated proteins. The supernatant containing the soluble proteins is collected.

  • Target Protein Detection: The amount of the soluble target protein (e.g., Kinase X) remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of Nephthenol indicates target engagement and stabilization.

Visualizing Molecular Interactions and Workflows

Graphical representations of signaling pathways and experimental workflows are invaluable tools for conceptualizing the complex biological systems under investigation.

Caption: Hypothetical signaling pathway illustrating Nephthenol's inhibition of Kinase X.

Caption: Workflow for assessing the target specificity of Nephthenol.

Target_Profile_Comparison Target Specificity Comparison N_Target Primary Target (High Affinity) C_Target Primary Target (High Affinity) N_OffTarget1 Off-Target Y (Low Affinity) C_OffTarget1 Off-Target Y (High Affinity) N_OffTarget2 Off-Target A (Moderate Affinity) C_OffTarget2 Off-Target Z (High Affinity)

References

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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